molecular formula C14H16BNO B055388 2-Aminoethoxydiphenyl borate CAS No. 524-95-8

2-Aminoethoxydiphenyl borate

Cat. No.: B055388
CAS No.: 524-95-8
M. Wt: 225.10 g/mol
InChI Key: BLZVCIGGICSWIG-UHFFFAOYSA-N
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Description

2-Aminoethyl diphenylborinate is a versatile and highly valued fluorogenic reagent primarily employed as a sensitive sensor for the detection and analysis of monosaccharides. Its core mechanism of action involves binding to cis-diols, a functional group common in sugars like fructose, glucose, and galactose. This binding event inhibits the photoinduced electron transfer (PET) process that typically quenches the compound's fluorescence. Consequently, upon successful complexation with a target monosaccharide, a significant increase in fluorescence intensity is observed, providing a robust and measurable signal for quantitative analysis. This property makes it an indispensable tool in carbohydrate chemistry, analytical biochemistry, and metabolic research for developing assays to identify and quantify sugars in complex biological mixtures. Beyond its primary role in sugar sensing, this compound also functions as a potent and cell-permeable inhibitor of store-operated calcium entry (SOCE) by targeting the STIM-Orai signaling pathway. In this context, it is used in cell biology and pharmacology research to investigate calcium-mediated signaling, immune cell activation, and neuronal communication, offering researchers a critical tool for dissecting calcium-dependent cellular processes. Our product is supplied with guaranteed high purity and batch-to-batch consistency to ensure reliable and reproducible experimental results.

Properties

IUPAC Name

2-diphenylboranyloxyethanamine
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InChI

InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2
Source PubChem
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InChI Key

BLZVCIGGICSWIG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN
Source PubChem
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Molecular Formula

C14H16BNO
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DSSTOX Substance ID

DTXSID0040389
Record name 2-Aminoethoxydiphenyl borate
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Molecular Weight

225.10 g/mol
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Physical Description

White crystalline powder; [Acros Organics MSDS]
Record name Diphenylborinic acid 2-aminoethyl ester
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CAS No.

524-95-8
Record name 2-Aminoethoxydiphenyl borate
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Record name 2-Aminoethoxydiphenylborate
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Record name 2-Aminoethyl diphenylborinate
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Record name 2-AMINOETHOXYDIPHENYLBORATE
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-Aminoethoxydiphenyl Borate (2-APB) on IP3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a widely utilized, membrane-permeable modulator of intracellular calcium (Ca²⁺) signaling, primarily known for its effects on the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). Its complex and often dose-dependent actions make it a valuable tool for dissecting Ca²⁺ signaling pathways, but also necessitate careful experimental design and interpretation. This technical guide provides a comprehensive overview of the mechanism of action of 2-APB on IP3 receptors, including its dual modulatory effects, isoform selectivity, and off-target activities. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its effects and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action on IP3 Receptors

2-APB exerts a complex, concentration-dependent modulation of IP3 receptor activity. It is most commonly described as an inhibitor of IP3-induced Ca²⁺ release. However, its pharmacological profile is multifaceted, extending beyond simple antagonism.

1.1. Inhibition of IP3-Induced Ca²⁺ Release:

At micromolar concentrations, 2-APB acts as a functional antagonist of IP3 receptors, inhibiting the release of Ca²⁺ from the endoplasmic reticulum (ER).[1][2] The reported IC50 value for this inhibition is approximately 42 µM.[1][2] This inhibitory action is non-competitive with IP3, as 2-APB does not affect the binding of IP3 to its receptor. This suggests an allosteric mechanism of inhibition or an interaction with the channel pore.

1.2. Isoform Selectivity:

Studies have revealed that 2-APB exhibits a degree of selectivity for different IP3R isoforms. It has been shown to be a more potent inhibitor of IP3R1 compared to IP3R2 and IP3R3.[3] For instance, at a concentration of 50 µM, 2-APB can cause a significant decrease in the IP3 sensitivity of IP3R1, while having no significant effect on IP3R2 or IP3R3.[3] Higher concentrations (e.g., 100 µM) are required to inhibit IP3R3, and even at these concentrations, IP3R2 may remain unaffected.[3]

1.3. Biphasic Modulation of Store-Operated Calcium Entry (SOCE):

A critical aspect of 2-APB's mechanism is its dual effect on store-operated calcium entry (SOCE), a process tightly linked to IP3R-mediated store depletion.

  • Potentiation at Low Concentrations: At low micromolar concentrations (typically ≤ 10 µM), 2-APB can potentiate SOCE.[4][5][6][7]

  • Inhibition at High Concentrations: At higher concentrations (generally ≥ 30-50 µM), 2-APB inhibits SOCE.[4][5][6][7]

This biphasic effect is independent of its action on IP3 receptors and is thought to involve direct modulation of the SOCE machinery, including STIM and Orai proteins.

1.4. Off-Target Effects:

The utility of 2-APB as a specific IP3R modulator is limited by its numerous off-target effects, which include:

  • Inhibition of SERCA pumps: 2-APB can inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps responsible for refilling ER Ca²⁺ stores.[2]

  • Modulation of TRP channels: It has complex and concentration-dependent effects on various Transient Receptor Potential (TRP) channels.[1][8]

  • Blockade of Gap Junctions: 2-APB can block gap junction channels, with varying IC50 values for different connexin subtypes.[3]

Quantitative Data Presentation

The following table summarizes the key quantitative data regarding the effects of 2-APB on IP3 receptors and related cellular processes.

ParameterValueCell Type/SystemReference
IP3R Inhibition
IC5042 µMNot specified[2]
Inhibition of IP3-evoked Ca2+ release50 µM (sevenfold decrease in IP3 sensitivity)Permeabilized DT40-IP3R1 cells[3]
No significant effect on IP3-evoked Ca2+ release50 µMPermeabilized DT40-IP3R2 or DT40-IP3R3 cells[3]
Inhibition of IP3R3100 µMPermeabilized DT40-IP3R3 cells[3]
No effect on IP3-evoked Ca2+ release via IP3R2100 µMPermeabilized DT40-IP3R2 cells[3]
Store-Operated Ca2+ Entry (SOCE)
Potentiation of SOCE≤ 10 µM (typically 1-5 µM)Various cell lines[4][5][6][7]
Inhibition of SOCE≥ 10 µM (typically ≥30-50 µM)Various cell lines[4][5][6][7]
IC50 for SOCE inhibition in HeLa cells6.5 ± 0.3 μMHeLa cells[9]
EC50 for SOCE activation in HeLa cells3.3 ± 3.5 μMHeLa cells[9]
Other Targets
Inhibition of SERCA pumpsYes (concentration-dependent)Not specified[2]
Modulation of TRP channelsYes (complex, concentration-dependent effects)Not specified[1][8]
Block of gap junctions (e.g., Cx36)IC50 ~3 µMNeuronal cells[3]
Block of gap junctions (e.g., Cx43)IC50 ~50 µMNot specified[3]

Visualizing the Signaling Pathways and Workflows

To better understand the complex interactions of 2-APB, the following diagrams illustrate the key signaling pathways and experimental workflows.

IP3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SOCE SOCE Channel (Orai) IP3R IP3 Receptor Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto IP3->IP3R Binds & Activates Ca_cyto->SOCE Depletion Activates TwoAPB 2-APB TwoAPB->SOCE Modulates (Biphasic) TwoAPB->IP3R Inhibits (High Conc.)

Figure 1. Simplified signaling pathway of IP3-mediated calcium release and the modulatory points of 2-APB.

Calcium_Imaging_Workflow start Start seed_cells Seed cells on coverslips or 96-well plates start->seed_cells load_dye Load cells with Fura-2 AM seed_cells->load_dye wash_cells Wash to remove extracellular dye load_dye->wash_cells pre_incubate Pre-incubate with 2-APB (or vehicle control) wash_cells->pre_incubate acquire_baseline Acquire baseline fluorescence (340/380 nm excitation) pre_incubate->acquire_baseline stimulate Stimulate with IP3-generating agonist acquire_baseline->stimulate acquire_response Record fluorescence changes stimulate->acquire_response analyze Analyze F340/F380 ratio over time acquire_response->analyze end End analyze->end

Figure 2. General experimental workflow for measuring the effect of 2-APB on IP3-mediated calcium release using Fura-2 AM.

Detailed Experimental Protocols

4.1. Measurement of IP3-Mediated Calcium Release using Fura-2 AM

This protocol describes the measurement of intracellular Ca²⁺ concentration changes in response to an IP3-generating agonist in the presence or absence of 2-APB.[10]

Materials:

  • Adherent mammalian cell line of interest (e.g., HEK293, HeLa)

  • Glass-bottom dishes or 96-well black, clear-bottom plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • 2-Aminoethoxydiphenyl borate (2-APB)

  • IP3-generating agonist (e.g., carbachol, ATP, histamine)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HBSS without Ca²⁺ and Mg²⁺

  • DMSO

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (340 nm and 380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

    • Wash cells once with HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in HBSS for 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • 2-APB Incubation:

    • Prepare working solutions of 2-APB in HBSS at the desired concentrations (e.g., 1, 10, 50, 100 µM) from a stock solution in DMSO. Include a vehicle control (DMSO).

    • Replace the HBSS with the 2-APB or vehicle solutions and incubate for 10-20 minutes.

  • Calcium Imaging:

    • Mount the dish or plate on the microscope or plate reader.

    • Acquire a stable baseline fluorescence reading, alternating excitation between 340 nm and 380 nm.

    • Add the IP3-generating agonist to the cells and continue recording the fluorescence changes until the signal returns to baseline.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm (F340/F380) for each time point.

    • Plot the F340/F380 ratio as a function of time to visualize the Ca²⁺ transient.

    • Compare the peak amplitude and area under the curve of the Ca²⁺ transients in the presence and absence of 2-APB to quantify its inhibitory effect.

4.2. Cell Permeabilization for Studying IP3 Receptors

This protocol allows for the direct application of IP3 and other non-membrane-permeable substances to the intracellular environment to study IP3R function.

Materials:

  • Cell suspension

  • Permeabilization buffer (e.g., containing a low concentration of a mild detergent like digitonin (B1670571) or saponin)

  • Intracellular-like medium (high K⁺, low Na⁺, with EGTA to buffer Ca²⁺)

  • IP3

  • 2-APB

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4, Calcium Green)

Procedure:

  • Cell Preparation: Harvest cells and wash them in a suitable buffer (e.g., PBS).

  • Permeabilization:

    • Resuspend the cell pellet in the permeabilization buffer. The optimal concentration of the detergent and incubation time should be determined empirically for each cell type to ensure permeabilization of the plasma membrane without damaging the ER membrane.

    • Incubate for a short period (e.g., 5-10 minutes) on ice.

  • Washing: Wash the permeabilized cells with the intracellular-like medium to remove the permeabilizing agent and extracellular components.

  • Assay:

    • Resuspend the permeabilized cells in the intracellular-like medium containing the fluorescent Ca²⁺ indicator.

    • Add 2-APB or vehicle and incubate for a defined period.

    • Add a known concentration of IP3 to stimulate Ca²⁺ release.

    • Monitor the fluorescence changes using a fluorometer or fluorescence microscope.

  • Data Analysis: Quantify the IP3-induced Ca²⁺ release in the presence and absence of 2-APB to determine its inhibitory effect.

4.3. Patch-Clamp Electrophysiology of Single IP3R Channels

This advanced technique allows for the direct measurement of ion flow through individual IP3R channels, providing insights into their gating properties. The "excised inside-out patch" configuration from isolated cell nuclei is a common approach.[4][9]

Materials:

  • Isolated cell nuclei (from a cell line expressing the IP3R isoform of interest)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette solution (intracellular-like, containing the desired concentrations of IP3, Ca²⁺, and other modulators)

  • Bath solution (extracellular-like)

Procedure:

  • Nuclei Isolation: Isolate nuclei from the chosen cell line using established protocols.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 5-10 MΩ.

  • Patch Formation:

    • Fill the patch pipette with the pipette solution.

    • Under visual guidance using a microscope, carefully approach an isolated nucleus with the patch pipette.

    • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the outer nuclear membrane.

  • Patch Excision:

    • Carefully pull the pipette away from the nucleus to excise a patch of the nuclear membrane, resulting in an "inside-out" configuration where the cytoplasmic face of the IP3R is exposed to the bath solution.

  • Single-Channel Recording:

    • Apply a constant holding potential across the patch (e.g., 0 mV).

    • Record the single-channel currents as the IP3Rs in the patch open and close.

    • The composition of the bath solution can be changed to study the effects of different ligands (e.g., 2-APB, Ca²⁺, ATP) on channel activity.

  • Data Analysis:

    • Analyze the single-channel recordings to determine parameters such as channel open probability (Po), mean open and closed times, and single-channel conductance.

    • Compare these parameters in the presence and absence of 2-APB to characterize its effect on IP3R gating.

Conclusion

This compound is a valuable but complex pharmacological tool for the study of IP3 receptor-mediated calcium signaling. Its inhibitory effect on IP3Rs, particularly IP3R1, is well-documented. However, researchers and drug development professionals must remain cognizant of its biphasic modulation of SOCE and its numerous off-target effects. Careful dose-response experiments and the use of complementary, more specific inhibitors are crucial for the accurate interpretation of data obtained using 2-APB. The detailed protocols provided in this guide offer a starting point for the rigorous investigation of the multifaceted actions of this compound on intracellular calcium dynamics.

References

The Multifaceted Molecular Targets of 2-Aminoethoxydiphenyl Borate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a widely utilized, membrane-permeable chemical modulator in the study of intracellular calcium (Ca²⁺) signaling. Initially identified as an antagonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), its pharmacological profile is now understood to be considerably more complex. 2-APB interacts with a variety of molecular targets, often in a concentration-dependent manner, making it a valuable but intricate tool for dissecting Ca²⁺ signaling pathways. This technical guide provides an in-depth overview of the primary molecular targets of 2-APB, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers in the design and interpretation of their experiments.

Primary Molecular Targets of 2-APB

2-APB is a promiscuous pharmacological agent with several key molecular targets. Its effects can be broadly categorized into the modulation of intracellular Ca²⁺ release channels, store-operated Ca²⁺ entry (SOCE), and a variety of other ion channels.

Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs)

The first identified and most well-known action of 2-APB is its effect on IP₃Rs, which are intracellular ligand-gated Ca²⁺ channels located on the endoplasmic reticulum (ER) membrane. 2-APB is generally considered an antagonist of IP₃Rs, inhibiting the release of Ca²⁺ from the ER.[1] However, its effects can be complex, with some studies reporting subtype selectivity.[2][3]

Store-Operated Calcium Entry (SOCE): The STIM-Orai System

2-APB exhibits a characteristic biphasic effect on SOCE, a major Ca²⁺ influx pathway in non-excitable cells mediated by the interaction of the ER Ca²⁺ sensor STIM1 and the plasma membrane Ca²⁺ channel Orai1. At low concentrations, 2-APB potentiates SOCE, while at higher concentrations, it is inhibitory.[1][4] This dual action is thought to involve direct interactions with both STIM1 and Orai proteins.[5][6]

Transient Receptor Potential (TRP) Channels

2-APB is a broad-spectrum modulator of the TRP channel superfamily, a diverse group of cation channels involved in a wide range of sensory processes. Its actions vary depending on the specific TRP channel subtype, acting as either an activator or an inhibitor.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of 2-APB on its primary molecular targets. These values are compiled from various studies and should serve as a guide for experimental design.

Table 1: Effects of 2-APB on IP₃ Receptors

TargetActionIC₅₀/EC₅₀Cell Type/System
IP₃R (general)Antagonist42 µMRat cerebellar microsomes[1]
IP₃R1Antagonist~50 µM (causes a sevenfold decrease in IP₃ sensitivity)Permeabilized DT40-IP₃R1 cells[2][3]
IP₃R2No significant effect> 50 µMPermeabilized DT40-IP₃R2 cells[2][3]
IP₃R3Weak Antagonist> 50 µMPermeabilized DT40-IP₃R3 cells[2][3]

Table 2: Biphasic Effects of 2-APB on Store-Operated Calcium Entry (STIM-Orai)

ActionConcentration RangeCell Type/System
Potentiation< 10 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells[1][4]
Inhibition> 30-50 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells[1][4][5]

Table 3: Modulatory Effects of 2-APB on TRP Channels

TargetActionIC₅₀/EC₅₀Cell Type/System
Activated by 2-APB
TRPV1Activator114 ± 8 µMHEK293 cells[7]
TRPV2Activator129 ± 13 µMHEK293 cells[7]
TRPV3Activator34 ± 12 µMHEK293 cells[7]
TRPV3Activator28 µMHEK293 cells[8]
Inhibited by 2-APB
TRPC1InhibitorMicromolar concentrationsHeterologous expression systems[1]
TRPC3InhibitorMicromolar concentrationsHeterologous expression systems[1]
TRPC5InhibitorMicromolar concentrationsHeterologous expression systems[1]
TRPC6InhibitorMicromolar concentrationsHeterologous expression systems[1]
TRPV6InhibitorMicromolar concentrationsHeterologous expression systems[1]
TRPM3InhibitorMicromolar concentrationsHeterologous expression systems[1]
TRPM7InhibitorMicromolar concentrationsHeterologous expression systems[1]
TRPM8InhibitorMicromolar concentrationsHeterologous expression systems[1]
TRPP2InhibitorMicromolar concentrationsHeterologous expression systems[1]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

IP3R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_ER Ca²⁺ IP3R->Ca_ER 5. Ca²⁺ Release Ca_cyto Cytosolic Ca²⁺ IP3R->Ca_cyto Agonist Agonist Agonist->GPCR 1. Binding IP3->IP3R 4. Binding & Activation Downstream Downstream Cellular Responses Ca_cyto->Downstream 6. Signaling TwoAPB 2-APB TwoAPB->IP3R Inhibition

Caption: IP₃ Receptor Signaling Pathway and Point of Inhibition by 2-APB.

STIM_Orai_Signaling_Pathway cluster_er ER Lumen cluster_membrane Plasma Membrane Ca_ER Ca²⁺ Orai1 Orai1 Channel (Closed) Orai1_open Orai1 Channel (Open) Orai1->Orai1_open 3. Gating Ca_cyto Cytosolic Ca²⁺ Orai1_open->Ca_cyto 4. Ca²⁺ Influx STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) Oligomerization & Translocation STIM1_inactive->STIM1_active STIM1_active->Orai1 2. Coupling Downstream Downstream Cellular Responses Ca_cyto->Downstream 5. Signaling TwoAPB_low 2-APB (Low Conc.) TwoAPB_low->Orai1_open Potentiation TwoAPB_high 2-APB (High Conc.) TwoAPB_high->Orai1_open Direct Block TwoAPB_high->STIM1_active Inhibition of Coupling Store_Depletion ER Store Depletion Store_Depletion->STIM1_inactive 1. Senses Low Ca²⁺

Caption: STIM-Orai Signaling Pathway and Biphasic Modulation by 2-APB.

Experimental Workflows

Calcium_Imaging_Workflow Start Start Cell_Culture 1. Culture Adherent Cells (e.g., HEK293, HeLa) Start->Cell_Culture Dye_Loading 2. Load Cells with Ca²⁺ Indicator (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Pre_incubation 3. Pre-incubate with 2-APB (or vehicle control) Dye_Loading->Pre_incubation Baseline 4. Record Baseline Fluorescence Pre_incubation->Baseline Stimulation 5. Stimulate with Agonist (to induce IP₃ production) Baseline->Stimulation Recording 6. Record Fluorescence Changes Stimulation->Recording Analysis 7. Data Analysis (Calculate F340/F380 ratio, compare peak amplitudes) Recording->Analysis End End Analysis->End

Caption: Experimental Workflow for Calcium Imaging with 2-APB.

Knockout_Validation_Workflow Start Start Cell_Culture 1. Culture Wild-Type (WT) and Target-Knockout (KO) Cells Start->Cell_Culture Treatment_Groups 2. Establish Treatment Groups: - WT + Vehicle - WT + Stimulus - WT + Stimulus + 2-APB - KO + Stimulus Cell_Culture->Treatment_Groups Assay 3. Perform Functional Assays (e.g., Calcium Imaging, Cell Viability) Treatment_Groups->Assay Data_Collection 4. Collect and Quantify Data Assay->Data_Collection Comparison 5. Compare Responses: - WT vs. WT + 2-APB (Effect of 2-APB) - WT + 2-APB vs. KO (Target Specificity) Data_Collection->Comparison Conclusion 6. Draw Conclusions on 2-APB's Target-Specific Effect Comparison->Conclusion End End Conclusion->End

Caption: Workflow for Validating 2-APB's Target Specificity Using Knockout Models.

Detailed Experimental Protocols

Protocol 1: Measuring IP₃-Mediated Ca²⁺ Release Using Fura-2 Calcium Imaging

Objective: To quantify the inhibitory effect of 2-APB on agonist-induced, IP₃-mediated Ca²⁺ release from the ER.

Materials:

  • Adherent mammalian cell line (e.g., HEK293, HeLa) cultured on glass-bottom dishes.

  • Fura-2 AM (acetoxymethyl ester) fluorescent Ca²⁺ indicator.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline.

  • 2-APB stock solution (e.g., 100 mM in DMSO).

  • Agonist to stimulate IP₃ production (e.g., carbachol, histamine).

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission).

Methodology:

  • Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM) in HBSS.

    • Wash cells once with HBSS.

    • Incubate cells with the loading solution for 30-60 minutes at room temperature, protected from light.

    • Wash cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • 2-APB Incubation:

    • Prepare working solutions of 2-APB at various concentrations (e.g., 1 µM to 100 µM) in HBSS. Include a vehicle control (DMSO in HBSS).

    • Replace the HBSS on the cells with the 2-APB or vehicle solution and pre-incubate for 10-20 minutes.

  • Calcium Imaging:

    • Mount the dish on the microscope stage.

    • Begin recording fluorescence intensity, alternating excitation between 340 nm and 380 nm, and measuring emission at ~510 nm.

    • Record a stable baseline for 1-2 minutes.

    • Add the agonist at a predetermined concentration to stimulate IP₃ production.

    • Continue recording until the Ca²⁺ signal returns to or near baseline.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

    • Plot the F340/F380 ratio over time.

    • Compare the peak amplitude of the Ca²⁺ transient in 2-APB-treated cells to the vehicle-treated control to quantify the inhibition.[9]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Modulation

Objective: To measure the direct effect of 2-APB on TRP channel currents. This example focuses on the activation of TRPV2.

Materials:

  • HEK293 cells transiently or stably expressing the TRP channel of interest (e.g., TRPV2).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).

  • 2-APB and other relevant agonists/antagonists.

Methodology:

  • Cell Preparation: Plate cells expressing the target TRP channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps (e.g., -100 mV to +100 mV) to elicit currents.

  • Drug Application:

    • Record baseline currents.

    • Apply the TRP channel agonist (if applicable) to establish a stable baseline activated current.

    • Apply 2-APB via the perfusion system at various concentrations. For TRPV2, 2-APB itself can be used as an agonist.[10]

    • Record the current in the presence of 2-APB.

    • Wash out the drug to observe reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage in the absence and presence of 2-APB.

    • Construct a dose-response curve by plotting the normalized current as a function of the 2-APB concentration.

    • Fit the curve with the Hill equation to determine the EC₅₀ or IC₅₀.[10][11]

Protocol 3: FRET Microscopy to Assess STIM1-Orai1 Coupling

Objective: To visualize the effect of 2-APB on the interaction between STIM1 and Orai1 following store depletion.

Materials:

  • HEK293 cells co-transfected with STIM1-YFP and Orai1-CFP.

  • Microscope equipped for FRET imaging (CFP excitation/emission, YFP excitation/emission, and CFP excitation/YFP emission filter sets).

  • Physiological saline.

  • Thapsigargin (to induce store depletion).

  • 2-APB.

Methodology:

  • Cell Preparation: Co-transfect cells with STIM1-YFP and Orai1-CFP constructs and plate on glass-bottom dishes.

  • Imaging:

    • Mount the dish on the FRET microscope.

    • Acquire baseline images in the CFP, YFP, and FRET channels in a resting cell.

    • Induce ER store depletion by adding thapsigargin.

    • Acquire images over time to observe the co-clustering of STIM1 and Orai1 and the corresponding increase in FRET efficiency.

  • 2-APB Application:

    • Once a stable, high-FRET state is achieved following store depletion, add 2-APB (e.g., 50 µM) to the imaging medium.

    • Continue to acquire images to observe the effect of 2-APB on the STIM1-Orai1 FRET signal.

  • Data Analysis:

    • Correct images for background fluorescence and spectral bleed-through.

    • Calculate the normalized FRET (NFRET) or FRET efficiency for each time point.

    • Plot the FRET signal over time to visualize the dynamics of STIM1-Orai1 coupling and its modulation by 2-APB.[12][13][14]

Conclusion

2-Aminoethoxydiphenyl borate is a powerful pharmacological tool for the study of calcium signaling. However, its promiscuous nature, targeting IP₃Rs, the STIM-Orai system, and a wide array of TRP channels, necessitates careful experimental design and interpretation. Researchers must consider the concentration-dependent effects of 2-APB and the specific expression profile of its potential targets in their experimental system. The use of multiple concentrations, specific antagonists for off-target channels, and genetic validation with knockout models are crucial for attributing the observed effects of 2-APB to a specific molecular target. This guide provides the foundational quantitative data and methodological frameworks to assist researchers in leveraging the utility of 2-APB while navigating its complexities.

References

The Dawn of a Complex Modulator: The Discovery and Initial Characterization of 2-Aminoethoxydiphenyl Borate (2-APB)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling research, few molecules have proven to be as instrumental, and as complex, as 2-Aminoethoxydiphenyl borate (B1201080) (2-APB). Initially heralded as a specific inhibitor of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, subsequent investigations rapidly unveiled a more intricate pharmacological profile, establishing 2-APB as a multifaceted modulator of intracellular calcium (Ca2+) signaling. This technical guide provides a comprehensive overview of the seminal research that led to the discovery and initial characterization of 2-APB, offering a detailed look at the foundational experiments, quantitative data, and the evolving understanding of its mechanism of action.

The Initial Discovery: An IP3 Receptor Antagonist

The scientific journey of 2-APB began in 1997 with a publication by Maruyama and colleagues, who identified it as a membrane-permeable compound capable of modulating IP3-induced Ca2+ release.[1][2] This initial characterization positioned 2-APB as a valuable tool for dissecting the role of IP3 receptors in cellular physiology. The key finding was its ability to inhibit the release of calcium from the endoplasmic reticulum (ER) in a concentration-dependent manner.[1]

Quantitative Data from Initial Characterization

The foundational study by Maruyama et al. (1997) established the inhibitory potency of 2-APB on IP3-induced Ca2+ release.

ParameterValueCell System/PreparationConditionsReference
IC50 42 µMRat cerebellar microsomal preparationsInhibition of Ca2+ release induced by 100 nM IP3[2]

Key Experimental Protocol: Inhibition of IP3-Induced Calcium Release

The methodology employed by Maruyama et al. (1997) laid the groundwork for understanding the primary effect of 2-APB.[1][2]

1. Preparation of Cerebellar Microsomes:

  • Cerebella were dissected from Wistar rats and homogenized in a buffer solution containing 0.32 M sucrose (B13894) and 10 mM HEPES-NaOH (pH 7.4), supplemented with a protease inhibitor cocktail.

  • The homogenate underwent centrifugation at 900 x g for 10 minutes to eliminate nuclei and cellular debris.

  • The resulting supernatant was further centrifuged at 105,000 x g for 60 minutes to pellet the microsomes, which are fragments of the endoplasmic reticulum.[1]

2. Calcium Release Assay:

  • The isolated microsomes were incubated in a buffer containing 100 mM KCl, 20 mM HEPES-NaOH (pH 7.4), 5 mM MgCl2, and 1 mM ATP. This allows for the active uptake of Ca2+ into the microsomes via the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps.

  • The extra-microsomal Ca2+ concentration was continuously monitored using a Ca2+-sensitive fluorescent indicator, such as Fura-2.

  • Once a stable, low extra-microsomal Ca2+ concentration was achieved (indicating loaded microsomes), various concentrations of 2-APB were introduced.

  • Following the addition of 2-APB, a fixed concentration of IP3 (100 nM) was added to trigger the release of Ca2+ from the microsomes.

  • The subsequent increase in extra-microsomal Ca2+ fluorescence was measured to quantify the extent of IP3-induced Ca2+ release and the inhibitory effect of 2-APB.[1]

Visualizing the Initial Hypothesis: 2-APB and the IP3 Signaling Pathway

Based on the initial findings, the mechanism of action of 2-APB was thought to be a direct or indirect inhibition of the IP3 receptor, preventing the release of stored calcium.

cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 produces GPCR G-Protein Coupled Receptor (GPCR) GPCR->PLC activates IP3R IP3 Receptor Ca_Store Ca2+ Store Ca_Cytosol Cytosolic Ca2+ Increase Ca_Store->Ca_Cytosol releases Agonist Agonist Agonist->GPCR activates IP3->IP3R binds & opens TwoAPB 2-APB TwoAPB->IP3R inhibits

Caption: Initial model of 2-APB's inhibitory action on the IP3 signaling pathway.

A Paradigm Shift: The Bimodal Effect on Store-Operated Calcium Entry (SOCE)

While the discovery of 2-APB as an IP3 receptor antagonist was a significant advancement, subsequent research painted a more nuanced picture. A landmark study by Prakriya and Lewis in 2001 revealed that 2-APB has a complex, bimodal effect on store-operated calcium entry (SOCE), a critical Ca2+ influx pathway.[1] This effect was shown to be independent of its action on IP3 receptors.[3]

  • Potentiation at low concentrations (<10 µM): 2-APB was found to enhance store-operated Ca2+ influx.

  • Inhibition at high concentrations (>30-50 µM): At higher doses, 2-APB inhibits SOCE.

This discovery was pivotal, as it demonstrated that the effects of 2-APB extended beyond the IP3 receptor and directly modulated the machinery of SOCE, now known to be primarily mediated by STIM and Orai proteins.

Quantitative Data on SOCE Modulation
EffectConcentration RangeCell SystemReference
Potentiation 1-5 µMJurkat T cells, DT40 B cells, RBL cells[3]
Inhibition ≥ 10 µMJurkat T cells, DT40 B cells, RBL cells[3]

Key Experimental Protocol: Electrophysiological Recording of I-CRAC

The bimodal effect of 2-APB on SOCE was elegantly demonstrated through whole-cell patch-clamp electrophysiology to measure the Ca2+ release-activated Ca2+ current (I-CRAC).

1. Cell Preparation and Electrophysiology:

  • Cells (e.g., Jurkat T cells) were used in the whole-cell patch-clamp configuration.

  • The intracellular (pipette) solution contained a high concentration of a Ca2+ chelator (e.g., BAPTA or EGTA) to passively deplete the ER Ca2+ stores upon establishing the whole-cell configuration, thereby activating I-CRAC.

  • The extracellular solution was a standard Ringer's solution containing millimolar concentrations of Ca2+.

  • A holding potential of 0 mV was typically used, and current-voltage (I-V) relationships were determined by applying voltage ramps (e.g., -100 to +100 mV over 50 ms) at regular intervals.

2. Drug Application:

  • Once a stable I-CRAC was established, various concentrations of 2-APB were applied to the extracellular solution via a perfusion system.

  • The effect of 2-APB on the amplitude and kinetics of I-CRAC was recorded over time. This revealed the initial potentiation at low concentrations followed by inhibition at higher concentrations.[1]

Visualizing the Revised Understanding: 2-APB's Dual Role

The discovery of 2-APB's bimodal effect on SOCE necessitated a revised model of its cellular actions, highlighting its direct interaction with the SOCE machinery, independent of the IP3 receptor.

cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum SOC Store-Operated Channel (Orai) Ca_Influx Ca2+ Influx SOC->Ca_Influx STIM STIM STIM->SOC activates Ca_Store Ca2+ Store Ca_Depletion ER Ca2+ Depletion Ca_Depletion->STIM activates TwoAPB_low 2-APB (low conc.) TwoAPB_low->SOC potentiates TwoAPB_high 2-APB (high conc.) TwoAPB_high->SOC inhibits

References

The Dual Role of 2-APB in Store-Operated Calcium Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a membrane-permeable small molecule that has been extensively used as a pharmacological tool to investigate intracellular calcium (Ca²⁺) signaling. Initially identified as an inhibitor of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, its role in store-operated calcium entry (SOCE) is now a major focus of research.[1][2] SOCE is a fundamental Ca²⁺ influx pathway activated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), playing a critical role in a myriad of cellular processes, from gene expression and cell proliferation to immune responses.[3][4] The core machinery of SOCE involves the ER Ca²⁺ sensor, stromal interaction molecule (STIM) proteins, and the plasma membrane Ca²⁺ channel-forming Orai proteins.[3][5]

This technical guide provides an in-depth analysis of the complex and multifaceted role of 2-APB in modulating SOCE. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, quantitative effects, and the experimental protocols necessary for its study.

The Biphasic Action of 2-APB on SOCE

A defining characteristic of 2-APB is its biphasic, or dual, effect on SOCE. At low concentrations, it potentiates or enhances SOCE, while at higher concentrations, it acts as an inhibitor.[6] This concentration-dependent activity is a critical consideration in the design and interpretation of experiments.

The molecular underpinnings of this biphasic action are attributed to its complex interactions with the core components of the SOCE machinery: the STIM proteins in the ER and the Orai channels in the plasma membrane.[6]

  • Potentiation (Low Concentrations): At low micromolar concentrations, 2-APB is thought to directly act on the open Orai1 channel pore, causing it to dilate and thereby increasing Ca²⁺ conductance.[6][7] This potentiation of the calcium release-activated Ca²⁺ current (ICRAC) occurs after the stores have been depleted and does not appear to directly activate the channels independently of STIM1.[8]

  • Inhibition (High Concentrations): At higher micromolar concentrations, 2-APB exhibits inhibitory effects through multiple mechanisms. It can prevent the formation of STIM1 puncta, which are clusters of STIM1 at ER-plasma membrane junctions essential for activating Orai channels.[8][9] Furthermore, it can disrupt the functional coupling between STIM1 and Orai1.[7][10] It has also been shown to directly inhibit Orai1 channels.[10][11]

Quantitative Effects of 2-APB on SOCE

The precise concentrations at which 2-APB potentiates or inhibits SOCE can vary depending on the cell type and experimental conditions.[6] The following tables summarize the reported concentration-dependent effects of 2-APB on SOCE and its molecular components.

Effect on SOCEConcentration RangeCell Types StudiedReferences
Potentiation ≤ 10 µMHEK293, Jurkat T cells, DT40 B cells, Rat Basophilic Leukemia (RBL) cells[6][7][8]
Inhibition ≥ 30-50 µMHEK293, Jurkat T cells, DT40 B cells, RBL cells[6][7][8]
Molecular TargetActionIC₅₀ / EC₅₀ / Effective ConcentrationExperimental SystemReferences
IP₃ ReceptorsAntagonistIC₅₀ = 42 µMRat cerebellar microsomes[2]
ICRAC (STIM1/Orai1)PotentiationUp to 5-fold increase at low concentrationsHEK293 cells[8]
ICRAC (STIM1/Orai1)InhibitionStrong inhibition at ≥30 µMHEK293 cells[8]
STIM1 Puncta FormationInhibitionBlocked by inhibitory concentrationsHEK293 cells[8][9][12]
Orai1 (STIM1-independent mutants)InhibitionDirect inhibitionHEK293 cells[10][11]
Orai3/STIM1ActivationSustained activationHEK293 cells[8][9][12]

Signaling Pathways and Mechanisms of Action

The interaction of 2-APB with the SOCE pathway is intricate. The following diagrams, generated using Graphviz, illustrate the key signaling events.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Ca Ca²⁺ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High [Ca²⁺]ER STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Store Depletion (Low [Ca²⁺]ER) Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Coupling & Puncta Formation Orai1_open Orai1 (open) Orai1_closed->Orai1_open Gating Ca_influx Ca²⁺ Influx (SOCE) Orai1_open->Ca_influx APB_Action cluster_low Low Concentration (≤ 10 µM) cluster_high High Concentration (≥ 30 µM) APB 2-APB Orai1_open Open Orai1 Channel APB->Orai1_open Direct Modulation STIM1_Puncta STIM1 Puncta Formation APB->STIM1_Puncta Blockade STIM_Orai_Coupling STIM1-Orai1 Coupling APB->STIM_Orai_Coupling Disruption Orai1_channel Orai1 Channel APB->Orai1_channel Direct Block Potentiation Increased Ca²⁺ Conductance (Potentiation of SOCE) Orai1_open->Potentiation Inhibition Inhibition of SOCE STIM1_Puncta->Inhibition STIM_Orai_Coupling->Inhibition Orai1_channel->Inhibition SOCE_Experiment_Workflow start Start load_cells Load Cells with Ca²⁺ Indicator start->load_cells baseline Measure Baseline Fluorescence (Ca²⁺-free buffer) load_cells->baseline store_depletion Deplete ER Stores (e.g., Thapsigargin) baseline->store_depletion initiate_soce Re-add Extracellular Ca²⁺ to Initiate SOCE store_depletion->initiate_soce apply_apb Apply 2-APB (Various Concentrations) initiate_soce->apply_apb record_data Record Fluorescence Signal apply_apb->record_data analyze_data Analyze Data (Peak, AUC) record_data->analyze_data end End analyze_data->end

References

The Biphasic Nature of 2-Aminoethoxydiphenyl Borate (2-APB): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a widely utilized pharmacological agent in the study of intracellular calcium (Ca²⁺) signaling. Initially identified as an inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), its pharmacological profile has been revealed to be far more complex. 2-APB exhibits a characteristic biphasic, or dual, effect on store-operated calcium entry (SOCE), potentiating it at low concentrations and inhibiting it at higher concentrations.[1] Furthermore, it modulates the activity of a wide array of Transient Receptor Potential (TRP) channels, acting as both an agonist and an antagonist depending on the specific channel subtype. This technical guide provides an in-depth exploration of the multifaceted and dose-dependent actions of 2-APB, its underlying molecular mechanisms, and key experimental considerations for its use in research and drug development.

Core Mechanisms of Action: A Biphasic Profile

The most prominent feature of 2-APB is its concentration-dependent modulation of SOCE, a crucial Ca²⁺ influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca²⁺ stores. This process is primarily mediated by the interaction of the ER Ca²⁺ sensor, stromal interaction molecule (STIM), and the plasma membrane Ca²⁺ channel, Orai.[1]

At low concentrations (typically ≤ 10 µM) , 2-APB potentiates SOCE. This enhancement is thought to occur through a direct action on the open Orai1 channel pore, causing it to dilate and thereby increasing Ca²⁺ conductance.[1]

At higher concentrations (generally ≥ 30-50 µM) , 2-APB inhibits SOCE. This inhibition is multifaceted and can involve:

  • Preventing the formation of STIM1 puncta, which are essential for activating Orai channels.[1]

  • Disrupting the functional coupling between STIM1 and Orai1.[1]

  • Directly blocking the Orai1 channel.[2]

It is crucial to note that these effects on SOCE are largely independent of 2-APB's action on IP₃ receptors.[1]

Quantitative Data on 2-APB's Molecular Targets

The following tables summarize the quantitative effects of 2-APB on its primary molecular targets. These values can vary depending on the cell type and experimental conditions.

Table 1: Biphasic Effects of 2-APB on Store-Operated Ca²⁺ Entry (SOCE)

EffectConcentration RangeKey Molecular TargetsReference
Potentiation≤ 10 µMOrai1[1]
Inhibition≥ 30-50 µMSTIM1, Orai1[1][2]

Table 2: Effects of 2-APB on IP₃ Receptors

ActionIC₅₀NotesReference
Antagonist42 µMInhibits IP₃-induced Ca²⁺ release.[3]

Table 3: Modulatory Effects of 2-APB on TRP Channels

TRP Channel SubtypeActionEC₅₀ / IC₅₀Reference
TRPV1Activation-[4][5]
TRPV2Activation18 µM (rat), 22 µM (mouse)[4][5][6]
TRPV3ActivationEC₅₀ of 28 µM[4][5][7]
TRPC3InhibitionMicromolar concentrations[8]
TRPC5InhibitionIC₅₀ of 20 µM[8][9]
TRPC6InhibitionMicromolar concentrations[8]
TRPM2Inhibition-[8]
TRPM3Inhibition-[8]
TRPM7InhibitionIC₅₀ in the 70–170 µM range[8][10]

Signaling Pathways Modulated by 2-APB

The complex pharmacology of 2-APB allows it to intersect with multiple critical signaling pathways.

cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum cluster_2 2-APB Modulation GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRP TRP Channel DAG->TRP IP3R IP3 Receptor IP3->IP3R Activates Orai1 Orai1 Channel Ca_influx ↑ [Ca²⁺]i Orai1->Ca_influx Ca²⁺ Influx (SOCE) Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ STIM1 STIM1 STIM1->Orai1 Activates Ca_ER->STIM1 Depletion Activates APB_low 2-APB (Low Conc.) APB_low->Orai1 Potentiates APB_low->TRP Activates (some) APB_high 2-APB (High Conc.) APB_high->Orai1 Inhibits APB_high->TRP Inhibits (some) APB_high->IP3R Inhibits APB_high->STIM1 Inhibits Coupling cluster_pot Potentiation Protocol cluster_inhib Inhibition Protocol start Seed and Culture Cells load_dye Load Cells with Ca²⁺ Indicator start->load_dye wash1 Wash Cells load_dye->wash1 deesterify De-esterify Dye wash1->deesterify baseline Acquire Baseline Fluorescence deesterify->baseline deplete Deplete ER Ca²⁺ Stores (e.g., Thapsigargin in Ca²⁺-free buffer) baseline->deplete readd_ca Reintroduce Ca²⁺ to Initiate SOCE deplete->readd_ca preincubate_high_apb Pre-incubate with High Conc. 2-APB (e.g., 50 µM) in Ca²⁺-free buffer deplete->preincubate_high_apb add_low_apb Add Low Conc. 2-APB (e.g., 5 µM) readd_ca->add_low_apb measure Measure Ca²⁺ Influx readd_ca->measure add_low_apb->measure preincubate_high_apb->readd_ca cluster_controls Control Experiments exp_obs Experimental Observation with 2-APB vehicle Vehicle Control (DMSO) exp_obs->vehicle specific_mod Specific Modulator (Agonist/Antagonist) exp_obs->specific_mod knockout Knockout/Knockdown of Target exp_obs->knockout conclusion Conclusion on 2-APB's Mechanism of Action vehicle->conclusion specific_mod->conclusion knockout->conclusion

References

2-Aminoethoxydiphenyl Borate: A Technical Guide to its Role as a Modulator of Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a membrane-permeable small molecule that has become an indispensable, albeit complex, pharmacological tool in the study of intracellular calcium (Ca²⁺) signaling. Initially identified as an antagonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), its known functions have expanded to include modulation of store-operated calcium entry (SOCE), sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, and a wide array of Transient Receptor Potential (TRP) channels.[1][2] This technical guide provides an in-depth overview of 2-APB's mechanisms of action, presents quantitative data on its various targets, details key experimental protocols, and visualizes the complex signaling pathways it influences. A thorough understanding of its multifaceted nature is critical for the accurate design and interpretation of experiments in the field of calcium signaling.

Core Mechanisms of Action

2-APB's influence on intracellular Ca²⁺ homeostasis is not mediated by a single target but rather through its interaction with multiple key components of the Ca²⁺ signaling machinery. Its effects are often concentration-dependent and can vary significantly between cell types.[1][3]

Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs)

The first described biological activity of 2-APB was its role as a membrane-permeable antagonist of the IP₃R, a channel located on the endoplasmic reticulum (ER) membrane responsible for releasing Ca²⁺ into the cytosol upon binding of IP₃.[2][4] 2-APB inhibits IP₃-induced Ca²⁺ release (IICR), making it a valuable tool for investigating IP₃-mediated signaling pathways.[2][5] It has been shown to selectively inhibit the type 1 IP₃ receptor (IP₃R1) without affecting IP₃ binding, suggesting a non-competitive mechanism of action.[6]

Store-Operated Calcium Entry (SOCE)

Perhaps the most complex action of 2-APB is its bimodal regulation of SOCE, the process by which ER Ca²⁺ store depletion triggers Ca²⁺ influx across the plasma membrane.[7] This process is primarily mediated by the interaction of the ER Ca²⁺ sensor, STIM1, with Orai channels in the plasma membrane.[8]

  • Potentiation (Low Concentrations): At low concentrations (typically ≤10 µM), 2-APB potentiates SOCE and the associated calcium release-activated Ca²⁺ current (I_CRAC).[7][9] This potentiation is thought to occur through a direct effect on the Orai channel pore.[7]

  • Inhibition (High Concentrations): At higher concentrations (≥30-50 µM), 2-APB inhibits SOCE and I_CRAC.[7][8][9] This inhibition is attributed to multiple effects, including blocking the formation of STIM1 puncta at the ER-plasma membrane junctions and potentially a direct block of the Orai channel.[8][10]

This dual activity necessitates careful dose-response studies in any given experimental system.[7][11]

Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)

2-APB is also a known inhibitor of SERCA pumps, the enzymes responsible for pumping Ca²⁺ from the cytosol back into the ER to maintain high Ca²⁺ stores. By inhibiting SERCA, 2-APB can contribute to the depletion of ER Ca²⁺ stores, an effect that can confound experiments aimed at studying IP₃R inhibition.[12] The inhibitory effect is isoform-dependent, with SERCA2b being more sensitive than SERCA1a, and is more potent at lower pH.[13]

Transient Receptor Potential (TRP) Channels

2-APB is a promiscuous modulator of numerous TRP channels, a diverse family of cation channels involved in a wide range of cellular processes.[9][14] Its actions are subtype-specific and can be either inhibitory or activatory.[3][15]

  • Inhibited Channels: TRPC1, TRPC3, TRPC5, TRPC6, TRPM2, TRPM3, TRPM7, TRPM8, and TRPP2.[9][16][17]

  • Activated Channels: TRPV1, TRPV2, and TRPV3, typically at higher concentrations.[9][18]

This broad activity profile is a critical consideration, as off-target effects on TRP channels can significantly impact experimental outcomes.[3][14]

Data Presentation: Quantitative Effects of 2-APB

The following tables summarize the reported effective concentrations of 2-APB on its primary molecular targets. Researchers should note that these values can be cell-type and condition-specific.

Table 1: Quantitative Effects of 2-APB on IP₃ Receptors and Store-Operated Calcium Entry (SOCE)

TargetActionConcentration / IC₅₀ / EC₅₀Cell Type / SystemReference(s)
IP₃ Receptors (IP₃R) AntagonistIC₅₀ = 42 µMVarious[1][9]
SOCE / CRAC Channels Potentiation≤ 5-10 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells[1][7][8]
SOCE / CRAC Channels Inhibition≥ 30-50 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells[1][7][8]
SOCE (HeLa cells) InhibitionIC₅₀ = 6.5 ± 0.3 µMHeLa cells[19]
SOCE (HeLa cells) PotentiationEC₅₀ = 3.3 ± 3.5 µMHeLa cells[19]

Table 2: Quantitative Effects of 2-APB on SERCA Pumps

TargetActionConcentration / IC₅₀ConditionsReference(s)
SERCA1a InhibitionIC₅₀ = 725 µMpH 7.2[20][13]
SERCA1a InhibitionIC₅₀ = 70 µMpH 6.0[20][13]
SERCA2b InhibitionIC₅₀ = 325 µMpH 7.2[20][13]

Table 3: Modulatory Effects of 2-APB on Transient Receptor Potential (TRP) Channels

TargetActionConcentration / IC₅₀ / EC₅₀Reference(s)
TRPC5 InhibitionIC₅₀ = 20 µM[16]
TRPC6 InhibitionMicromolar concentrations[9][16]
TRPM2 InhibitionMicromolar concentrations[9]
TRPM3 InhibitionMicromolar concentrations[16]
TRPM7 InhibitionIC₅₀ = 70-170 µM[17]
TRPV1 ActivationEC₅₀ = 114 ± 8 µM[18]
TRPV2 ActivationEC₅₀ = 129 ± 13 µM[18]
TRPV3 ActivationEC₅₀ = 34 ± 12 µM[18]

Signaling Pathway & Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 2-APB and associated experimental workflows.

IP3_Signaling_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Agonist PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ Ca_Cytosol Cytosolic Ca²⁺ Increase Ca_ER->Ca_Cytosol IP3->IP3R Binds & Activates APB 2-APB APB->IP3R Inhibits

IP₃ signaling pathway and 2-APB's point of inhibition.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) Ca²⁺-bound STIM1_active STIM1 (active) Unfolded STIM1_inactive->STIM1_active Conformational Change Orai1 Orai1 Channel (Closed) STIM1_active->Orai1 Translocates & Gates ER_Ca ER Ca²⁺ Store ER_Ca->STIM1_inactive Depletion Orai1_open Orai1 Channel (Open) Orai1->Orai1_open Ca_influx Ca²⁺ Influx (SOCE) Orai1_open->Ca_influx APB_low 2-APB (Low Conc.) APB_low->Orai1_open Potentiates APB_high 2-APB (High Conc.) APB_high->STIM1_active Inhibits Puncta Formation APB_high->Orai1_open Inhibits

Bimodal modulation of the SOCE pathway by 2-APB.

Calcium_Imaging_Workflow start Start: Seed Cells on Imaging Plate/Coverslip culture Culture Cells to Desired Confluency start->culture wash1 Wash with Physiological Buffer culture->wash1 dye_load Incubate with Ca²⁺ Indicator Dye (e.g., Fura-2 AM) wash1->dye_load wash2 Wash to Remove Excess Dye dye_load->wash2 deesterify Allow De-esterification (30 min) wash2->deesterify mount Mount on Microscope deesterify->mount baseline Acquire Stable Baseline Fluorescence mount->baseline treatment Apply 2-APB and/or Agonist baseline->treatment record Record Fluorescence Changes treatment->record analyze Analyze Data: Peak Response, AUC, etc. record->analyze end End analyze->end

A typical experimental workflow for calcium imaging.

Logical_Flow_Experiment rect rect start Does Agonist Alone Induce Ca²⁺ Release? yes1 Yes start->yes1 no1 No (Troubleshoot Agonist/Cell System) start->no1 preincubate Pre-incubate with 2-APB yes1->preincubate stimulate Does Agonist still Induce Ca²⁺ Release? preincubate->stimulate yes2 Yes (Partial Inhibition) stimulate->yes2 no2 No (Complete Inhibition) stimulate->no2 conclusion Conclusion: 2-APB inhibits the agonist-induced pathway yes2->conclusion no2->conclusion

Logical flow for testing 2-APB's inhibitory effect.

Experimental Protocols

The following are generalized protocols for common assays used to investigate the effects of 2-APB. Researchers must optimize these protocols for their specific cell type and experimental setup.

Protocol: Measuring 2-APB's Effect on Agonist-Induced Ca²⁺ Release via Fluorescence Imaging

This protocol outlines a method to assess the inhibitory effect of 2-APB on IP₃R-mediated Ca²⁺ release using a fluorescent Ca²⁺ indicator.[1][11][21]

1. Materials:

  • Adherent cells cultured on glass-bottom imaging dishes.

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM).

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without Ca²⁺.

  • 2-APB stock solution (e.g., 10-100 mM in cell-culture grade DMSO).[1]

  • IP₃-generating agonist (e.g., carbachol, histamine, ATP).

  • Fluorescence microscope equipped for live-cell imaging.

2. Cell Preparation and Dye Loading:

  • a. Seed cells on imaging dishes to achieve 80-90% confluency on the day of the experiment.[21]

  • b. Prepare a loading solution of the Ca²⁺ indicator (e.g., 1-5 µM Fura-2 AM) in physiological buffer.

  • c. Wash cells once with buffer, then incubate with the dye loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[1]

  • d. Wash cells twice with buffer to remove extracellular dye and allow at least 30 minutes for the dye's AM ester to be cleaved (de-esterification).[1]

3. Calcium Measurement:

  • a. Mount the dish on the microscope stage and perfuse with physiological buffer.

  • b. Acquire a stable baseline fluorescence signal for 2-3 minutes.[11]

  • c. Control Response: Perfuse the cells with the IP₃-generating agonist and record the resulting Ca²⁺ transient until it returns to near baseline.

  • d. Wash out the agonist and allow the cells to recover.

  • e. 2-APB Treatment: Perfuse the cells with a buffer containing the desired concentration of 2-APB for a pre-incubation period (e.g., 10-15 minutes).[11]

  • f. Test Response: While maintaining the presence of 2-APB, re-stimulate the cells with the same concentration of the agonist and record the Ca²⁺ response.

4. Data Analysis:

  • a. Quantify the Ca²⁺ response by measuring the peak amplitude of the fluorescence signal or the area under the curve.

  • b. Compare the agonist response in the presence of 2-APB to the control response to determine the percent inhibition.

  • c. It is crucial to perform a dose-response curve to find the optimal concentration for the desired effect in your specific system.[1][11]

Protocol: Measuring 2-APB's Bimodal Effect on I_CRAC via Whole-Cell Patch-Clamp

This protocol describes how to measure the direct effects of 2-APB on store-operated channels using electrophysiology.[2]

1. Materials & Solutions:

  • Cells suitable for patch-clamp (e.g., Jurkat T cells, HEK293 cells expressing STIM1/Orai1).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES (pH 7.4).

  • Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2). To deplete stores, include 20 µM IP₃ in the pipette solution.[8]

2. Procedure:

  • a. Establish a whole-cell patch-clamp configuration. A holding potential of 0 mV is common.[2]

  • b. Allow the internal solution containing IP₃ and BAPTA to dialyze into the cell. This will passively deplete the ER Ca²⁺ stores and lead to the gradual activation of I_CRAC.

  • c. Monitor current activation by applying repetitive voltage ramps (e.g., from -100 mV to +100 mV over 50 ms (B15284909) every 2 seconds).[2][8] I_CRAC is characterized by its strong inward rectification.

  • d. Once I_CRAC has reached a stable, maximal amplitude, begin perfusion with the external solution containing a low concentration of 2-APB (e.g., 1-10 µM). Observe for potentiation (an increase in current amplitude).

  • e. After observing potentiation or washing out the low concentration, apply a high concentration of 2-APB (e.g., 50-100 µM) and observe for inhibition (a decrease in current amplitude).

3. Data Analysis:

  • a. Extract the current amplitude at a negative potential (e.g., -80 mV or -100 mV) from the voltage ramps over time.

  • b. Plot the current amplitude versus time to visualize the potentiation and inhibition phases induced by 2-APB.

Important Considerations and Best Practices

  • Concentration Dependence: The most critical factor when using 2-APB is its concentration. The bimodal effect on SOCE and the multitude of off-targets mean that a result at one concentration may be reversed at another.[3][11] Always perform dose-response curves.

  • Off-Target Effects: Be aware of 2-APB's effects on SERCA and TRP channels. Design control experiments to rule out their contribution to your observed phenotype. For example, compare the effects of 2-APB with a specific SERCA inhibitor like thapsigargin.

  • Solution Stability: 2-APB can hydrolyze in aqueous physiological buffers.[22] It is recommended to prepare fresh solutions for each experiment from a DMSO stock to ensure consistent results.[3]

  • Cell-Type Specificity: The expression levels of IP₃Rs, STIM, Orai, SERCA pumps, and TRP channels vary between cell types. Therefore, the effects of 2-APB can be highly cell-type-specific.[1]

Conclusion

2-Aminoethoxydiphenyl borate is a powerful but complex modulator of intracellular Ca²⁺ signaling. Its utility extends far beyond its initial characterization as an IP₃R antagonist to encompass key roles in regulating SOCE, ER Ca²⁺ filling, and TRP channel activity. While its promiscuity demands caution and rigorous experimental controls, a comprehensive understanding of its dose-dependent and multifaceted actions allows researchers to effectively leverage this compound to dissect the intricate and vital signaling pathways governed by intracellular calcium.

References

An In-Depth Technical Guide to 2-Aminoethoxydiphenyl Borate: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a versatile and widely studied organoboron compound that has garnered significant attention in the scientific community for its complex modulation of intracellular calcium (Ca²⁺) signaling.[1][2][3] Initially identified as an antagonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), its pharmacological profile has since been revealed to be far more intricate, encompassing a range of effects on store-operated calcium entry (SOCE) and various members of the transient receptor potential (TRP) channel family.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties, structure, and multifaceted biological activities of 2-APB, with a focus on its mechanisms of action, experimental applications, and key quantitative data. Detailed experimental protocols for its synthesis and use in seminal studies are also presented, alongside visualizations of the relevant signaling pathways to facilitate a deeper understanding of its cellular effects.

Chemical Properties and Structure

2-Aminoethoxydiphenyl borate is a synthetic compound that exists as a white crystalline powder under standard conditions.[1][7] There have been some conflicting reports describing it as a clear colorless to yellow liquid, which may be attributable to impurities or the specific formulation.[8] It is an organoboron compound characterized by a central boron atom covalently bonded to two phenyl groups and an aminoethoxy group.[1] The presence of both aromatic and polar functional groups contributes to its solubility in various organic solvents and its ability to interact with biological targets.[4][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₆BNO[1][4][8]
Molecular Weight 225.10 g/mol [1][4]
CAS Number 524-95-8[1][3][4][8]
IUPAC Name 2-(diphenylboranyloxy)ethanamine[1]
Alternative Names 2-APB, 2-Aminoethyl diphenylborinate[3][4][8]
Appearance White crystalline powder[1][7]
Melting Point 188-194 °C (with decomposition)[8]
Boiling Point 325.3 ± 34.0 °C (Predicted)[8]
Solubility Soluble in DMSO, DMF, ethanol, methanol[4][9]
Slightly soluble in PBS (pH 7.2)[9]
Chemical Structure

The chemical structure of this compound features a tetracoordinate boron atom, which is unusual for simple organoboranes and contributes to its relative stability. The molecule consists of a diphenylborinic acid moiety esterified with 2-aminoethanol. The nitrogen atom of the amino group can form a dative bond with the boron atom, resulting in a stable five-membered ring structure.[5][6]

Structural Identifiers

IdentifierValueReference(s)
SMILES C1=CC=C(C=C1)B(C2=CC=CC=C2)OCCN[1]
InChI InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, typically in the range of δ 7.0-7.5 ppm. The methylene (B1212753) protons of the ethoxy group would appear as two triplets, one for the -OCH₂- group and another for the -NCH₂- group. The protons of the primary amine would likely appear as a broad singlet. One study on a para-fluoro-substituted analog of 2-APB in DMSO-d₆ showed the aromatic protons in the range of δ 6.8-7.4 ppm, the -OCH₂- protons as a triplet at δ 3.76 ppm, and the -NCH₂- protons as a multiplet at δ 2.82 ppm.[10] The amino protons appeared as a broad singlet at δ 6.07 ppm.[10]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the ipso-carbons (attached to boron) being deshielded. The two methylene carbons of the ethoxy group would also be present. For the para-chloro-substituted analog in DMSO-d₆, the aromatic carbons were observed between δ 124-133 ppm, the -OCH₂- carbon at δ 62.45 ppm, and the -NCH₂- carbon at δ 41.37 ppm.[10]

  • ¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boron-containing compounds. For a tetracoordinate boron atom in a boronate ester, the chemical shift is expected to be in the range of δ 2-10 ppm. For a para-fluoro-substituted analog, the ¹¹B NMR signal was observed at δ 4.27 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (amine) 3500 - 3300
C-H stretch (aromatic) 3100 - 3000
C-H stretch (aliphatic) 3000 - 2850
C=C stretch (aromatic) 1600 - 1475
B-O stretch 1380 - 1310
C-N stretch 1250 - 1020
B-C stretch ~700
Mass Spectrometry (MS)

Mass spectrometric analysis of 2-APB would show a molecular ion peak corresponding to its molecular weight (225.10 g/mol ). For a para-chloro-substituted analog, electrospray ionization mass spectrometry (ESI-MS) showed a protonated molecular ion [M+H]⁺ at m/z 260.10.[10]

Biological Activity and Signaling Pathways

2-APB exerts a complex and often concentration-dependent array of effects on intracellular calcium signaling pathways. Its primary targets include IP₃ receptors, store-operated calcium channels, and various TRP channels.

Modulation of IP₃ Receptors

2-APB was first identified as a membrane-permeable inhibitor of IP₃-induced Ca²⁺ release.[4] It acts as a non-competitive antagonist of the IP₃ receptor, thereby blocking the release of calcium from the endoplasmic reticulum.[4] However, its inhibitory effect can be inconsistent and is dependent on the relative concentrations of 2-APB and IP₃.

IP3_pathway Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R activates ER Endoplasmic Reticulum Ca_ER Ca²⁺ IP3R->Ca_ER releases Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto TwoAPB 2-APB TwoAPB->IP3R inhibits

Figure 1: 2-APB as an inhibitor of the IP₃ signaling pathway.

Bimodal Regulation of Store-Operated Calcium Entry (SOCE)

One of the most intriguing aspects of 2-APB's pharmacology is its bimodal effect on SOCE, a process critical for the refilling of depleted intracellular calcium stores. At low concentrations (≤ 10 µM), 2-APB potentiates SOCE, while at higher concentrations (≥ 30-50 µM), it is inhibitory.[4] This effect is independent of its action on IP₃ receptors.[4] The molecular mechanism involves the core components of SOCE: the stromal interaction molecule (STIM) proteins in the ER and the Orai calcium channels in the plasma membrane. Low concentrations of 2-APB are thought to directly act on the open Orai1 channel, increasing its conductance.[4] High concentrations can prevent the formation of STIM1 puncta, which are necessary for Orai channel activation, and may also disrupt the coupling between STIM1 and Orai1.[4]

SOCE_pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_lumen ER Lumen (Low Ca²⁺) STIM1_inactive STIM1 (inactive) ER_lumen->STIM1_inactive senses depletion STIM1_active STIM1 (active puncta) STIM1_inactive->STIM1_active oligomerizes Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed activates Orai1_open Orai1 (open) Orai1_closed->Orai1_open Ca_cyto_inc Increased Cytosolic Ca²⁺ Orai1_open->Ca_cyto_inc Ca_ext Extracellular Ca²⁺ Ca_ext->Orai1_open influx TwoAPB_low 2-APB (low conc.) TwoAPB_low->Orai1_open potentiates TwoAPB_high 2-APB (high conc.) TwoAPB_high->STIM1_active inhibits puncta formation TwoAPB_high->Orai1_open inhibits

Figure 2: Bimodal action of 2-APB on the SOCE pathway.

Modulation of Transient Receptor Potential (TRP) Channels

2-APB is a promiscuous modulator of several TRP channels, with both activating and inhibitory effects depending on the specific channel subtype.

  • Activation: 2-APB is a known activator of TRPV1, TRPV2, and TRPV3 channels.[11]

  • Inhibition: It has been shown to inhibit TRPC3, TRPC5, TRPC6, and TRPM8 channels.[11]

This broad activity profile underscores the importance of careful experimental design and interpretation when using 2-APB to probe specific calcium signaling pathways.

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound and its analogs.[10]

synthesis_workflow Start Start Materials: - Halogenated Aromatic - Phenylboronic acid pinacol (B44631) ester - 2-Aminoethanol Step1 Lithiation & Borination: - n-BuLi or t-BuLi - Et₂O or THF, -78°C to rt - Phenylboronic acid pinacol ester Start->Step1 Step2 Hydrolysis: - 1 M HCl, rt Step1->Step2 Intermediate Substituted Diphenylborinic Acid Step2->Intermediate Step3 Esterification: - 2-Aminoethanol - EtOH, MeCN, or THF - rt or reflux Intermediate->Step3 Product 2-APB Analog Step3->Product

Figure 3: General workflow for the synthesis of 2-APB analogs.

Detailed Protocol for a para-Chloro-2-APB Analog: [10]

  • Preparation of (4-chlorophenyl)(phenyl)borinic acid: To a solution of 1-chloro-4-iodobenzene (B104392) (1.1 g, 4.61 mmol) in dry diethyl ether, n-butyllithium is added at -78 °C. After stirring, phenylboronic acid pinacol ester is added, and the mixture is allowed to warm to room temperature. The reaction is quenched with 1 M HCl. The crude product is purified by flash chromatography.

  • Esterification: The resulting (4-chlorophenyl)(phenyl)borinic acid is dissolved in acetonitrile, and 2-aminoethanol (200 µL, 3.32 mmol) is added. The mixture is heated to reflux for 1 hour.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the resulting foam is dried in vacuo. The solidified product is crushed and washed with n-hexane to yield the final product.

Measurement of Intracellular Calcium Concentration

A common method to assess the effect of 2-APB on intracellular calcium dynamics is through fluorescence microscopy using calcium-sensitive dyes.

Protocol for Calcium Imaging:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

  • Baseline Measurement: Mount the cells on a fluorescence microscope and perfuse with HBSS to record a stable baseline fluorescence.

  • 2-APB Application and Stimulation:

    • To study effects on IP₃-mediated release: Pre-incubate the cells with the desired concentration of 2-APB for a set time, then stimulate with an IP₃-generating agonist (e.g., carbachol, ATP).

    • To study effects on SOCE: First, deplete intracellular calcium stores in a calcium-free buffer containing a SERCA inhibitor (e.g., thapsigargin). Then, reintroduce a calcium-containing buffer with or without 2-APB to measure SOCE.

  • Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Conclusion

This compound is a valuable pharmacological tool for the study of intracellular calcium signaling. Its complex and multifaceted actions on IP₃ receptors, SOCE, and TRP channels provide a unique opportunity to dissect the intricacies of these pathways. However, its promiscuity necessitates careful experimental design, including the use of appropriate controls and a thorough consideration of the concentration-dependent effects of the compound. This technical guide provides a foundational understanding of the chemical and biological properties of 2-APB to aid researchers in its effective and appropriate use in their studies. Further research into the development of more specific analogs of 2-APB will undoubtedly contribute to a more precise understanding of the roles of its various molecular targets in health and disease.

References

The Dawn of a Complex Modulator: Early Insights into 2-APB and Inositol 1,4,5-Trisphosphate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling, the inositol (B14025) 1,4,5-trisphosphate (IP3) pathway stands as a cornerstone of intracellular calcium (Ca2+) regulation. The discovery of pharmacological tools to dissect this pathway has been instrumental in advancing our understanding of a myriad of physiological processes. Among these tools, 2-aminoethoxydiphenyl borate (B1201080) (2-APB) emerged in the late 1990s as a promising membrane-permeable modulator of IP3-induced Ca2+ release.[1][2][3] This technical guide provides an in-depth analysis of the foundational studies that first characterized the effects of 2-APB on IP3 signaling, offering a retrospective look at the initial data, experimental approaches, and the early understanding of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the origins and early characterization of this widely used, albeit complex, pharmacological agent.

Core Findings from Early Investigations

The initial foray into the biological effects of 2-APB identified it as an inhibitor of the IP3 receptor (IP3R).[1] However, subsequent research quickly unveiled a more intricate pharmacological profile, revealing that its effects were concentration-dependent and extended beyond the IP3R to include modulation of store-operated calcium entry (SOCE).[4][5]

Quantitative Analysis of 2-APB's Effects

The early studies on 2-APB provided key quantitative data that began to sketch its inhibitory and modulatory profile. These findings are summarized in the tables below for ease of comparison.

Table 1: Inhibitory Effect of 2-APB on IP3-Induced Ca2+ Release

ParameterValueCell/SystemReference
IC5042 µMRat cerebellar microsomes (with 100 nM IP3)[1]
IC50220 µMCerebellar microsomes (with 0.25 µM IP3)[6]
IC50> 1 mMCerebellar microsomes (with 10 µM IP3)[6]
InhibitionConcentration-dependentPermeabilized DT40-IP3R1 cells[7]

Table 2: Bimodal Effect of 2-APB on Store-Operated Ca2+ Entry (SOCE) / ICRAC

2-APB ConcentrationEffectCell/SystemReference
1-5 µMPotentiation (up to fivefold increase in ICRAC)Jurkat T cells, DT40 B cells, RBL cells[5]
≤ 5 µMEnhancement of ICRAC sizeJurkat T cells[5]
< 10 µMStimulation of SOC releaseGeneral
≥ 10 µMTransient enhancement followed by inhibition of ICRACJurkat T cells, DT40 B cells, RBL cells[5]
> 20-30 µMInhibition of ICRACVarious cell lines[8]
Up to 50 µMInhibition of SOC releaseGeneral

Key Experimental Protocols

The foundational understanding of 2-APB's function was built upon a series of meticulously designed experiments. The following sections detail the methodologies employed in these seminal studies.

Experiment 1: Inhibition of IP3-Induced Ca2+ Release in Cerebellar Microsomes

This protocol, adapted from the pioneering work of Maruyama et al. (1997), established 2-APB as an inhibitor of IP3R-mediated Ca2+ release.[1][4]

Objective: To determine the effect of 2-APB on the release of Ca2+ from the endoplasmic reticulum (ER) in response to IP3.

Methodology:

  • Preparation of Cerebellar Microsomes:

    • Cerebella were dissected from Wistar rats and homogenized in a buffer solution containing 0.32 M sucrose (B13894) and 10 mM HEPES-NaOH (pH 7.4).

    • The homogenate was subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in ER vesicles.

  • 45Ca2+ Release Assay:

    • Microsomes were incubated in a buffer containing 45Ca2+ and ATP to allow for the active uptake of Ca2+ into the vesicles via the SERCA pump.

    • Once a steady-state intra-microsomal Ca2+ concentration was achieved, various concentrations of 2-APB were added to the preparation.

    • A fixed concentration of IP3 (e.g., 100 nM) was then added to induce Ca2+ release.

    • The amount of 45Ca2+ remaining in the microsomes was measured over time by rapid filtration to quantify the extent of IP3-induced Ca2+ release.

Experiment 2: Electrophysiological Measurement of Ca2+ Release-Activated Ca2+ Current (ICRAC)

This protocol, based on the work of Prakriya and Lewis (2001), was crucial in revealing the bimodal effect of 2-APB on SOCE, independent of its action on IP3Rs.[4][5]

Objective: To characterize the dose-dependent effects of 2-APB on ICRAC in whole-cell patch-clamp recordings.

Methodology:

  • Cell Culture:

    • Jurkat human T cells, DT40 chicken B cells, or rat basophilic leukemia (RBL) cells were used. DT40 B cells, including mutant lines lacking all three IP3 receptor isoforms, were particularly important for demonstrating the IP3R-independent effects of 2-APB.[5]

  • Whole-Cell Patch-Clamp:

    • The whole-cell patch-clamp technique was employed to measure transmembrane currents.

    • The intracellular pipette solution contained a high concentration of a Ca2+ chelator (e.g., BAPTA) and, in some experiments, IP3 to deplete intracellular Ca2+ stores and activate ICRAC.

    • The extracellular solution was a standard physiological saline.

  • Application of 2-APB:

    • Once a stable ICRAC was established, various concentrations of 2-APB were applied to the extracellular solution.

    • The effects of 2-APB on the amplitude and kinetics of ICRAC were recorded. Both potentiation at low concentrations and inhibition at higher concentrations were observed.[5]

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental logic described in these early studies.

cluster_0 Canonical IP3 Signaling Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R Activates ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca2+ ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ TwoAPB 2-APB TwoAPB->IP3R Inhibits

Caption: Initial model of 2-APB's inhibitory action on the IP3 signaling pathway.

cluster_1 Experimental Workflow: Testing IP3R-Independence of 2-APB's Effect on SOCE Start Start: Measure I_CRAC in wild-type cells Apply_2APB_WT Apply varying concentrations of 2-APB Start->Apply_2APB_WT Observe_Bimodal_WT Observe bimodal effect: Potentiation at low conc., Inhibition at high conc. Apply_2APB_WT->Observe_Bimodal_WT Use_Mutant Use mutant cells lacking IP3 receptors Observe_Bimodal_WT->Use_Mutant Measure_ICRAC_Mutant Measure I_CRAC in mutant cells Use_Mutant->Measure_ICRAC_Mutant Apply_2APB_Mutant Apply varying concentrations of 2-APB Measure_ICRAC_Mutant->Apply_2APB_Mutant Observe_Bimodal_Mutant Observe persistent bimodal effect Apply_2APB_Mutant->Observe_Bimodal_Mutant Conclusion Conclusion: 2-APB's effect on I_CRAC is independent of IP3Rs Observe_Bimodal_Mutant->Conclusion

Caption: Logical workflow demonstrating the IP3R-independent action of 2-APB on SOCE.

Conclusion

The early studies on 2-aminoethoxydiphenyl borate laid the critical groundwork for its widespread use as a pharmacological tool in calcium signaling research. Initially hailed as a specific, membrane-permeable inhibitor of the IP3 receptor, subsequent investigations revealed a more complex and nuanced reality. The discovery of its bimodal, IP3R-independent effects on store-operated calcium entry marked a significant turning point, highlighting the need for careful interpretation of data obtained using this compound.[4][5] While its promiscuity is now well-documented, with effects on various TRP channels and other cellular targets, the foundational research discussed herein remains a testament to the scientific process of discovery, refinement, and the ever-evolving understanding of cellular signaling pathways. This guide serves as a valuable resource for researchers, providing a detailed historical and technical perspective on the genesis of our knowledge of 2-APB.

References

2-Aminoethoxydiphenyl Borate (2-APB): A Multifaceted Modulator of TRPC Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a widely utilized pharmacological agent in the study of intracellular calcium (Ca²⁺) signaling.[1] Initially recognized for its inhibitory effects on inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs), its role has expanded to being a known modulator of various ion channels, including the Transient Receptor Potential (TRP) superfamily.[1][2] Within the canonical TRP (TRPC) subfamily, 2-APB exhibits a complex and often paradoxical range of effects, acting as both an inhibitor and, in some contexts, a potentiator of channel activity. This guide provides a comprehensive technical overview of 2-APB's interaction with TRPC channels, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used to characterize these interactions.

Mechanism of Action: Beyond IP₃ Receptor Inhibition

While 2-APB was first described as a membrane-permeable inhibitor of IP₃ receptors, subsequent research has revealed a more direct and complex interaction with TRPC channels.[3][4] The initial hypothesis suggested that 2-APB's inhibition of agonist-activated TRPC channels was a direct consequence of blocking IP₃ receptors, thereby preventing store-operated calcium entry (SOCE).[3][5] However, further studies have demonstrated that 2-APB can inhibit TRPC channels, such as TRPC3, TRPC6, and TRPC7, even when they are activated directly by diacylglycerol (DAG) analogs like oleyl-acetyl-glycerol (OAG), bypassing the IP₃ receptor pathway.[3][5] This indicates a direct modulatory effect on the channel protein itself.[3][5]

For some TRPC channels, like TRPC5, 2-APB is believed to act from the extracellular side of the membrane.[2][6] The blockade of TRPC5 by 2-APB is voltage-dependent, being less effective at positive membrane potentials, which suggests that 2-APB may enter the electric field of the pore or influence the channel's gating mechanism.[2][7] It is important to note that the effects of 2-APB are not universal across all TRP channels; for instance, it is known to activate members of the TRPV subfamily (TRPV1, TRPV2, TRPV3).[4][8] This promiscuity necessitates careful experimental design and interpretation.[8]

Quantitative Data on 2-APB's Modulation of TRPC Channels

The following table summarizes the quantitative effects of 2-APB on various TRPC channel subtypes, providing a comparative overview of its potency.

TRPC SubtypeEffectIC₅₀ / EC₅₀Cell Type / SystemReference(s)
TRPC1 InhibitionMicromolar concentrationsHeterologous expression[1][2]
TRPC3 Partial InhibitionMicromolar concentrationsHEK293 cells[3][5][6]
TRPC4 Potentiation/InhibitionNot specifiedNot specified[9][10]
TRPC5 Inhibition20 µMHEK293 cells[2][7][11]
TRPC6 InhibitionMicromolar concentrationsHEK293 cells[2][3][5][6]
TRPC7 Partial InhibitionMicromolar concentrationsHEK293 cells[3][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR Gq Gαq GPCR->Gq Activates PLC PLC PIP2 PIP₂ PLC->PIP2 Cleaves TRPC3_6_7 TRPC3/6/7 Ca_influx Ca²⁺ Influx & Depolarization TRPC3_6_7->Ca_influx Mediates DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 Agonist Agonist Agonist->GPCR Binds Gq->PLC Activates DAG->TRPC3_6_7 Activates TwoAPB 2-APB TwoAPB->TRPC3_6_7 Inhibits

Figure 1: GPCR-mediated activation of TRPC3/6/7 channels and the inhibitory action of 2-APB.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture cells expressing TRPC channels Transfection Transfect with TRPC channel constructs (optional) Cell_Culture->Transfection Patch_Clamp Establish whole-cell patch-clamp configuration Transfection->Patch_Clamp Baseline Record baseline channel activity Patch_Clamp->Baseline Agonist_App Apply TRPC agonist (e.g., OAG) Baseline->Agonist_App TwoAPB_App Apply 2-APB at varying concentrations Agonist_App->TwoAPB_App Washout Washout of 2-APB TwoAPB_App->Washout Data_Acq Acquire current recordings Washout->Data_Acq Analysis Analyze current amplitude, I-V relationship Data_Acq->Analysis Dose_Response Generate dose-response curve and calculate IC₅₀ Analysis->Dose_Response

Figure 2: Experimental workflow for patch-clamp electrophysiology to study 2-APB effects.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing high-resolution data on the effects of modulators like 2-APB.[12][13]

  • Objective: To measure TRPC channel currents in response to agonists and to quantify the inhibitory/potentiating effects of 2-APB.

  • Cell Preparation:

    • Culture cells (e.g., HEK293) on glass coverslips.

    • If not endogenously expressed, transiently transfect cells with plasmids encoding the TRPC channel of interest 24-48 hours prior to recording.[14] A fluorescent marker (e.g., GFP) can be co-transfected for easy identification of transfected cells.[14]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording Procedure:

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.[15]

    • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

    • Approach a single, transfected cell and form a gigaohm seal (>1 GΩ).[13]

    • Rupture the membrane patch to achieve the whole-cell configuration.[13]

    • Clamp the cell at a holding potential of -60 mV.[14]

    • Record baseline currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship.

    • Activate the TRPC channels by applying an appropriate agonist (e.g., 100 µM OAG for TRPC3/6) via a perfusion system.[5]

    • Once a stable current is achieved, co-apply the agonist with varying concentrations of 2-APB.

    • Following 2-APB application, perform a washout with the agonist-containing solution to check for reversibility.

  • Data Analysis:

    • Measure the peak inward and outward current amplitudes at specific voltages (e.g., -80 mV and +80 mV).

    • Plot the current amplitude as a function of 2-APB concentration to generate a dose-response curve and calculate the IC₅₀ value.

Calcium Imaging

This method uses fluorescent indicators to measure changes in intracellular Ca²⁺ concentrations, providing a functional readout of channel activity.[1]

  • Objective: To assess the effect of 2-APB on TRPC channel-mediated Ca²⁺ influx.

  • Cell Preparation and Dye Loading:

    • Seed cells on glass-bottom dishes or coverslips.

    • Prepare a loading solution of a Ca²⁺-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS).[1]

    • Incubate cells with the dye solution for 30-60 minutes at 37°C, protected from light.[1]

    • Wash the cells with buffer to remove excess dye and allow for de-esterification for at least 30 minutes.[1]

  • 2-APB and Agonist Preparation:

    • Prepare a concentrated stock solution of 2-APB (e.g., 10-100 mM) in DMSO.[1]

    • Prepare fresh dilutions of 2-APB in the physiological buffer for each experiment to avoid hydrolysis.[1]

    • Prepare the appropriate agonist for the TRPC channel being studied.

  • Imaging Procedure:

    • Mount the coverslip on a fluorescence microscope equipped for live-cell imaging.

    • Acquire a stable baseline fluorescence signal.

    • To test for inhibition, pre-incubate the cells with the desired concentration of 2-APB before stimulating with the agonist.[1]

    • Add the agonist to activate the TRPC channels and record the change in fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity (ΔF/F₀).[16]

  • Data Analysis:

    • Quantify the peak change in fluorescence ratio or intensity upon agonist stimulation in the presence and absence of 2-APB.

    • Compare the responses at different 2-APB concentrations to determine its inhibitory or potentiating effect.

Site-Directed Mutagenesis

This molecular biology technique is used to introduce specific mutations into the DNA sequence of the channel, allowing researchers to investigate the role of individual amino acid residues in 2-APB binding and modulation.[17]

  • Objective: To identify amino acid residues within a TRPC channel that are critical for its sensitivity to 2-APB.

  • General Protocol:

    • Primer Design: Design mutagenic primers containing the desired nucleotide change that will result in the desired amino acid substitution in the TRPC channel protein.

    • Mutagenesis PCR: Use a high-fidelity DNA polymerase to perform PCR with the mutagenic primers and a plasmid containing the wild-type TRPC channel cDNA as a template.[17] This reaction amplifies the entire plasmid, incorporating the mutation.

    • Template Removal: Digest the parental, non-mutated template DNA using an enzyme like DpnI, which specifically targets methylated DNA (prokaryotic-derived plasmids are methylated).

    • Transformation: Transform the mutated plasmids into competent E. coli for amplification.

    • Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any other mutations through DNA sequencing.

    • Functional Analysis: Express the mutated TRPC channel in a suitable cell line (e.g., HEK293) and assess its response to 2-APB using patch-clamp electrophysiology or calcium imaging as described above. A loss or significant change in 2-APB sensitivity would indicate that the mutated residue is important for the drug's effect.[18]

Conclusion

2-Aminoethoxydiphenyl borate is a valuable but complex tool for the study of TRPC channels. Its modulatory effects extend beyond its initial characterization as an IP₃ receptor antagonist to include direct, and often subtype-specific, interactions with the channel proteins. While it serves as a general inhibitor for several TRPC members like TRPC3, TRPC5, and TRPC6, its lack of specificity across the broader TRP family necessitates the use of multiple experimental approaches and careful interpretation of results.[8][19] The detailed protocols and quantitative data presented in this guide offer a framework for researchers to rigorously investigate the multifaceted role of 2-APB in modulating TRPC channel function, ultimately contributing to a deeper understanding of their physiological and pathophysiological significance.

References

Methodological & Application

Application Notes and Protocols for 2-Aminoethoxydiphenyl Borate (2-APB) in Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a versatile and widely used pharmacological agent in the study of intracellular calcium (Ca²⁺) signaling.[1] Initially identified as a membrane-permeable antagonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), it is now understood to have a more complex pharmacological profile.[1] 2-APB also modulates the activity of store-operated calcium (SOC) channels and various members of the transient receptor potential (TRP) channel family.[1] This multifaceted activity makes 2-APB a valuable tool for dissecting Ca²⁺ signaling pathways, though its concentration-dependent and cell-type-specific effects necessitate careful experimental design and interpretation.[1]

These application notes provide a comprehensive guide to using 2-APB in calcium imaging experiments, covering its mechanism of action, detailed experimental protocols, and a summary of its quantitative effects on various molecular targets.

Mechanism of Action

2-APB's effects on intracellular calcium are complex and concentration-dependent. At its core, it is known as an antagonist of IP₃ receptors, inhibiting the release of calcium from the endoplasmic reticulum (ER). However, its activity extends to other key components of calcium signaling pathways:

  • IP₃ Receptors (IP₃R): 2-APB acts as an antagonist at IP₃Rs, blocking the release of Ca²⁺ from intracellular stores.

  • Store-Operated Ca²⁺ Entry (SOCE): 2-APB exhibits a biphasic effect on SOCE. At low micromolar concentrations (typically ≤ 10 µM), it can potentiate SOCE, while at higher concentrations (≥ 10 µM), it is inhibitory.[2][3]

  • Transient Receptor Potential (TRP) Channels: 2-APB modulates a variety of TRP channels. It can activate TRPV1, TRPV2, and TRPV3 channels, while inhibiting TRPC channels (TRPC1, TRPC3, TRPC5, TRPC6, TRPC7), TRPM2, TRPM3, TRPM7, and TRPM8.[4]

  • SERCA Pumps: There is evidence to suggest that 2-APB can also inhibit Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, which would lead to a gradual depletion of intracellular calcium stores.[2]

Data Presentation

The following table summarizes the quantitative effects of 2-APB on its primary molecular targets. It is crucial to note that these values can vary depending on the cell type and experimental conditions.

TargetActionConcentration Range / IC₅₀ / EC₅₀Cell Type / Experimental System
IP₃ Receptors (IP₃R)AntagonistIC₅₀ = 42 µMVarious
Store-Operated Ca²⁺ Entry (SOCE) / CRAC ChannelsPotentiation≤ 5-10 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells
Store-Operated Ca²⁺ Entry (SOCE) / CRAC ChannelsInhibition≥ 10-50 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells
TRPC1, TRPC3, TRPC5, TRPC6, TRPC7InhibitionMicromolar concentrationsHeterologous expression systems
TRPM7InhibitionIC₅₀ in the 70–170 µM rangeJurkat T cells
TRPV1, TRPV2, TRPV3ActivationHigher micromolar concentrationsHeterologous expression systems

Signaling Pathway and Experimental Workflow Visualization

To better understand the complex interactions of 2-APB and the experimental procedures, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates SOCE SOCE/TRP Channels Ca_cyto Cytosolic Ca²⁺ Increase SOCE->Ca_cyto Ca²⁺ Influx TwoAPB_SOCE 2-APB TwoAPB_SOCE->SOCE Modulates (Biphasic) Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ Ca_ER->SOCE Ca_ER->Ca_cyto TwoAPB_IP3R 2-APB TwoAPB_IP3R->IP3R Inhibits

Caption: Signaling pathway of IP₃-mediated calcium release and points of modulation by 2-APB.

G prep 1. Cell Preparation & Dye Loading stock 2. Prepare 2-APB Stock Solution (10-100 mM in DMSO) prep->stock baseline 3. Acquire Baseline Fluorescence stock->baseline preincubate 4. Pre-incubate with 2-APB baseline->preincubate stimulate 5. Stimulate with Agonist preincubate->stimulate record 6. Record Fluorescence Changes stimulate->record analyze 7. Data Analysis record->analyze

Caption: General experimental workflow for using 2-APB in calcium imaging.

Experimental Protocols

This section provides a detailed methodology for investigating the effect of 2-APB on intracellular calcium dynamics using fluorescent calcium indicators.

Materials
  • Cells of interest cultured on glass-bottom dishes or appropriate imaging plates.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS or HEPES-buffered saline - HBS) supplemented with 1 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, and 20 mM HEPES, pH 7.4.

  • 2-Aminoethoxydiphenyl borate (2-APB).

  • Anhydrous, cell culture grade Dimethyl sulfoxide (B87167) (DMSO).

  • Agonist for inducing IP₃-mediated calcium release (e.g., carbachol, ATP, histamine), specific to the cell line.

  • (Optional) Pluronic F-127 to aid in dye solubilization.

  • (Optional) Probenecid to prevent dye leakage.

  • (Optional) Thapsigargin (B1683126) to investigate store-operated calcium entry.

Protocol 1: Investigating the Effect of 2-APB on Agonist-Induced Calcium Release

1. Cell Preparation and Dye Loading: a. Seed cells onto a suitable imaging plate or coverslip to achieve 80-90% confluency on the day of the experiment. b. Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer.[1][5] Pluronic F-127 can be added to aid dye solubilization. c. Remove the culture medium and wash the cells once with the physiological buffer. d. Incubate the cells with the dye loading solution for 30-60 minutes at 37°C, protected from light. e. Wash the cells twice with the physiological buffer to remove excess dye. f. Allow the cells to de-esterify the AM ester form of the dye for at least 30 minutes before starting the experiment.[1]

2. Preparation of 2-APB Solution: a. Prepare a high-concentration stock solution of 2-APB (e.g., 10-100 mM) in anhydrous DMSO.[1][2] Store at -20°C. b. Crucially, always prepare fresh dilutions of 2-APB from the stock solution in the physiological buffer immediately before each experiment. 2-APB is known to hydrolyze in aqueous solutions, which can lead to a decrease in its effective concentration over time.[1][2]

3. Calcium Imaging Experiment: a. Mount the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope. b. Perfuse the cells with the physiological buffer and record a stable baseline fluorescence for 2-5 minutes.[2] c. To determine the inhibitory effect of 2-APB, pre-incubate the cells with the desired concentration of 2-APB for 10-20 minutes.[5] d. While continuing to perfuse with the 2-APB containing solution, stimulate the cells with an appropriate agonist to induce IP₃-mediated calcium release. e. Record the changes in fluorescence intensity until the signal returns to or near baseline.

4. Data Analysis: a. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensity at the two excitation wavelengths (e.g., 340 nm/380 nm).[5] For single-wavelength dyes like Fluo-4, express the fluorescence intensity as a ratio over the baseline fluorescence (F/F₀). b. Compare the peak amplitude of the calcium transient in 2-APB-treated cells to that of vehicle-treated (DMSO) control cells to quantify the inhibitory effect of 2-APB.[2][5]

Protocol 2: Determining the Optimal 2-APB Concentration (Dose-Response Curve)

To minimize off-target effects, it is essential to determine the optimal concentration of 2-APB for your specific cell type and experimental conditions.

1. Follow steps 1 and 2 from Protocol 1.

2. Calcium Imaging Experiment: a. Record a stable baseline fluorescence. b. Stimulate the cells with an agonist to establish a control response. c. Wash out the agonist and allow the cells to return to baseline. d. Incubate the cells with the first concentration of 2-APB (e.g., starting from a low concentration like 1 µM) for 10-15 minutes.[2] e. Re-stimulate the cells with the same concentration of the agonist in the presence of 2-APB and record the response. f. Repeat steps c-e for a range of increasing 2-APB concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).[2]

3. Data Analysis: a. For each 2-APB concentration, calculate the percentage of inhibition of the agonist-induced calcium response compared to the control. b. Plot the percentage of inhibition against the 2-APB concentration to generate a dose-response curve and determine the IC₅₀.

Important Considerations and Troubleshooting

  • Chemical Instability: 2-APB is unstable in aqueous solutions and can hydrolyze, reducing its efficacy.[2] Always use freshly prepared solutions. The rate of hydrolysis can be influenced by the DMSO content of the final solution.[2]

  • Off-Target Effects: Be mindful of the concentration-dependent off-target effects of 2-APB on SOCE and TRP channels.[1][2] Control experiments are crucial. For instance, to differentiate between inhibition of IP₃Rs and SOCE, you can use thapsigargin to deplete stores and directly measure SOCE in the presence and absence of 2-APB.[2]

  • ROS Sensitivity: 2-APB is sensitive to reactive oxygen species (ROS), which can lead to its degradation.[2] If your experimental system generates ROS, this could impact the reproducibility of your results.

  • Inconsistent Results: Lack of reproducibility can often be attributed to the chemical instability of 2-APB.[2] Standardizing all experimental parameters, including incubation times, buffer composition, and cell density, is critical.[2]

  • Alternative Inhibitors: To confirm that the observed effects are specifically mediated by IP₃ receptors, consider using more specific antagonists such as Xestospongin C or heparin in parallel experiments.[2]

By carefully considering these factors and following the detailed protocols, researchers can effectively utilize 2-APB as a pharmacological tool to investigate the intricate role of calcium signaling in various cellular processes.

References

Preparing 2-APB Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a widely utilized, cell-permeable chemical modulator in calcium signaling research. It is primarily recognized as an inhibitor of inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors (IP₃Rs) and store-operated Ca²⁺ channels (SOCs)[1][2]. However, its pharmacological profile is complex, as it also modulates the activity of various Transient Receptor Potential (TRP) channels, activating some (TRPV1, TRPV2, TRPV3) while inhibiting others (TRPC1, TRPC3, TRPC5)[2][3]. Notably, its effect on store-operated Ca²⁺ entry (SOCE) is dose-dependent, with potentiation observed at low concentrations (1-5 µM) and inhibition at higher concentrations (>30 µM)[1][3].

These application notes provide a detailed protocol for the preparation of 2-APB stock solutions for use in cell culture experiments, ensuring reproducibility and optimal performance.

Data Presentation

Accurate preparation of a 2-APB stock solution is critical for achieving reliable and reproducible experimental results. The following tables summarize the key quantitative data for 2-APB.

Table 1: Chemical and Physical Properties of 2-APB

PropertyValueReference(s)
Molecular Weight ~225.1 g/mol [4][5][6][7]
Formula C₁₄H₁₆BNO[4][5][6]
Appearance White to off-white solid[4]
Purity ≥98%[6][7]

Table 2: Solubility of 2-APB

SolventSolubilityReference(s)
DMSO ≥ 9.4 mg/mL[5]
up to 100 mM[7]
45 mg/mL (199.92 mM)[8]
Ethanol up to 10 mM[7]
~5 mg/mL[9]
Water Insoluble[8]
PBS (pH 7.2) ~0.05 mg/mL[9]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationReference(s)
Solid Powder -20°C≥ 4 years[9]
Stock Solution (in DMSO) -20°CUp to 1 month[1][3][8]
-80°CUp to 1 year[1][8]

Experimental Protocols

Materials
  • 2-Aminoethoxydiphenyl borate (2-APB) powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 100 mM 2-APB Stock Solution in DMSO
  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile, empty microcentrifuge tube on the balance and tare it.

  • Weighing 2-APB:

    • Carefully weigh approximately 22.5 mg of 2-APB powder directly into the tared microcentrifuge tube. The exact mass will depend on the desired final concentration and volume. For 1 mL of a 100 mM solution, 22.51 mg is required (based on a molecular weight of 225.1 g/mol ).

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the 2-APB powder. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of 2-APB[1][8].

  • Dissolving:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is difficult, brief sonication in a water bath can be employed[1].

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, tightly sealed cryovials[1].

    • Label each aliquot clearly with the compound name (2-APB), concentration (100 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year)[1][8].

Protocol for Preparing Working Solutions
  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 100 mM 2-APB stock solution at room temperature.

  • Dilution:

    • Prepare the final working solution by diluting the stock solution in the desired cell culture medium or experimental buffer immediately before use. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of culture medium.

    • Ensure that the final concentration of DMSO in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Safety Precautions:

  • Handle 2-APB powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses[10][11].

  • Avoid inhalation of the powder and contact with skin and eyes[10][11]. In case of contact, rinse the affected area thoroughly with water[11][12].

Visualizations

Signaling Pathway of 2-APB Action

2-APB Signaling Pathway cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3R IP₃ Receptor PIP2->IP3R IP₃ SOC Store-Operated Ca²⁺ Channel (SOC) Ca_cyto Cytosolic Ca²⁺ SOC->Ca_cyto Ca²⁺ Influx TRP TRP Channels IP3R->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ Ca_ER->IP3R 2APB 2-APB 2APB->SOC Inhibits (High Conc.) 2APB->SOC Potentiates (Low Conc.) 2APB->TRP Modulates 2APB->IP3R Inhibits

Caption: A diagram illustrating the modulation of calcium signaling pathways by 2-APB.

Experimental Workflow for 2-APB Stock Solution Preparation

2-APB Stock Solution Workflow start Start weigh Weigh 2-APB Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_sol Visually Inspect for Particulates dissolve->check_sol check_sol->dissolve Particulates Present aliquot Aliquot into Cryovials check_sol->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

Caption: A workflow diagram for the preparation of a 2-APB stock solution.

References

Application Notes and Protocols for 2-Aminoethoxydiphenyl Borate (2-APB) in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a versatile yet complex pharmacological tool extensively used in the study of intracellular calcium (Ca²⁺) signaling. Initially identified as a membrane-permeable antagonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), its pharmacological profile is now known to be much broader. 2-APB modulates the activity of a variety of ion channels, including store-operated Ca²⁺ entry (SOCE) channels and several members of the transient receptor potential (TRP) channel family.[1][2][3] This multifaceted activity makes 2-APB a valuable agent for dissecting Ca²⁺ signaling pathways, though careful consideration of its concentration-dependent and cell-type-specific effects is paramount for the accurate interpretation of experimental results.[3] These application notes provide a comprehensive guide to utilizing 2-APB in patch-clamp experiments, covering its mechanism of action, detailed experimental protocols, and a summary of its quantitative effects on various molecular targets.

Mechanism of Action

2-APB's effects are highly dependent on its concentration and the specific molecular target. It can act as both an inhibitor and an activator of different ion channels.

  • Inhibition of IP₃ Receptors: 2-APB was first described as an inhibitor of IP₃-induced Ca²⁺ release from the endoplasmic reticulum.[4]

  • Modulation of Store-Operated Ca²⁺ Entry (SOCE): 2-APB exhibits a biphasic effect on SOCE. At low micromolar concentrations (≤ 20 µM), it can potentiate the activity of Orai1 channels, a key component of the CRAC channel machinery.[5] Conversely, at higher concentrations (≥ 30-50 µM), it inhibits SOCE.[3][5][6]

  • Modulation of TRP Channels: 2-APB has complex effects on various TRP channels. It is known to block TRPC5, TRPC6, and TRPM3 channels.[1][7] Interestingly, it can activate TRPV1, TRPV2, and TRPV3 channels.[4][8] The inhibition of TRPM7 by 2-APB has been attributed to an indirect mechanism involving intracellular acidification.[4][9]

  • Other Effects: 2-APB has also been reported to inhibit sarcoplasmic-endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps and gap junction connexins.[4] In pyramidal neurons, it can increase excitability, likely by inhibiting voltage- and Ca²⁺-dependent potassium (K⁺) conductances.[10]

Data Presentation

The following tables summarize the quantitative effects of 2-APB on various ion channels as determined by patch-clamp and other electrophysiological techniques.

Target ChannelActionIC₅₀ / EC₅₀Cell Type / Expression SystemVoltage DependenceReference
TRP Channels
TRPC5InhibitionIC₅₀: 20 µMHEK-293 cellsMildly voltage-dependent; less block at positive voltages[1][7]
TRPC6Inhibition-HEK-293 cells-[1]
TRPM3Inhibition-HEK-293 cells-[1]
TRPM7InhibitionIC₅₀: 70-170 µMJurkat T lymphocytesVoltage-independent[4]
TRPV3 (chicken)ActivationEC₅₀: 276.1 ± 17.2 µM (+100 mV)HEK-293 cells-[8]
TRPV3-N427H (chicken mutant)ActivationEC₅₀: 10.7 ± 4.9 µM (+100 mV)HEK-293 cells-[8]
Store-Operated Ca²⁺ Channels (SOCE)
CRAC (STIM1/Orai1)Potentiation≤ 20 µMHEK-293 cells-[5]
CRAC (STIM1/Orai1)Inhibition≥ 30 µMHEK-293 cells-[5]
SOCEInhibition-Rat submandibular cells-[11]
Inward Current (IP₃-induced)Inhibition50 µM (complete inhibition)H4-IIE cells-[6]
Other Channels
Connexin50 (Cx50)InhibitionIC₅₀: 3.7 µM--[12]

Experimental Protocols

This section provides detailed protocols for applying 2-APB in whole-cell and excised-patch patch-clamp recordings.

Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate 2-APB Effects on TRP Channels

This protocol is adapted from studies on TRPC5 channels expressed in HEK-293 cells.[1]

1. Cell Preparation:

  • Culture HEK-293 cells stably or transiently expressing the TRP channel of interest.

  • Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. Note: The choice of internal cation (e.g., Cs⁺) and the inclusion of a Ca²⁺ chelator like BAPTA will depend on the specific channel and currents being studied.

3. 2-APB Application:

  • Prepare a stock solution of 2-APB (e.g., 100 mM) in DMSO.

  • Dilute the stock solution in the external solution to the desired final concentrations (e.g., 1 µM to 100 µM) immediately before use.

  • Apply 2-APB via a perfusion system to allow for rapid solution exchange.

4. Electrophysiological Recording:

  • Establish a whole-cell configuration using standard patch-clamp techniques.

  • Hold the cell at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., -100 mV to +100 mV over 500 ms) or voltage steps to elicit channel currents.

  • Record baseline currents in the external solution.

  • Perfuse the cell with the 2-APB containing solution and record the changes in current.

  • Perform a washout with the external solution to check for reversibility of the effect.

Protocol 2: Excised Patch-Clamp Recording (Outside-Out) to Determine the Site of Action of 2-APB

This protocol is useful for determining whether 2-APB acts from the extracellular or intracellular side of the membrane.[1]

1. Cell and Pipette Preparation:

  • Follow the same cell preparation and solution guidelines as for whole-cell recording.

2. Excised Patch Formation:

  • Establish a whole-cell configuration.

  • Slowly retract the pipette from the cell to form an outside-out patch. The extracellular face of the membrane will be facing the bath solution.

3. 2-APB Application:

  • Apply 2-APB to the bath solution to test for effects on the extracellular side of the channel.

  • To test for intracellular effects, 2-APB can be included in the pipette solution during whole-cell formation before excising the patch.[4]

4. Electrophysiological Recording:

  • Record single-channel or macroscopic currents from the excised patch using appropriate voltage protocols.

  • Compare the channel activity before and after the application of 2-APB.

Visualizations

Signaling Pathways and Mechanisms

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TRP TRP Channels (e.g., TRPC5, TRPM7) Ca_in Ca²⁺ Influx TRP->Ca_in SOCE Store-Operated Ca²⁺ Channels (e.g., Orai1) SOCE->Ca_in PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Receptor GPCR Receptor->PLC IP3R IP₃ Receptor Ca_release Ca²⁺ Release IP3R->Ca_release SERCA SERCA Pump APB 2-APB APB->TRP Inhibition/Activation APB->SOCE Biphasic Modulation APB->IP3R Inhibition APB->SERCA Inhibition Acid Intracellular Acidification APB->Acid Induces Agonist Agonist Agonist->Receptor IP3->IP3R Acid->TRP Inhibition (TRPM7)

Caption: Multifaceted mechanisms of action of 2-APB.

Experimental Workflow

G cluster_prep Preparation cluster_exp Patch-Clamp Experiment CellCulture Cell Culture & Plating on Coverslips WholeCell Establish Whole-Cell Configuration CellCulture->WholeCell SolutionPrep Prepare External, Pipette, & 2-APB Solutions APB_App Perfuse with 2-APB Solution SolutionPrep->APB_App Baseline Record Baseline Currents WholeCell->Baseline Baseline->APB_App RecordEffect Record Current Changes APB_App->RecordEffect Washout Washout with External Solution RecordEffect->Washout DataAnalysis Analyze Data Washout->DataAnalysis

Caption: General workflow for a whole-cell patch-clamp experiment with 2-APB.

Logical Relationships of 2-APB Effects

G cluster_conc Concentration-Dependent Effects cluster_effects Observed Effects APB 2-APB Application LowConc Low Concentration (≤ 20 µM) APB->LowConc HighConc High Concentration (> 30 µM) APB->HighConc Activation_TRPV TRPV Activation APB->Activation_TRPV Concentration varies Potentiation SOCE Potentiation LowConc->Potentiation Inhibition_SOCE SOCE Inhibition HighConc->Inhibition_SOCE Inhibition_TRPC TRPC Inhibition HighConc->Inhibition_TRPC Inhibition_IP3R IP₃R Inhibition HighConc->Inhibition_IP3R

Caption: Concentration-dependent effects of 2-APB on ion channels.

Important Considerations and Best Practices

  • Solubility and Stability: 2-APB is soluble in DMSO.[3] It is recommended to prepare fresh dilutions from a frozen stock for each experiment to ensure consistency.

  • Concentration is Key: Due to its complex pharmacology, it is crucial to perform concentration-response experiments to determine the optimal concentration for the desired effect in your specific cell type and for your channel of interest.

  • Off-Target Effects: Be mindful of the potential off-target effects of 2-APB.[3] Control experiments are essential. For example, to isolate the effects on SOCE from its action on IP₃Rs, stores can be depleted using thapsigargin, a SERCA pump inhibitor, instead of an agonist that generates IP₃.

  • Controls: Appropriate vehicle controls (e.g., DMSO at the same final concentration) should always be included in experiments.

  • Data Interpretation: When interpreting results, consider all the known targets of 2-APB and how they might contribute to the observed physiological response. The use of more specific pharmacological inhibitors or genetic knockdown/knockout approaches is recommended to confirm the role of a particular channel.

By carefully designing and executing patch-clamp experiments with these considerations in mind, researchers can effectively leverage 2-APB as a tool to investigate the intricate roles of Ca²⁺ signaling in cellular physiology and disease.

References

Application of 2-APB in the Study of Neurodegenerative Diseases: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a versatile pharmacological agent utilized in the study of neurodegenerative diseases. Its primary value lies in its ability to modulate intracellular calcium (Ca²⁺) signaling, a critical pathway often dysregulated in conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease.[1][2] Dysregulation of Ca²⁺ homeostasis is a key pathological feature in many neurodegenerative disorders, contributing to synaptic dysfunction, mitochondrial damage, and eventual neuronal cell death.[1] 2-APB's broad-spectrum activity as an inhibitor of inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and transient receptor potential (TRP) channels, as well as a modulator of store-operated calcium entry (SOCE), makes it a valuable tool for investigating the role of Ca²⁺ in these disease processes.[1] Recent studies have highlighted the neuroprotective potential of 2-APB, demonstrating its ability to mitigate neurotoxicity and improve cognitive function in preclinical models of neurodegeneration.[2][3]

This document provides detailed application notes and protocols for the use of 2-APB in neurodegenerative disease research, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

2-APB exerts its effects through multiple targets within the complex network of intracellular calcium signaling:

  • Inositol 1,4,5-Trisphosphate Receptor (IP₃R) Inhibition: 2-APB is widely recognized as a membrane-permeable antagonist of IP₃ receptors, which are intracellular Ca²⁺ release channels located on the endoplasmic reticulum (ER). By inhibiting IP₃Rs, 2-APB can prevent the excessive release of Ca²⁺ from the ER, a phenomenon implicated in neuronal apoptosis and excitotoxicity.[4] The IC₅₀ for IP₃R inhibition is approximately 42 µM.

  • Transient Receptor Potential (TRP) Channel Modulation: 2-APB modulates the activity of several TRP channels. Notably, it acts as an inhibitor of TRPM2 channels, which are activated by oxidative stress and contribute to Ca²⁺ overload and neuronal death in neurodegenerative models.[2][3] It also blocks other TRP channels like TRPC1, TRPC3, TRPC5, and TRPC6, while it can activate TRPV1, TRPV2, and TRPV3 at higher concentrations.

  • Store-Operated Calcium Entry (SOCE) Modulation: 2-APB has a biphasic effect on SOCE. At low concentrations (<10 µM), it can stimulate SOCE, while at higher concentrations (≥10 µM), it is inhibitory.[5] This dual action allows for the dissection of the role of SOCE in neuronal Ca²⁺ homeostasis and pathology.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of 2-APB in models of neurodegenerative diseases.

Table 1: In Vivo Efficacy of 2-APB in a Rat Model of Aβ-Induced Cognitive Impairment [1][2]

ParameterShamAβ-treatedAβ + 2-APB (3 mg/kg)Aβ + 2-APB (10 mg/kg)
Cognitive Function (Behavioral Tests) NormalImpairedImprovedSignificantly Improved
TRPM2 mRNA Expression (Hippocampus) BaselineUpregulatedReducedSignificantly Reduced
TRPM2 Protein Expression (Hippocampus) BaselineUpregulatedNo Significant ChangeSignificantly Downregulated[2]
p-CaMKII (Thr-286) Expression (Hippocampus) BaselineDownregulatedIncreasedSignificantly Increased[2]
p-GSK-3β (Ser-9) Expression (Hippocampus) BaselineDownregulatedIncreasedSignificantly Increased[2]
p-CREB (Ser-133) Expression (Hippocampus) BaselineDownregulatedIncreasedSignificantly Increased[2]
PSD-95 Expression (Hippocampus) BaselineDownregulatedIncreasedSignificantly Increased[2]
AChE Activity (Cortex) BaselineIncreasedReducedSignificantly Reduced

Table 2: In Vitro and Ex Vivo Effects of 2-APB in Alzheimer's Disease Models [1][6]

Experimental ModelAβ Treatment2-APB ConcentrationObserved Effect
Primary Hippocampal Neurons 500 nM Aβ₁₋₄₂ oligomers10 µMInhibited Aβ-induced intracellular Ca²⁺ influx.[1]
Mouse Hippocampal Slices 500 nM Aβ₁₋₄₂ oligomers2.5, 5, and 10 µMRescued Aβ-induced impairment of Long-Term Potentiation (LTP).[1]
APPswe/PS1ΔE9 Mouse Hippocampal Slices N/A (transgenic model)10 µMRescued LTP deficit.[6]

Table 3: Effects of 2-APB in Parkinson's Disease Models [7]

Experimental ModelToxin2-APB Concentration/DoseObserved Effect
SH-SY5Y cells MPP⁺Co-treatmentIncreased cell viability, reduced ROS, improved mitochondrial membrane potential.
Sprague Dawley rats MPTP3 and 10 mg/kg, i.p. (14 days)Improved behavioral parameters, blocked decrease in mitochondrial complex I activity and potential.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of 2-APB in the context of neurodegenerative diseases, particularly Alzheimer's disease, are mediated through the modulation of key signaling pathways.

G cluster_0 Upstream Triggers cluster_1 2-APB Targets cluster_2 Downstream Signaling cluster_3 Cellular Outcomes Abeta Amyloid-β (Aβ) TRPM2 TRPM2 Channels Abeta->TRPM2 activates IP3R IP3 Receptors Abeta->IP3R sensitizes OxidativeStress Oxidative Stress OxidativeStress->TRPM2 activates Calcineurin Calcineurin A ↓ TRPM2->Calcineurin activates IP3R->Calcineurin activates CaMKII p-CaMKII ↑ SynapticPlasticity Synaptic Plasticity ↑ (LTP Rescue) CaMKII->SynapticPlasticity GSK3b p-GSK-3β ↑ GSK3b->SynapticPlasticity CREB p-CREB ↑ CREB->SynapticPlasticity PSD95 PSD-95 ↑ PSD95->SynapticPlasticity Calcineurin->CaMKII dephosphorylates Calcineurin->GSK3b dephosphorylates Calcineurin->CREB dephosphorylates CognitiveFunction Cognitive Function ↑ SynapticPlasticity->CognitiveFunction Neuroprotection Neuroprotection CognitiveFunction->Neuroprotection APB 2-APB APB->TRPM2 inhibits APB->IP3R inhibits APB->CaMKII promotes phosphorylation APB->GSK3b promotes phosphorylation APB->CREB promotes phosphorylation APB->PSD95 increases expression

Caption: 2-APB's neuroprotective signaling pathway in Alzheimer's disease models.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating the neuroprotective effects of 2-APB.

G cluster_0 Animal Model Preparation cluster_1 Treatment Regimen cluster_2 Behavioral Assessment cluster_3 Post-Mortem Analysis A1 Stereotaxic Injection of Aβ into Rat Lateral Ventricles A2 3-Week Recovery Period A1->A2 B1 Daily Intraperitoneal (i.p.) Injection of 2-APB (3 or 10 mg/kg) A2->B1 C1 Morris Water Maze or Passive Avoidance Task B1->C1 D1 Hippocampal and Cortical Tissue Collection C1->D1 D2 Western Blot, RT-PCR, and Enzyme Activity Assays D1->D2

Caption: Workflow for in vivo evaluation of 2-APB's neuroprotective effects.

G cluster_0 Slice Preparation cluster_1 Treatment cluster_2 Electrophysiology A1 Prepare 400 µm Thick Transverse Hippocampal Slices A2 Recover Slices in Oxygenated aCSF for at least 1.5 hours A1->A2 B1 Incubate Slices with 500 nM Aβ₁₋₄₂ Oligomers (with or without 2-APB) A2->B1 C1 Record Baseline fEPSPs in CA1 Stratum Radiatum B1->C1 C2 Induce LTP with High-Frequency Stimulation (e.g., Theta-Burst) C1->C2 C3 Record fEPSPs for at least 60 minutes Post-Stimulation C2->C3

Caption: Logical flow of 2-APB's rescue of Aβ-induced LTP impairment.

Experimental Protocols

Protocol 1: In Vivo Assessment of 2-APB in an Aβ-Induced Rat Model of Alzheimer's Disease[1][2]

1.1. Induction of Cognitive Impairment:

  • Anesthetize adult male Sprague-Dawley rats.

  • Stereotaxically inject 10 µg of Aβ₂₅₋₃₅ oligomers in a 5 µL volume into the lateral ventricles.[1][2]

  • Sham animals should receive an equivalent volume of sterile distilled water.

1.2. 2-APB Treatment:

  • Allow the animals to recover for three weeks following Aβ administration.

  • Administer 2-APB via intraperitoneal (i.p.) injection at doses of 3 mg/kg and 10 mg/kg daily for the duration of the study (e.g., three weeks).[1][2]

  • A vehicle control group (e.g., saline or DMSO in saline) should be included.

1.3. Behavioral Testing:

  • Conduct behavioral tests such as the Morris water maze or passive avoidance task to assess learning and memory.

1.4. Biochemical and Molecular Analysis:

  • At the end of the treatment period, euthanize the animals and dissect the hippocampus and cortex.

  • Prepare tissue homogenates for Western blotting to analyze the expression levels of proteins such as TRPM2, p-CaMKII, p-GSK-3β, p-CREB, and PSD-95.

  • Use RT-PCR to measure the mRNA levels of TRPM2 and calcium-buffering proteins.

  • Perform acetylcholinesterase (AChE) activity assays on cortical homogenates.

Protocol 2: Ex Vivo Electrophysiological Recording in Mouse Hippocampal Slices[1][8]

2.1. Hippocampal Slice Preparation:

  • Anesthetize and decapitate C57BL/6 mice or a transgenic mouse model of AD (e.g., APP/PS1).

  • Rapidly dissect the brain and prepare 400 µm thick transverse hippocampal slices in ice-cold artificial cerebrospinal fluid (aCSF).

  • Allow slices to recover in an interface chamber with oxygenated aCSF for at least 1.5 hours.

2.2. Aβ Oligomer and 2-APB Treatment:

  • Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in DMSO and diluting to the final concentration in F-12 media, followed by incubation.

  • Incubate hippocampal slices with 500 nM Aβ₁₋₄₂ oligomers for 1 hour to induce LTP impairment.[1]

  • For rescue experiments, co-incubate slices with Aβ₁₋₄₂ and varying concentrations of 2-APB (e.g., 2.5, 5, and 10 µM).[1]

2.3. Electrophysiological Recordings:

  • Place a slice in a recording chamber perfused with oxygenated aCSF.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Record baseline field excitatory postsynaptic potentials (fEPSPs).

  • Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).[1]

  • Record fEPSPs for at least 60 minutes post-stimulation to measure the magnitude of LTP.

Protocol 3: In Vitro Calcium Imaging in Primary Hippocampal Neurons[1]

3.1. Primary Hippocampal Neuron Culture:

  • Dissect hippocampi from embryonic day 18 (E18) mouse or rat pups.

  • Dissociate the tissue and plate the neurons on coated coverslips.

  • Maintain the cultures in a suitable neuronal culture medium.

3.2. Calcium Imaging:

  • Load the cultured neurons with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.

  • Acquire baseline fluorescence images using a confocal or fluorescence microscope.

  • Apply 500 nM Aβ₁₋₄₂ oligomers to the neurons and record the change in fluorescence intensity over time.

  • In separate experiments, pre-incubate the neurons with 10 µM 2-APB before applying Aβ to assess its effect on calcium influx.[1]

  • Analyze the fluorescence data to quantify changes in intracellular calcium concentration.

Conclusion

2-APB is a valuable pharmacological tool for investigating the role of dysregulated Ca²⁺ signaling in neurodegenerative diseases. Its multifaceted mechanism of action provides a means to probe the contributions of IP₃Rs, TRP channels, and SOCE to neuronal dysfunction and death. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize 2-APB in their studies, ultimately contributing to a better understanding of disease pathogenesis and the development of novel therapeutic strategies. However, due to its broad specificity, it is crucial to carefully design experiments and consider the use of more specific inhibitors to confirm findings.

References

Application Notes and Protocols: 2-Aminoethoxydiphenyl Borate (2-APB) as a Tool in Smooth Muscle Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a versatile and widely utilized pharmacological tool in the study of intracellular calcium (Ca²⁺) signaling, a fundamental process governing smooth muscle contraction and relaxation. Initially characterized as a membrane-permeable antagonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), subsequent research has revealed a more complex pharmacological profile. 2-APB is now understood to modulate a variety of ion channels and transporters, including store-operated calcium entry (SOCE) channels and several members of the transient receptor potential (TRP) channel superfamily.[1] This multifaceted activity, exhibiting both inhibitory and potentiating effects in a concentration-dependent manner, makes 2-APB a valuable, albeit complex, tool for dissecting the intricate Ca²⁺ signaling pathways in smooth muscle.

These application notes provide a comprehensive overview of the use of 2-APB in smooth muscle research, including its mechanism of action, detailed experimental protocols for key applications, and a summary of its quantitative effects on various molecular targets. Careful consideration of its concentration-dependent and cell-type-specific effects is crucial for the accurate interpretation of experimental results.

Data Presentation

The following tables summarize the quantitative effects of 2-APB on its primary molecular targets in smooth muscle and related cell types. This information is critical for designing experiments and interpreting data.

Table 1: Inhibitory Effects of 2-APB on IP₃ Receptors and Smooth Muscle Contraction

Target/ProcessIC₅₀ / Effective ConcentrationCell Type/TissueNotes
IP₃-induced Ca²⁺ releaseIC₅₀: 42 µMRat cerebellar microsomesInhibition of Ca²⁺ release without affecting IP₃ binding.[2]
Angiotensin II-induced contractionInhibitionRabbit thoracic aortaNon-competitive inhibition.[2]
Norepinephrine-induced contractionInhibitionRabbit thoracic aortaNon-competitive inhibition.[2]
KCl-induced contractionInhibitionRabbit femoral and renal arteriesSuggests involvement of pathways beyond L-type voltage-operated Ca²⁺ channels.[3]

Table 2: Dose-Dependent Effects of 2-APB on Store-Operated Calcium Entry (SOCE)

EffectConcentration RangeCell TypeNotes
Potentiation<10 µMVarious cell linesEnhances SOCE at lower concentrations.[4]
Inhibition>30 µMVarious cell linesBlocks SOCE at higher concentrations.[4][5]

Table 3: Effects of 2-APB on Transient Receptor Potential (TRP) Channels

TRP Channel SubtypeEffectIC₅₀ / Effective ConcentrationCell Type/System
TRPC5InhibitionIC₅₀: 20 µMHEK-293 cells
TRPC6Inhibition-HEK-293 cells
TRPM2No effect-HEK-293 cells
TRPM3Inhibition-HEK-293 cells
TRPM8InhibitionIC₅₀: ~3.1 µM (at pH 5.5)-
TRPV1Activation/Potentiation-Rat DRG neurons, HEK-293 cells
TRPV2ActivationEC₅₀: 18 µM (rat), 22 µM (mouse)HEK-293 cells
TRPV3ActivationEC₅₀: 28 µMHEK-293 cells

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 2-APB in smooth muscle cells and provide a visual representation of common experimental workflows.

G cluster_0 Agonist-Induced Ca²⁺ Signaling in Smooth Muscle Agonist Agonist (e.g., Angiotensin II, Norepinephrine) GPCR Gq/11-coupled Receptor Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R activates ER Endoplasmic Reticulum (ER) Ca²⁺ Store IP3R->ER on twoAPB_IP3R 2-APB (Inhibition) Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction leads to twoAPB_IP3R->IP3R

2-APB inhibits agonist-induced smooth muscle contraction by blocking IP₃ receptors.

G cluster_1 2-APB Modulation of Store-Operated Calcium Entry (SOCE) ER_depletion ER Ca²⁺ Store Depletion STIM1 STIM1 (ER Ca²⁺ Sensor) ER_depletion->STIM1 activates Orai1 Orai1 (Plasma Membrane Channel) STIM1->Orai1 translocates to and activates SOCE Store-Operated Ca²⁺ Entry (SOCE) Orai1->SOCE twoAPB_low 2-APB (Low Conc.) (<10 µM) twoAPB_high 2-APB (High Conc.) (>30 µM) twoAPB_low->Orai1 Potentiates twoAPB_high->Orai1 Inhibits

2-APB exhibits bimodal regulation of SOCE, potentiating at low and inhibiting at high concentrations.

G cluster_2 Experimental Workflow: Isometric Tension Measurement Dissect Dissect Smooth Muscle (e.g., Rat Aorta) Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate Mount->Equilibrate Contract Induce Contraction (e.g., with Phenylephrine) Equilibrate->Contract Add_2APB Add 2-APB (Cumulative Doses) Contract->Add_2APB Record Record Isometric Tension Add_2APB->Record Analyze Analyze Dose-Response Curve Record->Analyze

References

Application Notes and Protocols: Measuring the Effects of 2-APB on Mitochondrial Calcium Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies to investigate the effects of 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) on mitochondrial calcium (Ca²⁺) uptake. 2-APB is a versatile yet complex pharmacological tool known to modulate intracellular Ca²⁺ signaling through various mechanisms, including the inhibition of inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and store-operated Ca²⁺ entry (SOCE), as well as effects on SERCA pumps.[1][2][3] Its influence on mitochondrial Ca²⁺ uptake is a critical aspect of its cellular activity, as mitochondria play a central role in buffering cytosolic Ca²⁺ signals.[4][5]

Introduction to 2-APB and Mitochondrial Calcium Signaling

2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeant compound widely used to study intracellular calcium (Ca²⁺) signaling.[6] While initially characterized as an inhibitor of the IP₃ receptor, it is now understood to have multiple targets, including store-operated calcium (SOC) channels, SERCA pumps, and some transient receptor potential (TRP) channels.[1][2][7] These actions collectively alter cytosolic Ca²⁺ dynamics, which in turn affects mitochondrial Ca²⁺ uptake. Mitochondria sequester Ca²⁺ from the cytosol primarily through the mitochondrial calcium uniporter (MCU), a process driven by the mitochondrial membrane potential.[4][8] This uptake is crucial for regulating cellular metabolism and apoptosis.[8] Understanding how 2-APB modulates mitochondrial Ca²⁺ uptake is therefore essential for interpreting its effects in various experimental models. Some studies have indicated that 2-APB can reduce the extent of mitochondrial calcium uptake.[5]

Signaling Pathways Modulated by 2-APB

The following diagram illustrates the primary signaling pathways affected by 2-APB, leading to altered mitochondrial Ca²⁺ uptake.

Protocol1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Mitochondria from tissue or cultured cells B Determine Mitochondrial Protein Concentration (e.g., BCA assay) A->B D Add buffer, mitochondria, and Calcium Green-5N to cuvette/plate B->D C Prepare Respiration Buffer (e.g., KCl-based buffer with substrates) C->D E Equilibrate and start fluorescence recording D->E F Add 2-APB (or vehicle) and incubate E->F G Initiate uptake by adding a known amount of CaCl₂ F->G H Monitor the decrease in extra-mitochondrial Ca²⁺ fluorescence G->H I Add mitochondrial uncoupler (e.g., FCCP) as a control to release Ca²⁺ H->I J Calculate the rate of fluorescence decrease I->J K Compare rates between control and 2-APB treated samples J->K Protocol2_Workflow cluster_prep Cell Preparation cluster_exp Live-Cell Imaging cluster_analysis Data Analysis A Culture cells on glass-bottom dishes suitable for microscopy B Load cells with a mitochondrial-targeting Ca²⁺ indicator (e.g., Rhod-2 AM) A->B C Wash cells to remove excess dye B->C D Mount dish on a confocal microscope stage C->D E Acquire baseline fluorescence images D->E F Pre-incubate with 2-APB or vehicle E->F G Stimulate cells with an agonist (e.g., histamine, ATP) to induce IP₃-mediated Ca²⁺ release F->G H Record time-lapse images of Rhod-2 fluorescence in mitochondria G->H I Define mitochondrial regions of interest (ROIs) H->I J Quantify the change in fluorescence intensity over time within ROIs I->J K Compare the peak and rate of Ca²⁺ increase between control and 2-APB treated cells J->K

References

Application Notes and Protocols for 2-Aminoethoxydiphenyl Borate (2-APB) in Fluorescence-Based Calcium Influx Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-aminoethoxydiphenyl borate (B1201080) (2-APB), a versatile and widely used pharmacological agent, in fluorescence-based calcium influx assays. This document outlines the complex mechanism of action of 2-APB, presents its quantitative effects on various molecular targets, and offers detailed protocols for its application in studying intracellular calcium signaling.

2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable modulator of intracellular calcium (Ca²⁺) signaling. It is extensively used to investigate the roles of inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors and store-operated calcium entry (SOCE).[1] However, its pharmacological profile is complex and highly dose-dependent, affecting a range of targets including IP₃ receptors, STIM and Orai proteins that constitute the calcium release-activated Ca²⁺ (CRAC) channels, and various transient receptor potential (TRP) channels.[2] This multifaceted activity necessitates careful experimental design and data interpretation.

Data Presentation: Quantitative Effects of 2-APB

The concentration-dependent effects of 2-APB on key components of the calcium signaling pathway are summarized below. These values, compiled from multiple studies, should serve as a guide for optimizing experimental conditions.

TargetActionConcentration Range / IC₅₀ / EC₅₀Cell Type / Experimental System
IP₃ Receptors (IP₃R) AntagonistIC₅₀ = 42 µMRat cerebellar microsomes, Various
Store-Operated Ca²⁺ Entry (SOCE) / CRAC Channels Potentiation1–5 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells
Store-Operated Ca²⁺ Entry (SOCE) / CRAC Channels Inhibition≥ 10 µM (transient enhancement followed by inhibition), ≥ 30-50 µM (predominantly inhibition)Jurkat T cells, DT40 B cells, RBL cells, HEK293 cells
TRPC1, TRPC3, TRPC5, TRPC6, TRPC7 InhibitionMicromolar concentrationsHeterologous expression systems
TRPV1, TRPV2, TRPV3 ActivationHigher micromolar concentrationsHeterologous expression systems
TRPM2, TRPM3, TRPM7, TRPM8 InhibitionMicromolar concentrationsHeterologous expression systems
SERCA pumps InhibitionHigher micromolar concentrationsVarious

Note: The effects of 2-APB can be cell-type specific. It is crucial to perform dose-response experiments to determine the optimal concentrations for the desired effect in your specific experimental system.[3]

Signaling Pathways and Experimental Workflow

2-APB's Modulation of Calcium Signaling Pathways

The following diagram illustrates the primary molecular targets of 2-APB in the context of G-protein coupled receptor (GPCR)-mediated calcium signaling and store-operated calcium entry.

cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SOC Orai1/TRP Channels Ca_Cytosol Cytosolic Ca²⁺ SOC->Ca_Cytosol Ca²⁺ Influx IP3R IP3 Receptor Ca_Store Ca²⁺ Store IP3R->Ca_Store Releases Ca²⁺ STIM1 STIM1 STIM1->SOC Activates Ca_Store->STIM1 Depletion Activates Ca_Store->Ca_Cytosol Ca²⁺ Release Agonist Agonist Agonist->GPCR Activates IP3->IP3R Binds Response Cellular Responses Ca_Cytosol->Response Initiates APB 2-APB APB->SOC Potentiates (Low Conc.) Inhibits (High Conc.) APB->IP3R Inhibits (High Conc.) APB->STIM1 Inhibits Puncta Formation Start Start: Seed cells on imaging plates Load Load cells with Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM) Start->Load Wash1 Wash to remove excess dye Load->Wash1 Deesterify De-esterification of AM ester Wash1->Deesterify Baseline Acquire baseline fluorescence Deesterify->Baseline Treatment Apply 2-APB (Pre-incubation) Baseline->Treatment Stimulation Apply Agonist or Ca²⁺ (for SOCE) Treatment->Stimulation Record Record fluorescence changes over time Stimulation->Record Analyze Data Analysis (e.g., F/F₀, Ratio) Record->Analyze End End Analyze->End

References

Application Notes and Protocols for Investigating the Effects of 2-APB on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a versatile and widely used chemical modulator of intracellular calcium (Ca²⁺) signaling. It is known to be a membrane-permeable compound with complex pharmacology, primarily acting as an antagonist of inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors and a modulator of various Transient Receptor Potential (TRP) channels. The modulation of intracellular Ca²⁺ levels by 2-APB has profound effects on numerous cellular processes, including gene expression. Alterations in Ca²⁺ signaling can trigger a cascade of downstream events, activating transcription factors such as Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB), which in turn regulate the expression of specific target genes.

These application notes provide a comprehensive protocol for investigating the effects of 2-APB on gene expression in a selected cell line. The protocol covers experimental design, cell treatment, RNA isolation, and two primary methods for gene expression analysis: quantitative real-time PCR (qPCR) for targeted gene analysis and RNA sequencing (RNA-seq) for a global transcriptomic overview.

Key Principles

The experimental approach is based on treating a chosen cell line with 2-APB at various concentrations and for different durations. Due to the biphasic nature of 2-APB's effects on store-operated calcium entry (SOCE), it is crucial to test a range of concentrations. Low concentrations (≤ 10 µM) have been shown to potentiate SOCE, while higher concentrations (≥ 30-50 µM) are inhibitory. Following treatment, total RNA is extracted, and its quality is assessed. The changes in gene expression can then be analyzed using qPCR for specific genes of interest or RNA-seq for a comprehensive, unbiased profiling of the transcriptome.

Data Presentation

Table 1: Concentration-Dependent Effects of 2-APB on Molecular Targets
TargetEffectConcentration Range
IP₃ ReceptorsInhibitionIC₅₀ ≈ 42 µM
Store-Operated Ca²⁺ Channels (SOCs)Potentiation< 10 µM
Inhibition≥ 30-50 µM
Various TRP ChannelsModulation (Activation or Inhibition)Varies (typically µM range)
Table 2: Hypothetical qPCR Validation of RNA-seq Data for Selected Target Genes
GeneBiological FunctionRNA-seq (Log₂ Fold Change)qPCR (Relative Quantification)
FOSTranscription factor, immediate early gene2.14.5-fold increase
NFKBIAInhibitor of NF-κB1.52.8-fold increase
IL6Pro-inflammatory cytokine3.08.0-fold increase
ATF3Stress-response transcription factor2.55.6-fold increase
ACTBHousekeeping gene (internal control)0.05No significant change
GAPDHHousekeeping gene (internal control)-0.02No significant change
Note: This data is for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and 2-APB concentration.

Experimental Protocols

Cell Culture and 2-APB Treatment

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 2-APB (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (e.g., 6-well plates)

Protocol:

  • Culture cells in the appropriate medium to ~70-80% confluency.

  • Prepare working solutions of 2-APB in complete culture medium at the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the different concentrations of 2-APB or the vehicle control to the respective wells.

  • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to capture both early and late gene expression changes.

  • After incubation, proceed immediately to RNA isolation.

Total RNA Isolation

Materials:

Protocol (using TRIzol):

  • Remove the medium from the wells and add 1 mL of TRIzol reagent directly to each well of a 6-well plate.

  • Lyse the cells by pipetting the solution up and down several times.

  • Transfer the lysate to an RNase-free microcentrifuge tube.

  • Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

  • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.

  • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended for RNA-seq.

Gene Expression Analysis by qPCR

a) cDNA Synthesis (Reverse Transcription):

Materials:

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • Total RNA from treated and control cells

  • RNase-free water

Protocol:

  • In an RNase-free tube, combine 1-2 µg of total RNA with the components of the reverse transcription kit according to the manufacturer's instructions.

  • Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.

  • The resulting cDNA can be stored at -20°C.

b) Quantitative PCR (qPCR):

Materials:

  • cDNA

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific forward and reverse primers for target genes (e.g., FOS, NFKBIA, IL6, ATF3) and housekeeping genes (e.g., ACTB, GAPDH)

  • qPCR instrument

Protocol:

  • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA.

  • Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping genes.

Global Gene Expression Analysis by RNA-Sequencing (RNA-seq)

a) Library Preparation and Sequencing:

  • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.

  • cDNA Synthesis: Synthesize first and second-strand cDNA.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[1]

b) Bioinformatic Data Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Adapter Trimming: Remove adapter sequences from the reads.

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between the 2-APB-treated and control groups.

  • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and signaling pathways affected by 2-APB.

Mandatory Visualization

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 2-APB 2-APB IP3R IP3R 2-APB->IP3R Inhibits TRP_Channels TRP_Channels 2-APB->TRP_Channels Modulates SOCE SOCE 2-APB->SOCE Modulates (biphasic) Ca2_Release Intracellular Ca2+ Release IP3R->Ca2_Release TRP_Channels->Ca2_Release SOCE->Ca2_Release Calcineurin Calcineurin Ca2_Release->Calcineurin CaMKs CaMKs Ca2_Release->CaMKs NF-kB NF-kB Ca2_Release->NF-kB Activates via IKK pathway NFAT NFAT Calcineurin->NFAT CREB CREB CaMKs->CREB Gene_Expression Gene Expression (e.g., Cytokines, Transcription Factors) NFAT->Gene_Expression CREB->Gene_Expression NF-kB->Gene_Expression G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Cell_Culture Cell Culture & 2-APB Treatment RNA_Isolation Total RNA Isolation Cell_Culture->RNA_Isolation QC RNA Quality Control (RIN) RNA_Isolation->QC cDNA_Synthesis cDNA Synthesis QC->cDNA_Synthesis RNA_seq RNA-seq QC->RNA_seq High Quality RNA qPCR qPCR cDNA_Synthesis->qPCR Targeted_Analysis Targeted Gene Expression Analysis qPCR->Targeted_Analysis Global_Analysis Global Transcriptome Profiling RNA_seq->Global_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Addressing the Chemical Instability of 2-APB in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the chemical instability of 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) in physiological buffers. Understanding and mitigating this instability is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Is 2-APB stable in aqueous physiological buffers like PBS or cell culture media?

A1: No, 2-APB is known to be chemically unstable and readily hydrolyzes in aqueous physiological buffers.[1][2][3][4] This instability is due to its boron core structure, which reacts with water.[1][2]

Q2: What are the degradation products of 2-APB in physiological buffers?

A2: 2-APB undergoes a two-stage degradation process in physiological buffers.

  • Hydrolysis: It first hydrolyzes into diphenylborinic acid (DPBAc) and 2-aminoethanol (2-AE).[1][2]

  • Oxidative Decomposition: In the presence of reactive oxygen species (ROS), such as hydrogen peroxide, both 2-APB and its initial hydrolysis product, diphenylborinic acid, can further decompose into phenylboronic acid, phenol, and boric acid.[1][2]

Q3: Are the degradation products of 2-APB biologically active?

A3: The final degradation products (phenylboronic acid, phenol, and boric acid) have been shown to be insufficient to affect store-operated calcium entry (SOCE).[1][2] However, the initial hydrolysis product, diphenylborinic acid (DPBAc), may retain some biological activity, including the inhibition of NADPH oxidase (NOX2).[1][2] This means that the observed experimental effects could be due to a mixture of 2-APB and its degradation products.

Q4: What factors influence the rate of 2-APB degradation?

A4: The primary factors are the aqueous environment and the presence of reactive oxygen species (ROS).[1][2] The pH of the buffer can also influence the stability and effects of 2-APB.[5]

Q5: How can I minimize the impact of 2-APB instability on my experiments?

A5: To ensure the most consistent results, it is crucial to:

  • Prepare fresh solutions: Always prepare 2-APB working solutions fresh from a DMSO stock immediately before each experiment.[3][4][6][7]

  • Avoid aqueous storage: Do not store 2-APB in aqueous buffers.[6] Stock solutions should be prepared in an anhydrous solvent like DMSO and stored at -20°C for up to two months.[7]

  • Minimize time in buffer: Reduce the incubation time of 2-APB in physiological buffers as much as possible.

  • Consider the cellular redox environment: Be aware that the efficacy of 2-APB as a Ca2+ signal modulator is strongly dependent on the ROS production within the experimental system.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in results between experiments. The degradation of 2-APB in the physiological buffer is leading to inconsistent active concentrations.[3][4][6]Prepare 2-APB working solutions fresh from a DMSO stock for every experiment. Standardize the time between solution preparation and application to the cells.
Observing unexpected or off-target effects. The observed effects may be due to the biological activity of 2-APB's degradation products, such as diphenylborinic acid, or its known off-target effects on various channels and pumps.[1][2][3][4]Use appropriate controls to dissect the specific effects of 2-APB. Consider using alternative, more stable modulators of the target pathway if available. Characterize the expression of potential off-target proteins in your experimental system.
Lack of expected potentiation of SOCE at low concentrations. The actual concentration of active 2-APB may be lower than intended due to rapid degradation in the aqueous buffer.Perform a detailed dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Ensure rapid application after dilution into the aqueous buffer.
Inhibition of SOCE is less potent than reported. The presence of high levels of reactive oxygen species (ROS) in the experimental system may be accelerating the decomposition of 2-APB into inactive byproducts.[1][2]Consider the redox state of your cells. If studying redox signaling, be aware of the antioxidant properties of 2-APB. It may be necessary to include ROS scavengers as a control experiment to understand the contribution of oxidative degradation.

Data Presentation

Table 1: Summary of 2-APB Instability and Degradation Products

Compound Degradation Process Degradation Products Biological Activity of Products Reference
2-APB HydrolysisDiphenylborinic acid (DPBAc) + 2-aminoethanol (2-AE)DPBAc can inhibit NOX2.[1][2]
2-APB & DPBAc Oxidative Decomposition (in presence of ROS)Phenylboronic acid + Phenol + Boric acidInactive on SOCE.[1][2]

Experimental Protocols

Protocol 1: Preparation and Handling of 2-APB Stock and Working Solutions

  • Stock Solution Preparation:

    • Dissolve 2-APB powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. Stock solutions in DMSO are stable for up to 2 months.[7]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the DMSO stock solution.

    • Immediately before application to the cells, dilute the stock solution to the final desired concentration in the physiological buffer or cell culture medium.

    • Vortex or mix thoroughly to ensure complete dissolution.

  • Application:

    • Use the freshly prepared working solution immediately. Do not store 2-APB in aqueous solutions for any extended period.

Visualizations

2-APB Degradation Pathway in Physiological Buffer APB 2-APB Hydrolysis_Products Diphenylborinic acid (DPBAc) + 2-aminoethanol (2-AE) APB->Hydrolysis_Products Hydrolysis (H₂O) Decomposition_Products Phenylboronic acid + Phenol + Boric acid APB->Decomposition_Products Oxidative Decomposition Hydrolysis_Products->Decomposition_Products Oxidative Decomposition ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->APB ROS->Hydrolysis_Products

Caption: Degradation pathway of 2-APB in physiological buffers.

Experimental Workflow for 2-APB Application cluster_prep Preparation cluster_exp Experiment Stock Prepare 2-APB Stock in Anhydrous DMSO Store Aliquot and Store Stock at -20°C Stock->Store Thaw Thaw Single Aliquot of Stock Solution Dilute Dilute to Working Concentration in Physiological Buffer (Immediately Before Use) Thaw->Dilute Apply Apply to Cells Immediately Dilute->Apply

Caption: Recommended workflow for preparing and using 2-APB.

2-APB Signaling Pathway Interactions cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane APB 2-APB IP3R IP₃ Receptors APB->IP3R Inhibits STIM STIM Proteins APB->STIM Modulates Puncta Formation SERCA SERCA Pumps APB->SERCA Inhibits Orai Orai Channels (SOCE) APB->Orai Modulates (Biphasic Effect) TRP TRP Channels APB->TRP Modulates (Activates/Inhibits) STIM->Orai Activates

Caption: Overview of 2-APB's primary cellular targets.

References

Technical Support Center: Understanding the Effects of 2-APB on Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) in experiments involving intracellular calcium signaling.

Frequently Asked Questions (FAQs)

Q1: Why am I observing an increase in intracellular calcium after applying 2-APB, when it's supposed to be an IP3 receptor antagonist?

A1: This is a common and important observation. The effect of 2-APB on intracellular calcium is complex and highly concentration-dependent. While it was initially characterized as an antagonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, it has several other targets that can lead to an increase in intracellular calcium.[1][2] At low micromolar concentrations (typically 1-5 µM), 2-APB can actually potentiate store-operated calcium entry (SOCE), leading to a rise in cytosolic calcium.[1][2] Furthermore, at higher concentrations, 2-APB is known to activate certain members of the Transient Receptor Potential (TRP) channel family, such as TRPV1, TRPV2, and TRPV3, which are permeable to calcium.[3][4]

Q2: What are the primary molecular targets of 2-APB that can influence intracellular calcium levels?

A2: 2-APB is a promiscuous pharmacological agent with multiple known targets that regulate intracellular calcium. These include:

  • IP3 Receptors (IP3Rs): It acts as a functional antagonist, inhibiting IP3-induced calcium release from the endoplasmic reticulum (ER).[3]

  • Store-Operated Calcium Entry (SOCE): It has a biphasic effect, potentiating SOCE at low concentrations and inhibiting it at higher concentrations.[1][5][6] This is mediated through its effects on STIM and Orai proteins, the key components of SOCE.[5][6]

  • TRP Channels: It modulates a wide range of TRP channels, acting as an agonist for TRPV1, TRPV2, and TRPV3, and an antagonist for TRPC1, TRPC3, TRPC5, TRPC6, TRPM2, TRPM3, TRPM7, and TRPM8.[4][7]

  • Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps: Some studies suggest that 2-APB can inhibit SERCA pumps, which would lead to a gradual depletion of ER calcium stores and could indirectly affect calcium signaling.[8][9][10]

  • Mitochondria: 2-APB has been shown to reduce mitochondrial calcium uptake.[11][12][13]

Q3: How can I be sure that the observed effect in my experiment is due to IP3 receptor inhibition?

A3: Given the multiple targets of 2-APB, it is crucial to perform control experiments to validate that the observed effects are specifically due to IP3 receptor inhibition. Consider the following approaches:

  • Use a more specific IP3 receptor antagonist: Compare the effects of 2-APB with other, more selective IP3R antagonists like Xestospongin C or heparin (if working with permeabilized cells).

  • Vary the concentration of 2-APB: Perform a dose-response curve. If the effect is biphasic (potentiation at low concentrations, inhibition at high), it is likely related to its effects on SOCE.

  • Use TRP channel blockers: If you suspect TRP channel activation is contributing to the calcium increase, co-administer a known blocker for the specific TRP channel you believe is involved.

  • Knockdown or knockout models: The most definitive approach is to use cell lines or animal models where the IP3 receptor has been genetically knocked down or knocked out.

Troubleshooting Guides

Issue 1: Unexpected increase in baseline intracellular calcium upon 2-APB application.

Possible Cause Troubleshooting Step
Concentration-dependent potentiation of SOCE. Lower the concentration of 2-APB to the low micromolar range (e.g., 1-5 µM) if your aim is to study SOCE potentiation, or increase it significantly (e.g., >50 µM) for inhibition.
Activation of TRPV channels. Test for the presence of TRPV1, TRPV2, or TRPV3 in your cell type. If present, consider using a more specific IP3R antagonist or a TRPV channel blocker.
Inhibition of SERCA pumps. Monitor the rate of calcium clearance after a stimulus. Slower clearance in the presence of 2-APB may suggest SERCA inhibition. Compare with the effect of a known SERCA inhibitor like thapsigargin.

Issue 2: 2-APB fails to inhibit agonist-induced calcium release.

Possible Cause Troubleshooting Step
Insufficient concentration of 2-APB. Increase the concentration of 2-APB. An IC50 of 42 µM has been reported for IP3 receptor antagonism.
Agonist acts through a different pathway. Confirm that your agonist induces calcium release primarily through the IP3 pathway. Use a phospholipase C (PLC) inhibitor to verify.
Rapid degradation of 2-APB. Prepare fresh solutions of 2-APB for each experiment.
Cell-type specific differences. The efficacy of 2-APB can vary between cell types. It may be necessary to perform a full concentration-response curve to determine the optimal inhibitory concentration for your specific model.

Quantitative Data Summary

The following tables summarize the reported effective concentrations of 2-APB on its primary targets. Note that these values can vary depending on the cell type and experimental conditions.

Table 1: Effects of 2-APB on IP3 Receptors and SOCE

TargetEffectConcentration RangeIC50 / EC50Reference(s)
IP3 Receptors Inhibition> 10 µM~42 µM
SOCE / CRAC Channels Potentiation1 - 5 µM-[1]
SOCE / CRAC Channels Inhibition≥ 10 µM-[1][5]

Table 2: Effects of 2-APB on TRP Channels

TRP Channel SubfamilySpecific ChannelEffectConcentration Range / EC50 / IC50Reference(s)
TRPV TRPV1, TRPV2, TRPV3ActivationEC50: ~34-129 µM[4]
TRPC TRPC1, TRPC3, TRPC5, TRPC6Inhibition-
TRPM TRPM2, TRPM3, TRPM7, TRPM8Inhibition-

Experimental Protocols

Protocol 1: Measuring Intracellular Calcium using Fura-2 AM

This protocol describes a general method for measuring changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Dye Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Add Fura-2 AM to the loading buffer to a final concentration of 2-5 µM.

    • Incubate cells with the Fura-2 AM solution for 30-60 minutes at 37°C.

    • Wash the cells twice with the loading buffer to remove extracellular dye.

  • Calcium Measurement:

    • Mount the dish/coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

  • Drug Application:

    • Add your agonist (e.g., carbachol, ATP) to induce IP3-mediated calcium release and record the change in the fluorescence ratio.

    • After the response returns to baseline, apply 2-APB at the desired concentration and incubate for a specified period.

    • Re-stimulate with the agonist in the presence of 2-APB and record the response.

  • Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio to quantify the effect of 2-APB.

Visualizations

Caption: Multifaceted effects of 2-APB on intracellular calcium signaling pathways.

troubleshooting_workflow start Unexpected increase in [Ca2+]i with 2-APB check_conc Is 2-APB concentration in the low µM range (1-5 µM)? start->check_conc is_soc_potentiation Likely SOCE potentiation check_conc->is_soc_potentiation Yes is_high_conc Is 2-APB concentration in the high µM range (>10 µM)? check_conc->is_high_conc No solution1 Lower 2-APB concentration or use specific SOCE inhibitor is_soc_potentiation->solution1 check_trpv Does the cell type express TRPV1/V2/V3? is_high_conc->check_trpv Yes is_trpv_activation Likely TRPV activation check_trpv->is_trpv_activation Yes check_serca Is Ca2+ clearance slowed? check_trpv->check_serca No solution2 Use TRPV blocker or alternative IP3R antagonist is_trpv_activation->solution2 is_serca_inhibition Possible SERCA inhibition check_serca->is_serca_inhibition Yes solution3 Compare with known SERCA inhibitors is_serca_inhibition->solution3

Caption: Troubleshooting workflow for an unexpected increase in intracellular calcium with 2-APB.

References

Technical Support Center: 2-Aminoethoxydiphenyl Borate (2-APB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-Aminoethoxydiphenyl borate (B1201080) (2-APB). This resource provides in-depth troubleshooting guides and frequently asked questions to address the challenges and experimental artifacts associated with 2-APB's use. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to design robust experiments and accurately interpret their data.

Frequently Asked Questions (FAQs)

Q1: What are the primary intended targets and general mechanism of action of 2-APB? A1: 2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable chemical modulator widely used in cell signaling research.[1][2] It was initially characterized as an antagonist of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs), inhibiting the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[2][3] However, its pharmacological profile is now known to be much more complex. It also acts as a modulator of store-operated calcium entry (SOCE), primarily through its effects on STIM and Orai proteins, and interacts with a wide range of Transient Receptor Potential (TRP) channels.[2][3][4]

Q2: I'm using 2-APB to inhibit IP3 receptors, but I'm observing an unexpected increase in intracellular calcium. What could be the cause? A2: This is a common and important issue stemming from 2-APB's complex, concentration-dependent pharmacology.[5] While it inhibits IP3 receptors (typically at concentrations around an IC₅₀ of 42 µM), it has a biphasic effect on store-operated calcium entry (SOCE).[3][5]

  • At low concentrations (e.g., ≤ 5-10 µM): 2-APB can potentiate or enhance SOCE, leading to an increase in intracellular calcium.[5][6][7]

  • At high concentrations (e.g., ≥ 30-50 µM): It inhibits SOCE.[3][5][6] Furthermore, at higher concentrations, 2-APB can directly activate certain TRP channels, such as TRPV1, TRPV2, and TRPV3, which would also contribute to a rise in intracellular calcium.[2][4]

Q3: My experimental results with 2-APB are inconsistent and lack reproducibility. Why is this happening? A3: Lack of reproducibility is often due to the chemical instability of 2-APB in aqueous solutions.[5] 2-APB can hydrolyze in physiological buffers, which decreases its effective concentration over time.[5][8] This degradation can be influenced by factors like the buffer composition and the age of the solution.[5] Additionally, 2-APB is an effective radical scavenger and can be degraded by reactive oxygen species (ROS), which may be present in some experimental systems.[5][8] To mitigate this, it is critical to prepare fresh solutions from a DMSO stock immediately before each experiment.[5]

Q4: What are the known off-target effects of 2-APB that I should be aware of? A4: 2-APB is a promiscuous compound with numerous off-target effects that can lead to experimental artifacts.[9] Key off-targets include:

  • TRP Channels: It modulates a wide array of TRP channels, inhibiting some (TRPC1, TRPC3, TRPC5, TRPC6, TRPM2, TRPM7) and activating others (TRPV1, TRPV2, TRPV3).[2][10]

  • SERCA Pumps: It can inhibit Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, which are responsible for pumping Ca²⁺ back into the ER. This can lead to passive ER store depletion, confounding the interpretation of Ca²⁺ signaling events.[2][11]

  • Gap Junctions: 2-APB is known to inhibit gap junctions composed of connexin proteins.[4][12]

  • Mitochondria: It has been reported to affect mitochondrial calcium uptake and cause mitochondrial swelling.[7][11]

  • Potassium Channels: 2-APB can inhibit voltage- and Ca²⁺-dependent potassium (K⁺) conductances, leading to increased neuronal excitability.[13][14]

  • Cytoplasmic pH: At concentrations effective for channel inhibition (100–300 µM), 2-APB has been shown to cause reversible acidification of the cell cytoplasm, which can indirectly inhibit channels like TRPM7.[10][15]

Q5: Is 2-APB cell-permeable? A5: Yes, 2-APB is a membrane-permeable compound, which allows it to act on intracellular targets like IP3 receptors and SERCA pumps.[1][5]

Troubleshooting Guide

Issue 1: Unexpected or Contradictory Results at a Given 2-APB Concentration
  • Problem: Observing an increase in Ca²⁺ when expecting inhibition, or seeing no effect where one is expected.

  • Potential Cause: The concentration used falls within the potentiating range for SOCE, activates TRP channels, or the compound has degraded. The complex interplay between inhibition of IP3Rs, biphasic modulation of SOCE, and activation/inhibition of TRP channels can lead to unpredictable outcomes if not carefully controlled.[5]

  • Troubleshooting Steps:

    • Verify Concentration: Double-check all calculations for your stock and working solutions.

    • Perform a Concentration-Response Curve: This is the most critical step. Systematically test a range of 2-APB concentrations (e.g., 1 µM to 100 µM) to determine its actual effects in your specific cell type and experimental conditions.[5]

    • Use Positive and Negative Controls: Use a specific SERCA inhibitor like thapsigargin (B1683126) to deplete stores and directly measure SOCE. This helps differentiate between effects on Ca²⁺ release and Ca²⁺ entry.[2]

    • Use More Specific Inhibitors: To confirm that an observed effect is truly mediated by IP3 receptors, use alternative antagonists like Xestospongin C or heparin in parallel experiments.[5]

Issue 2: Lack of Reproducibility Between Experiments
  • Problem: Results with 2-APB are highly variable, even when using the same nominal concentration.

  • Potential Cause: Chemical instability and hydrolysis of 2-APB in aqueous physiological buffers.[5][8]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working dilutions of 2-APB fresh from a concentrated DMSO stock immediately before each experiment.[5] Do not store or reuse aqueous solutions of 2-APB.

    • Control for Time: Be mindful of the duration of your experiment. For long-term experiments, the effective concentration of 2-APB may decrease over time. Consider time-course controls to assess its stability in your buffer.[5]

    • Standardize Protocols: Ensure all experimental parameters (incubation times, buffer composition, temperature, cell density) are kept as consistent as possible between experiments.[5]

    • Minimize ROS: If your system generates reactive oxygen species (ROS), be aware that this can accelerate 2-APB degradation.[5][8]

Quantitative Data Summary

The effects of 2-APB are highly dependent on concentration and cell type. The following table summarizes its action on various molecular targets.

TargetActionConcentration / IC₅₀ / EC₅₀Cell Type / SystemReference(s)
IP₃ Receptors (IP₃R) AntagonistIC₅₀ ≈ 42 µMVarious[3][5]
IP₃R Type 1 Antagonist (decreases IP3 sensitivity)~50 µMPermeabilized DT40-IP3R1 cells[12]
Store-Operated Ca²⁺ Entry (SOCE) Potentiation≤ 5-10 µMJurkat T cells, DT40 B cells, HEK293[3][6][7]
Store-Operated Ca²⁺ Entry (SOCE) Inhibition≥ 30-50 µMJurkat T cells, DT40 B cells, HEK293[3][6]
TRPC5 Channels InhibitionIC₅₀ ≈ 20 µMHEK-293 cells[16]
TRPC6 Channels InhibitionMicromolar concentrationsHEK-293 cells[16]
TRPM2 Channels InhibitionMicromolar concentrations-[10]
TRPM3 Channels InhibitionMicromolar concentrationsHEK-293 cells[16]
TRPM7 Channels Inhibition (via acidification)IC₅₀ ≈ 70–170 µMJurkat T cells[10]
TRPV1, TRPV2, TRPV3 Channels ActivationHigher micromolar concentrationsHeterologous expression[2][4]
KV1.4 Channels InhibitionIC₅₀ ≈ 67.3 µM-[17]
KV1.2 & KV1.3 Channels InhibitionIC₅₀ ≈ 310.4 µM & 454.9 µM-[17]
Gap Junctions (Connexin 36) InhibitionIC₅₀ ≈ 3 µM-[12]
Gap Junctions (Connexin 43) InhibitionIC₅₀ ≈ 50 µM-[12]

Visualizations

IP3_Signaling_Pathway IP₃ Signaling Pathway and 2-APB Modulation Points cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Agonist PIP2 PIP2 PLC->PIP2 SOCE SOCE / Orai Channels Cyt_Ca Cytosolic Ca²⁺ Increase SOCE->Cyt_Ca Influx IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor ER_Ca Ca²⁺ Store IP3R->ER_Ca ER_Ca->SOCE ER_Ca->Cyt_Ca Release IP3->IP3R Binds & Activates APB 2-APB APB->SOCE Modulates (Biphasic) APB->IP3R Inhibits (High Conc.)

IP₃ signaling pathway and 2-APB modulation points.

Troubleshooting_Workflow Troubleshooting Workflow for 2-APB Experiments cluster_checks Initial Checks cluster_actions Experimental Actions start Unexpected or Irreproducible Result with 2-APB check_conc 1. Verify Stock and Working Concentrations start->check_conc check_fresh 2. Prepare Fresh Aqueous Solutions Before Each Use check_conc->check_fresh dose_response 3. Perform a Full Dose-Response Curve (e.g., 1 µM to 100 µM) check_fresh->dose_response use_controls 4. Use Specific Controls (e.g., Thapsigargin for SOCE, Xestospongin C for IP₃R) dose_response->use_controls isolate_targets 5. Isolate Off-Target Effects (e.g., use specific TRP channel modulators) use_controls->isolate_targets end Interpret Data with Consideration of Artifacts isolate_targets->end

Troubleshooting Workflow for 2-APB Experiments.

Key Experimental Protocols

Protocol 1: Determining the Concentration-Response of 2-APB on Agonist-Induced Calcium Release

This protocol is designed to identify the optimal concentration of 2-APB for inhibiting IP3-mediated Ca²⁺ release while minimizing off-target effects in a specific cell line.

  • Materials:

    • Cells of interest cultured on glass-bottom imaging dishes.

    • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without Ca²⁺.[3]

    • 2-APB concentrated stock solution (e.g., 10-100 mM in cell-culture grade DMSO).[3]

    • An IP3-generating agonist specific to the cell line (e.g., carbachol, histamine, ATP).

    • Fluorescence microscope equipped for live-cell calcium imaging.

  • Methodology:

    • Cell Preparation and Dye Loading: a. Seed cells onto imaging dishes and culture to desired confluency.[3] b. Load cells with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's protocol.[3] c. Wash cells twice with physiological buffer to remove excess dye and allow 30 minutes for dye de-esterification.[3]

    • Establish Baseline and Agonist Response: a. Mount the dish on the microscope and perfuse with buffer. Acquire a stable baseline fluorescence signal (F₀). b. Stimulate cells with a fixed concentration of the IP3-generating agonist and record the peak Ca²⁺ response. c. Wash out the agonist and allow the cells to return to baseline.

    • 2-APB Incubation and Stimulation: a. Perfuse the cells with a solution containing the first concentration of 2-APB (e.g., 1 µM) for a pre-incubation period of 10-15 minutes.[5] b. While still in the presence of 2-APB, re-stimulate the cells with the same concentration of the agonist and record the Ca²⁺ response.[3] c. Wash thoroughly and repeat steps 3a and 3b for each concentration of 2-APB to be tested (e.g., 5 µM, 10 µM, 30 µM, 50 µM, 100 µM). Include a vehicle control (DMSO).

    • Data Analysis: a. For each 2-APB concentration, quantify the peak change in fluorescence (F/F₀) upon agonist stimulation. b. Compare the peak response in the presence of 2-APB to the initial response without 2-APB. c. Plot the percent inhibition against the 2-APB concentration to generate a dose-response curve and determine the optimal inhibitory concentration with minimal effects on the baseline Ca²⁺ level.[5]

Protocol 2: Assessing the Biphasic Effect of 2-APB on Store-Operated Calcium Entry (SOCE)

This protocol allows for the direct measurement of SOCE and characterization of 2-APB's potentiating and inhibitory effects.

  • Materials:

    • Same as Protocol 1, with the addition of Thapsigargin (a specific SERCA inhibitor).

  • Methodology:

    • Cell Preparation and Dye Loading: a. Prepare and load cells with a calcium indicator as described in Protocol 1.

    • Measurement of SOCE: a. Begin imaging in a standard physiological buffer containing Ca²⁺ to establish a baseline. b. Switch to a Ca²⁺-free buffer containing a SERCA inhibitor (e.g., 1-2 µM thapsigargin) to passively deplete the ER Ca²⁺ stores. This will cause a transient increase in cytosolic Ca²⁺ followed by a return to a lower plateau.[5] c. Once stores are depleted, reintroduce the Ca²⁺-containing buffer. The subsequent sharp rise in intracellular Ca²⁺ represents SOCE.[3] Record this control SOCE response.

    • Assessing 2-APB's Effect: a. Repeat the experiment on a new dish of cells. b. After depleting stores with thapsigargin in Ca²⁺-free buffer (step 2b), perfuse the cells with Ca²⁺-free buffer containing the desired concentration of 2-APB (e.g., 5 µM for potentiation or 50 µM for inhibition) for 5-10 minutes. c. Reintroduce the Ca²⁺-containing buffer, which also contains the same concentration of 2-APB, to measure the effect on SOCE.[6]

    • Data Analysis: a. Quantify the SOCE response by measuring the peak increase in fluorescence or the area under the curve after Ca²⁺ re-addition. b. Compare the SOCE response in the presence of low and high concentrations of 2-APB to the control SOCE response to characterize the biphasic effect.[6]

References

Navigating the Biphasic Dose-Response of 2-APB: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-Aminoethoxydiphenyl borate (B1201080) (2-APB). This resource provides troubleshooting guidance and frequently asked questions to help you effectively design and interpret experiments involving the complex, biphasic dose-response of 2-APB.

Frequently Asked Questions (FAQs)

Q1: What is the biphasic dose-response of 2-APB?

A1: 2-Aminoethoxydiphenyl borate (2-APB) exhibits a biphasic, or dual, effect on store-operated calcium entry (SOCE). At low concentrations, it potentiates or enhances SOCE, while at higher concentrations, it becomes inhibitory.[1][2] This concentration-dependent switch in activity is a critical factor to consider in experimental design.

Q2: What are the typical concentrations for the stimulatory and inhibitory effects of 2-APB on SOCE?

A2: The precise concentrations for the biphasic effects can vary between cell types and experimental conditions. However, a general guideline is:

  • Potentiation: Typically observed at concentrations of ≤ 5-10 µM.[2][3]

  • Inhibition: Generally occurs at concentrations ≥ 30-50 µM.[2][3]

Q3: What is the primary molecular mechanism behind 2-APB's biphasic effect on SOCE?

A3: The biphasic action of 2-APB is primarily attributed to its complex interactions with the core components of SOCE: the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum (ER) and the Orai calcium channels in the plasma membrane.[1]

  • At low concentrations (Potentiation): 2-APB is thought to directly act on the open Orai1 channel pore, causing it to dilate and thereby increasing Ca²⁺ conductance.[1] It can increase the Ca²⁺ release-activated Ca²⁺ current (Icrac) by up to 5-fold at subinhibitory concentrations.[4]

  • At high concentrations (Inhibition): 2-APB can prevent the formation of STIM1 puncta, which are essential for activating Orai channels.[1][4] It may also disrupt the functional coupling between STIM1 and Orai1.[1]

It's important to note that 2-APB's effects on SOCE are largely independent of its action on inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors.[1][5]

Q4: Besides STIM and Orai, what are other known cellular targets of 2-APB?

A4: 2-APB is a promiscuous pharmacological agent with several off-target effects that can complicate data interpretation.[6][7] Key non-specific targets include:

  • IP₃ Receptors: 2-APB was initially characterized as a membrane-permeable antagonist of IP₃ receptors, with an IC₅₀ of 42 µM.[2][3][8]

  • TRP Channels: It modulates a wide array of Transient Receptor Potential (TRP) channels. It can inhibit TRPC1, TRPC3, TRPC5, TRPC6, and TRPM family channels, while activating TRPV1, TRPV2, and TRPV3 at higher concentrations.[2][7]

  • SERCA Pumps: 2-APB can inhibit Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, affecting the refilling of ER calcium stores.

  • Gap Junctions: It has been shown to block certain gap junction channel subtypes.[1][2]

  • Mitochondria: It can affect mitochondrial calcium handling and induce swelling.

Q5: Is 2-APB stable in physiological buffers?

A5: 2-APB can hydrolyze in aqueous solutions. It is recommended to prepare fresh working solutions from a DMSO stock for each experiment and use them within a short, defined timeframe to ensure reproducibility.[1]

Data Presentation

The following tables summarize the concentration-dependent effects of 2-APB on its primary targets.

Table 1: Biphasic Effects of 2-APB on Store-Operated Ca²⁺ Entry (SOCE)

Effect on SOCEConcentration RangePrimary MechanismCell Types / Experimental SystemReferences
Potentiation ≤ 5-10 µMDirect action on open Orai1 channel pore, increasing conductance.Jurkat T cells, DT40 B cells, RBL cells, HEK293 cells[2]
Inhibition ≥ 30-50 µMPrevents STIM1 puncta formation; disrupts STIM1-Orai1 coupling.Jurkat T cells, DT40 B cells, RBL cells, HEK293 cells[2]

Table 2: Effects of 2-APB on Other Cellular Targets

TargetActionConcentration Range / IC₅₀ / EC₅₀Cell Types / Experimental SystemReferences
IP₃ Receptors (IP₃R) AntagonistIC₅₀ = 42 µMVarious[2][3]
TRPC1, TRPC3, TRPC5, TRPC6 InhibitionMicromolar concentrationsHeterologous expression systems[2]
TRPV1, TRPV2, TRPV3 ActivationHigher micromolar concentrationsHeterologous expression systems[2][7]
TRPM2 InhibitionIC₅₀ ~1 µMTRPM2-KO mice validation[6]
TRPM7 Inhibition70-170 µM (indirectly via acidification)Jurkat T cells[9]
SERCA Pumps InhibitionNot explicitly quantified, but observedHeLa cells[7][10]

Troubleshooting Guide

Problem 1: I am not seeing the expected potentiation of SOCE at low 2-APB concentrations.

  • Possible Cause 1: Incorrect Concentration. The optimal concentration for potentiation can be highly cell-type specific.

    • Solution: Perform a detailed dose-response curve from the nanomolar to low micromolar range (e.g., 100 nM to 10 µM) to determine the optimal potentiating concentration for your specific cell line.[1]

  • Possible Cause 2: 2-APB Degradation. As mentioned, 2-APB can hydrolyze in aqueous solutions.

    • Solution: Always prepare working solutions fresh from a DMSO stock immediately before application. Avoid repeated freeze-thaw cycles of the stock solution.[3]

  • Possible Cause 3: Dominant STIM/Orai Isoforms. The expression levels of different STIM and Orai isoforms can influence the response to 2-APB. For example, Orai3 can be directly activated by 2-APB, which might mask potentiation effects.[4]

    • Solution: If possible, characterize the relative expression levels of STIM1/STIM2 and Orai1/Orai2/Orai3 in your cell line via methods like qPCR or Western blot.[1]

Problem 2: My experimental results with 2-APB are not reproducible.

  • Possible Cause 1: Instability of 2-APB. Inconsistent preparation and application timing can lead to variability due to hydrolysis.

    • Solution: Standardize the preparation of your 2-APB working solutions. Always prepare them fresh and use them within a consistent, short timeframe.[1]

  • Possible Cause 2: Cell State and Passage Number. The expression levels of SOCE components and other 2-APB targets can change with cell passage number and culture conditions.

    • Solution: Use cells within a consistent, narrow range of passage numbers for all experiments. Ensure uniform cell culture conditions (e.g., seeding density, media).[1]

  • Possible Cause 3: Inconsistent Timing. Inconsistent timing of drug application or measurements can introduce significant variability.

    • Solution: Use automated liquid handling where possible. If performing manual additions, use a timer to ensure consistent incubation and measurement times.[1]

Problem 3: I am unsure if my observed effect is due to IP₃R inhibition or SOCE modulation.

  • Possible Cause: Off-Target Effects. 2-APB's promiscuity makes it difficult to attribute an effect to a single target.[7]

    • Solution 1: Use a SERCA inhibitor. To isolate the effect on SOCE, deplete calcium stores using a SERCA inhibitor like thapsigargin (B1683126) (1-2 µM) in a calcium-free buffer. This bypasses the IP₃ receptor pathway and directly activates STIM proteins, allowing you to observe the direct effect of 2-APB on SOCE upon re-addition of calcium.

    • Solution 2: Use more specific inhibitors. To confirm IP₃R-mediated effects, use alternative, more specific IP₃ receptor antagonists like Xestospongin C or heparin in parallel experiments.[11]

    • Solution 3: Genetic Approaches. If available, use cell lines with genetic knockdown or knockout of the suspected target (e.g., IP₃R, Orai1, or STIM1) to validate the on-target effect of 2-APB.[7]

Experimental Protocols

Protocol 1: Standard SOCE Assay to Evaluate the Biphasic Effect of 2-APB

This protocol uses a fluorescent calcium indicator to measure SOCE in a cell population or at the single-cell level.

Materials:

  • Cells of interest cultured on glass-bottom dishes or microplates.

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).

  • Nominal calcium-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS without CaCl₂).

  • Calcium-containing buffer (e.g., HBSS with 2 mM CaCl₂).

  • Thapsigargin (Tg) stock solution in DMSO (e.g., 1 mM).

  • 2-APB stock solution in DMSO (e.g., 10-100 mM).[3]

Procedure:

  • Cell Loading: Load cells with the chosen calcium indicator according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes.[3]

  • Baseline Measurement: Place the cells on a fluorescence microscope or plate reader. Perfuse with the nominal calcium-free buffer and record the baseline fluorescence for 2-5 minutes.[1]

  • Store Depletion: To deplete the ER calcium stores, add thapsigargin (final concentration 1-2 µM) to the calcium-free buffer. This step activates the STIM proteins. Continue recording until the cytosolic calcium level rises and then returns to baseline (typically 5-10 minutes).[1]

  • Initiation of SOCE: Reintroduce calcium to the extracellular medium by perfusing with the calcium-containing buffer. This will trigger calcium influx through the activated Orai channels, observed as a sharp and sustained increase in fluorescence.[1]

  • Application of 2-APB: A few minutes after initiating SOCE, add different concentrations of 2-APB to observe the biphasic effect.

    • For potentiation , add a low concentration (e.g., 1-5 µM).

    • For inhibition , add a high concentration (e.g., 50 µM).

  • Data Acquisition: Continuously record the fluorescence signal throughout the experiment.

  • Data Analysis: Quantify the SOCE response by measuring the peak increase in fluorescence after calcium re-addition or by calculating the area under the curve. To assess the effect of 2-APB, compare the fluorescence signal before and after its addition. Normalize the results to a vehicle control (e.g., DMSO).[1]

Visualizations

Caption: Simplified signaling pathway of 2-APB's biphasic action on STIM1 and Orai1.

SOCE_Workflow A 1. Load Cells with Ca²⁺ Indicator B 2. Measure Baseline in Ca²⁺-Free Buffer A->B C 3. Deplete ER Stores (e.g., 1µM Thapsigargin) B->C D 4. Initiate SOCE (Re-add 2mM Ca²⁺) C->D E 5. Apply 2-APB D->E F Low Conc. (e.g., 5µM) Observe Potentiation E->F Test for Potentiation G High Conc. (e.g., 50µM) Observe Inhibition E->G Test for Inhibition H 6. Analyze Fluorescence Change (Peak or Area Under Curve) F->H G->H

Caption: Experimental workflow for observing the biphasic effect of 2-APB on SOCE.

Troubleshooting_Logic Start Unexpected Result with 2-APB Check_Conc Is the concentration correct for the intended effect? Start->Check_Conc Check_Fresh Was the 2-APB solution prepared fresh? Check_Conc->Check_Fresh Yes Sol_Conc Action: Perform a detailed dose-response curve. Check_Conc->Sol_Conc No Check_Controls Are off-target effects controlled for? Check_Fresh->Check_Controls Yes Sol_Fresh Action: Prepare fresh solutions for each experiment. Check_Fresh->Sol_Fresh No Sol_Controls Action: Use specific inhibitors (e.g., Thapsigargin, Xestospongin C) or knockout models. Check_Controls->Sol_Controls No End Re-evaluate Results Check_Controls->End Yes Sol_Conc->Start Redesign Sol_Fresh->Start Repeat Sol_Controls->Start Add Controls

Caption: Logical flow for troubleshooting unexpected results in 2-APB experiments.

References

Technical Support Center: Control Experiments for 2-Aminoethoxydiphenyl Borate (2-APB) in Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) in calcium signaling studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this complex pharmacological agent.

Frequently Asked Questions (FAQs)

Q1: What is 2-APB and what are its primary intended targets in calcium signaling?

2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable chemical modulator widely used in cellular signaling research. Its primary intended targets are:

  • Inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs): 2-APB is known to be an antagonist of IP₃Rs, inhibiting the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[1][2][3][4][5]

  • Store-Operated Calcium (SOC) Channels: 2-APB has a complex, concentration-dependent effect on store-operated calcium entry (SOCE), which is primarily mediated by STIM proteins and Orai channels.[1][6][7][8][9] At low concentrations (<10 µM), it can potentiate SOCE, while at higher concentrations (>30 µM), it is inhibitory.[5][6][9][10][11]

Q2: What are the known off-target effects of 2-APB?

The utility of 2-APB is complicated by its interactions with a variety of other proteins, leading to potential off-target effects. Researchers should be aware of the following non-specific targets:

  • Transient Receptor Potential (TRP) Channels: 2-APB modulates a wide range of TRP channels. It can inhibit TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM2, TRPM3, TRPM7, TRPM8, and TRPP2, while activating TRPV1, TRPV2, and TRPV3 at higher concentrations.[1][5][10][12][13]

  • Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps: 2-APB can inhibit SERCA pumps, which are responsible for pumping Ca²⁺ back into the ER. This can lead to a depletion of ER Ca²⁺ stores, independent of its effects on IP₃Rs.[10][14][15][16]

  • Gap Junctions: Evidence suggests that 2-APB can directly inhibit gap junctions composed of connexin proteins.[5][10]

  • Potassium (K⁺) Channels: 2-APB has been shown to inhibit certain voltage-gated potassium channels.[10]

Q3: My experimental results with 2-APB are unexpected or inconsistent. What could be the cause?

Unexpected or inconsistent results when using 2-APB are often due to its complex pharmacology and chemical properties. Consider the following possibilities:

  • Concentration-dependent effects: The effect of 2-APB can vary significantly with concentration. A response at a low concentration may be different or even opposite at a higher concentration.[6][11][17]

  • Off-target effects: Your observed phenotype may be a result of 2-APB acting on one of its many off-targets (e.g., TRP channels, SERCA pumps) rather than, or in addition to, its intended target.[10][17]

  • Hydrolysis of 2-APB: 2-APB is known to be unstable and can hydrolyze in aqueous buffer solutions. This degradation can alter its activity and lead to inconsistent results. It is highly recommended to prepare fresh solutions for each experiment.[10][17][18][19]

  • Cell-type specific expression of targets: The expression profile of 2-APB's various targets can differ between cell types. An effect observed in one cell line may not be replicable in another if the target or off-target protein is not expressed.[10]

Troubleshooting Guides

Issue 1: I see an increase in cytosolic Ca²⁺ after applying 2-APB, but I expected to see inhibition of IP₃R-mediated Ca²⁺ release.
  • Possible Cause: This is a common issue arising from the complex, concentration-dependent effects of 2-APB. At low micromolar concentrations (<10 µM), 2-APB can stimulate store-operated calcium (SOC) release, leading to an increase in intracellular calcium.[5] At higher concentrations, it can activate certain TRP channels (TRPV1, TRPV2, TRPV3), also contributing to a rise in intracellular Ca²⁺.[5][13] Furthermore, inhibition of SERCA pumps by 2-APB can lead to a slow depletion of intracellular calcium stores, which could indirectly affect calcium signaling.[10][14][15]

  • Troubleshooting Steps & Control Experiments:

    • Verify Concentration: Double-check your stock solution and final working concentration of 2-APB.

    • Perform a Concentration-Response Curve: Determine the optimal concentration for IP₃R inhibition versus other effects in your specific cell type.

    • Use Alternative IP₃R Inhibitors: To confirm that the observed effects are mediated by IP₃Rs, use more specific antagonists like Xestospongin C or heparin in parallel experiments.[17]

    • Monitor ER Ca²⁺ Store Depletion: Use a SERCA inhibitor like thapsigargin (B1683126) to assess the status of intracellular calcium stores and differentiate between store-operated and other calcium entry pathways.[10][17]

Issue 2: How can I differentiate between 2-APB's effects on IP₃Rs and its effects on TRP channels?
  • Possible Cause: 2-APB's broad activity on both IP₃Rs and various TRP channels can make it difficult to attribute an observed effect to a single target.

  • Troubleshooting Steps & Control Experiments:

    • Use Specific TRP Channel Modulators: In parallel experiments, use more specific TRP channel agonists or antagonists to see if they replicate or block the effect observed with 2-APB.[10]

    • Vary Extracellular Ca²⁺: Since many TRP channels are plasma membrane channels, altering the concentration of extracellular Ca²⁺ can help to distinguish their contribution from the release of intracellular Ca²⁺ stores mediated by IP₃Rs.[10]

    • Use Knockout/Knockdown Models: If available, using cell lines or animal models with genetic knockout or knockdown of specific TRP channels or IP₃R isoforms is the most definitive way to determine the target of 2-APB.[12]

Issue 3: How do I control for the inhibitory effect of 2-APB on SERCA pumps?
  • Possible Cause: Inhibition of SERCA pumps by 2-APB can lead to ER Ca²⁺ store depletion, which can mimic or confound the effects of IP₃R inhibition.[10][14][15]

  • Troubleshooting Steps & Control Experiments:

    • Use a Specific SERCA Inhibitor: Compare the effects of 2-APB with a well-characterized SERCA inhibitor like thapsigargin or cyclopiazonic acid (CPA).[10] If 2-APB produces a similar effect to these agents, it is likely acting on SERCA pumps.

    • Measure ER Ca²⁺ Levels Directly: Utilize ER-targeted Ca²⁺ indicators (e.g., GECIs like CEPIA or dyes like Mag-Fura-2) to directly measure the effect of 2-APB on ER Ca²⁺ concentration.[10]

    • Assess SERCA Activity Directly: Perform a direct in vitro assay of SERCA pump activity in the presence and absence of 2-APB.[10]

Data Presentation

Table 1: Concentration-Dependent Effects of 2-APB on Various Molecular Targets

TargetActionConcentration Range / IC₅₀ / EC₅₀Cell Type / Experimental System
IP₃ Receptors (IP₃R) AntagonistIC₅₀ = 42 µMVarious
Store-Operated Ca²⁺ Entry (SOCE) / CRAC Channels Potentiation≤ 5-10 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells
Inhibition≥ 30-50 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells
TRPV1, TRPV2, TRPV3 ActivationMicromolar to millimolar concentrationsHeterologous expression systems, DRG neurons
TRPC1, TRPC3, TRPC5, TRPC6, TRPM2, TRPM3, TRPM7, TRPM8, TRPP2 InhibitionMicromolar concentrationsHeterologous expression systems
SERCA Pumps InhibitionIC₅₀ = 325 µM (SERCA2B), 725 µM (SERCA1A) at pH 7.2; IC₅₀ = 70 µM (SERCA1A) at pH 6Purified protein, various cell types

Note: The effective concentrations can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response curve in your specific experimental system.

Experimental Protocols

Protocol 1: Determining the Optimal 2-APB Concentration for IP₃ Receptor Inhibition using Calcium Imaging

Objective: To identify the concentration of 2-APB that effectively inhibits IP₃ receptor-mediated calcium release without causing significant off-target effects on SOCE or TRP channels.[17]

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • HEPES-buffered saline (HBS)

  • 2-APB stock solution (e.g., 100 mM in DMSO)

  • IP₃-generating agonist (e.g., carbachol, ATP)

  • Thapsigargin

  • Fluorescence microscope equipped for ratiometric calcium imaging

Procedure:

  • Cell Loading: Load the cells with a suitable calcium indicator dye according to the manufacturer's protocol.[17]

  • Baseline Measurement: Perfuse the cells with HBS and record the baseline fluorescence for 2-5 minutes.

  • Agonist Stimulation (Control): Perfuse the cells with the IP₃-generating agonist to induce calcium release and measure the peak fluorescence response.

  • Washout: Wash out the agonist and allow the cells to return to baseline.

  • 2-APB Incubation: Incubate the cells with varying concentrations of 2-APB (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 10-15 minutes.

  • Agonist Stimulation (with 2-APB): While still in the presence of 2-APB, re-stimulate the cells with the same concentration of the IP₃-generating agonist and measure the fluorescence response.[17]

  • Data Analysis: Compare the peak calcium response in the presence and absence of 2-APB for each concentration. The optimal concentration will be the one that significantly reduces the agonist-induced calcium peak with minimal effect on the baseline calcium level.

  • Control for SOCE: In a separate experiment, deplete calcium stores with thapsigargin in a calcium-free buffer, then re-introduce calcium to measure SOCE. Assess the effect of your determined optimal 2-APB concentration on this SOCE response.[17]

Protocol 2: Assessing the Effect of 2-APB on SERCA Pump Activity

Objective: To determine if 2-APB is inhibiting SERCA pumps in your experimental system.[10]

Materials:

  • Your cell line of interest

  • 2-APB

  • Thapsigargin (a specific SERCA inhibitor)

  • ER-targeted calcium indicator (e.g., Mag-Fura-2 AM or D1ER)

  • Calcium-free buffer

Methodology:

  • Load cells with an ER-targeted calcium indicator.

  • Establish a baseline ER calcium level.

  • Induce a passive ER calcium leak: Treat the cells with a low concentration of a calcium ionophore (e.g., ionomycin) in a calcium-free external solution to induce a slow depletion of ER calcium stores.

  • Application of 2-APB: In one group of cells, apply 2-APB and monitor the rate of ER calcium depletion.

  • Thapsigargin Control: In a parallel group of cells, apply thapsigargin and monitor the rate of ER calcium depletion.

  • Compare depletion rates: An increased rate of ER calcium depletion in the presence of 2-APB, similar to that caused by thapsigargin, indicates SERCA inhibition.[10]

Visualizations

G cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_APB 2-APB Actions Agonist Agonist Receptor Receptor Agonist->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates SOC SOC/Orai Channel Cytosolic Ca2+ Cytosolic Ca2+ SOC->Cytosolic Ca2+ Ca2+ Influx TRP TRP Channel TRP->Cytosolic Ca2+ Ca2+ Influx IP3R IP3 Receptor IP3R->Cytosolic Ca2+ Releases Ca2+ SERCA SERCA Pump Ca_ER Ca2+ Store SERCA->Ca_ER STIM STIM STIM->SOC Activates Ca_ER->IP3R Ca_ER->STIM Depletion Sensed by IP3->IP3R Activates Cytosolic Ca2+->SERCA Pumped back APB_IP3R Inhibits (High Conc.) APB_IP3R->IP3R APB_SOC_pot Potentiates (Low Conc.) APB_SOC_pot->SOC APB_SOC_inh Inhibits (High Conc.) APB_SOC_inh->SOC APB_TRP Modulates APB_TRP->TRP APB_SERCA Inhibits APB_SERCA->SERCA G cluster_exp Experimental Workflow Start Start Load Load cells with Ca2+ indicator Start->Load Baseline Record baseline fluorescence Load->Baseline Stim_Control Stimulate with IP3-agonist (Control) Baseline->Stim_Control Washout Washout agonist Stim_Control->Washout Incubate_APB Incubate with varying [2-APB] Washout->Incubate_APB Stim_APB Stimulate with IP3-agonist (with 2-APB) Incubate_APB->Stim_APB Analyze Analyze and compare Ca2+ peaks Stim_APB->Analyze End End Analyze->End G cluster_controls Control Experiments Unexpected_Result Unexpected Result (e.g., Ca2+ increase) Check_Conc Verify 2-APB concentration Unexpected_Result->Check_Conc Dose_Response Perform dose-response curve Unexpected_Result->Dose_Response Off_Target Consider off-target effects Unexpected_Result->Off_Target Hydrolysis Consider 2-APB hydrolysis Unexpected_Result->Hydrolysis Alt_Inhibitor Use alternative IP3R inhibitor Off_Target->Alt_Inhibitor TRP_Modulator Use specific TRP modulator Off_Target->TRP_Modulator SERCA_Inhibitor Compare with SERCA inhibitor Off_Target->SERCA_Inhibitor KO_Model Use knockout/knockdown model Off_Target->KO_Model Fresh_Solution Fresh_Solution Hydrolysis->Fresh_Solution Use fresh solutions

References

Technical Support Center: Accounting for 2-APB Hydrolysis in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Aminoethoxydiphenyl borate (B1201080) (2-APB), understanding its behavior in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to 2-APB hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is 2-APB and what is its primary use in research?

A1: 2-Aminoethoxydiphenyl borate (2-APB) is a versatile, membrane-permeable chemical modulator widely used in calcium signaling research.[1] It is known to be an inhibitor of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors and store-operated Ca²⁺ channels (SOCs).[1][2][3] However, it exhibits complex pharmacology, also affecting various TRP channels, SERCA pumps, and gap junctions.[1][3][4] Its effect on store-operated Ca²⁺ entry (SOCE) is notably dose-dependent, with potentiation at low concentrations (1-5 µM) and inhibition at higher concentrations (>30 µM).[1][5]

Q2: Is 2-APB stable in aqueous solutions?

A2: No, 2-APB is known to be unstable and readily hydrolyzes in aqueous physiological buffers.[6][7] This instability can lead to a significant decrease in the effective concentration of the parent compound over the course of an experiment, potentially leading to inconsistent and difficult-to-interpret results.[4][7]

Q3: What are the hydrolysis products of 2-APB?

A3: In physiological buffers, 2-APB hydrolyzes into diphenylborinic acid and 2-aminoethanol.[6] Furthermore, 2-APB and diphenylborinic acid can be decomposed by reactive oxygen species (ROS), such as hydrogen peroxide, into compounds like phenylboronic acid, phenol, and boric acid.[6]

Q4: Do the hydrolysis and degradation products of 2-APB have biological activity?

A4: Yes, the hydrolysis and degradation products can have their own biological effects, which can confound experimental results. For instance, diphenylborinic acid, a primary hydrolysis product, has been shown to be a strong inhibitor of NADPH oxidase (NOX2) activity.[6] In contrast, the decomposition products resulting from the reaction with hydrogen peroxide (phenylboronic acid, phenol, and boric acid) have been found to be insufficient to affect store-operated calcium entry (SOCE).[6]

Q5: How can I minimize the impact of 2-APB hydrolysis in my experiments?

A5: To minimize the effects of hydrolysis, it is strongly recommended to prepare fresh dilutions of 2-APB from a concentrated stock solution for each experiment.[8] Avoid pre-incubating 2-APB in aqueous buffers for extended periods before application to your experimental system.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Inconsistent or weaker-than-expected results 2-APB Hydrolysis: The effective concentration of active 2-APB may be lower than intended due to degradation in the aqueous experimental buffer.1. Prepare Fresh Solutions: Always prepare fresh working solutions of 2-APB from a DMSO stock immediately before each experiment.[8] 2. Minimize Incubation Time: Reduce the pre-incubation time of 2-APB in aqueous media. 3. Control for Hydrolysis Products: If possible, test the effects of the primary hydrolysis product, diphenylborinic acid, in parallel to understand its contribution to the observed effects.
Unexpected or off-target effects Activity of Hydrolysis Products: The observed biological response may be due to the action of diphenylborinic acid or other degradation products, rather than 2-APB itself.[6]1. Review Literature: Be aware of the known targets of 2-APB and its hydrolysis products.[2][3][6] 2. Use Specific Inhibitors: To confirm the involvement of a specific target (e.g., IP3R), use more specific antagonists like Xestospongin C or heparin as controls.[9] 3. Vary Experimental Conditions: The rate of hydrolysis can be influenced by factors like pH and the presence of oxidizing agents. Note any variations in your experimental setup.
Difficulty dissolving 2-APB Improper Solvent or Storage: 2-APB hydrochloride is generally insoluble in water.[1] Using old or hydrated DMSO can reduce solubility.1. Use Anhydrous DMSO: Prepare stock solutions in fresh, high-purity, anhydrous DMSO.[1] 2. Proper Storage: Store the solid compound at room temperature or 2-8°C.[1] Store DMSO stock solutions in single-use aliquots at -20°C (for up to 1-2 months) or -80°C (for up to 6 months) to avoid repeated freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol 1: Preparation of 2-APB Stock Solution

Objective: To prepare a stable, concentrated stock solution of 2-APB for use in aqueous experimental buffers.

Materials:

  • 2-APB hydrochloride (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of 2-APB hydrochloride powder. (e.g., for 1 mL of a 100 mM solution, weigh approximately 22.5 mg).[1]

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.[1]

  • If complete dissolution is not achieved, briefly sonicate the tube in a water bath.[1]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.[1]

  • Label each vial with the compound name, concentration, solvent, and preparation date.

  • Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Quantification of 2-APB Hydrolysis via HPLC (High-Performance Liquid Chromatography)

Objective: To monitor the rate of 2-APB hydrolysis in a specific aqueous buffer over time.

Materials:

  • 2-APB stock solution in DMSO

  • Aqueous buffer of interest (e.g., physiological saline, cell culture medium)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier

  • Autosampler vials

Procedure:

  • Prepare Standards: Prepare a series of known concentrations of 2-APB in the mobile phase to generate a standard curve.

  • Initiate Hydrolysis: Add a small volume of the 2-APB DMSO stock to your aqueous buffer to achieve the desired final concentration. Vortex gently to mix.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the 2-APB/buffer mixture and transfer it to an autosampler vial.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate 2-APB from its hydrolysis products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis:

    • Identify the peak corresponding to 2-APB based on the retention time of the standard.

    • Quantify the peak area of 2-APB at each time point.

    • Use the standard curve to determine the concentration of 2-APB remaining at each time point.

    • Plot the concentration of 2-APB versus time to determine the rate of hydrolysis in your specific buffer.

Visualizations

G cluster_prep Solution Preparation and Storage cluster_exp Experimental Workflow cluster_hydrolysis Hydrolysis Pathway cluster_ros ROS Decomposition Solid Solid 2-APB Stock Stock Solution (in anhydrous DMSO) Solid->Stock Dissolve Aliquots Single-Use Aliquots Stock->Aliquots Aliquot Working Working Solution (in aqueous buffer) Experiment Biological Experiment Working->Experiment Immediate Use Working_h 2-APB in Aqueous Buffer Aliquots->Working Dilute Freshly Results Experimental Results Experiment->Results Hydrolysis Hydrolysis Working_h->Hydrolysis DPBA Diphenylborinic Acid Hydrolysis->DPBA Aminoethanol 2-Aminoethanol Hydrolysis->Aminoethanol DPBA_ros Diphenylborinic Acid ROS Reactive Oxygen Species (e.g., H₂O₂) DPBA_ros->ROS Decomp Decomposition Products (Phenol, Phenylboronic Acid, Boric Acid) ROS->Decomp

Caption: Workflow for 2-APB preparation and its degradation pathways in aqueous solutions.

G cluster_troubleshooting Troubleshooting Logic Start Inconsistent or Unexpected Results CheckPrep Verify Solution Prep: - Freshly made? - Anhydrous DMSO? Start->CheckPrep Step 1 ConsiderHydrolysis Consider Hydrolysis: - Time in buffer? - Off-target effects? CheckPrep->ConsiderHydrolysis If prep is correct UseControls Implement Controls: - More specific inhibitors - Test hydrolysis products ConsiderHydrolysis->UseControls If hydrolysis is likely Analyze Re-evaluate Results UseControls->Analyze

Caption: A logical workflow for troubleshooting unexpected results with 2-APB.

References

Technical Support Center: Identifying and Mitigating 2-APB Off-Target Effects on SERCA Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) in their experiments. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you identify and mitigate the off-target effects of 2-APB, with a specific focus on its interaction with Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps.

Frequently Asked Questions (FAQs)

Q1: What is 2-APB and what are its primary molecular targets?

2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable chemical modulator widely used in calcium signaling research. It is known to have multiple targets, with its effects being highly concentration-dependent. Its primary targets include:

  • Inositol 1,4,5-trisphosphate receptors (IP₃Rs): 2-APB is recognized as an antagonist of IP₃Rs, inhibiting the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER). The IC₅₀ for IP₃R inhibition is approximately 42 µM.[1]

  • Store-Operated Calcium (SOC) Channels: 2-APB exhibits a biphasic effect on store-operated calcium entry (SOCE). At low concentrations (<10 µM), it can potentiate SOCE, while at higher concentrations (≥ 30-50 µM), it is inhibitory.[2]

  • Transient Receptor Potential (TRP) Channels: 2-APB modulates a wide array of TRP channels, acting as an inhibitor for some (e.g., TRPC, TRPM) and an activator for others (e.g., TRPV) at varying concentrations.[3][4][5]

Q2: How does 2-APB affect SERCA pumps?

2-APB is a known inhibitor of SERCA pumps, which are responsible for transporting Ca²⁺ from the cytosol back into the ER, thus maintaining low cytosolic Ca²⁺ levels.[6][7] The inhibitory mechanism involves 2-APB reducing both Ca²⁺ binding and the transfer of phosphate (B84403) from ATP.[7] This inhibition is isoform-dependent, with SERCA2B being more sensitive than SERCA1A.[7] The potency of inhibition is also influenced by pH, with greater inhibition observed at a lower pH.[7]

Q3: What are the common off-target effects of 2-APB that can confound experimental results?

The broad reactivity of 2-APB can lead to several off-target effects that may complicate data interpretation. These include:

  • Inhibition of SERCA pumps: This can lead to a gradual depletion of ER Ca²⁺ stores, which can be mistaken for or mask other effects on Ca²⁺ signaling.[1]

  • Modulation of various TRP channels: Given that many TRP channels are involved in Ca²⁺ influx, 2-APB's effects on these channels can significantly alter intracellular Ca²⁺ dynamics.[3][4][5]

  • Biphasic effects on SOCE: The concentration-dependent potentiation and inhibition of SOCE can lead to unexpected increases or decreases in intracellular Ca²⁺.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with 2-APB.

Issue 1: Unexpected increase in intracellular calcium upon 2-APB application.

  • Possible Cause: You might be using a low concentration of 2-APB (<10 µM), which is known to potentiate store-operated calcium entry (SOCE).[2] At higher concentrations, 2-APB can also activate certain TRP channels like TRPV1, TRPV2, and TRPV3, leading to Ca²⁺ influx.[5]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of 2-APB concentrations (e.g., 1 µM to 100 µM) to determine the precise effect on your specific cell type and experimental conditions.

    • Use Specific TRP Channel Modulators: In parallel experiments, use known agonists or antagonists of TRP channels that are expressed in your cells to see if they mimic or block the effects of 2-APB.[8]

    • Monitor ER Calcium Levels: Use an ER-targeted calcium indicator to directly measure changes in ER calcium concentration and distinguish between Ca²⁺ release and influx.[8]

Issue 2: Inconsistent or irreproducible results between experiments.

  • Possible Cause: 2-APB is known to be unstable and can hydrolyze in aqueous physiological buffers, leading to a decrease in its effective concentration over time.[9]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare 2-APB solutions fresh for each experiment from a high-concentration stock solution in DMSO.

    • Standardize Incubation Times: Ensure that the duration of 2-APB exposure is consistent across all experiments.

    • Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

Issue 3: Difficulty in attributing the observed effects specifically to SERCA pump inhibition.

  • Possible Cause: The inhibitory effects of 2-APB on IP₃Rs and its modulation of SOCE and TRP channels can produce changes in calcium signaling that are similar to those caused by SERCA inhibition.

  • Troubleshooting Steps:

    • Use a Specific SERCA Inhibitor: Compare the effects of 2-APB with those of a more specific SERCA inhibitor, such as thapsigargin (B1683126) or cyclopiazonic acid (CPA).[8] If the effects are similar, it provides evidence for SERCA inhibition by 2-APB.

    • Perform a Direct SERCA Activity Assay: Conduct an in vitro ATPase activity assay using purified SERCA or cell lysates to directly measure the effect of 2-APB on the enzyme's activity.

    • Use Alternative IP₃R Antagonists: To rule out the involvement of IP₃Rs, use more specific antagonists like Xestospongin C or heparin in control experiments.[1]

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of 2-APB on its various molecular targets. This information is crucial for designing experiments that minimize off-target effects.

Table 1: Inhibitory Concentrations (IC₅₀) of 2-APB on SERCA Pumps and IP₃ Receptors

TargetActionIC₅₀Species/Cell TypeReference
SERCA1aInhibition725 µM (pH 7.2)Rabbit Skeletal Muscle[7]
SERCA1aInhibition70 µM (pH 6.0)Rabbit Skeletal Muscle[7]
SERCA2BInhibition325 µM (pH 7.2)Rabbit Skeletal Muscle[7]
IP₃ ReceptorsAntagonist42 µMRat Cerebellar Microsomes[1]

Table 2: Effective Concentrations of 2-APB on TRP Channels and Store-Operated Calcium Entry (SOCE)

TargetActionEffective ConcentrationSpecies/Cell TypeReference
SOCEPotentiation≤ 10 µMVarious[2]
SOCEInhibition≥ 30-50 µMVarious[2]
TRPC5InhibitionIC₅₀ of 20 µMHuman (HEK-293 cells)[3][10]
TRPC6Inhibition-Human (HEK-293 cells)[3]
TRPM2InhibitionIC₅₀ of ~1 µMHuman[8]
TRPM3Inhibition-Human (HEK-293 cells)[3]
TRPM7InhibitionIC₅₀ of 70-170 µMJurkat T-cells[4][8]
TRPV1ActivationEC₅₀ of 34 ± 12 µMMouse[5]
TRPV2Activation--[5]
TRPV3ActivationEC₅₀ of 28.3 µM (+80mV)Mouse[5]

Key Experimental Protocols

Protocol 1: Measuring SERCA Pump Activity using a Coupled-Enzyme ATPase Assay

This protocol allows for the direct measurement of SERCA's enzymatic activity by monitoring ATP hydrolysis.

Materials:

  • Purified SERCA or cell/tissue homogenate

  • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 0.5 mM EGTA

  • Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH)

  • Substrates: Phosphoenolpyruvate (PEP), NADH, ATP

  • Calcium Ionophore (e.g., A23187)

  • Calcium Chloride (CaCl₂) solution

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Assay Mix: In the assay buffer, add PEP (final concentration 0.5 mM), NADH (final concentration 0.18 mM), and an excess of PK and LDH.

  • Prepare Calcium Concentrations: Prepare a series of CaCl₂ dilutions to achieve a range of free calcium concentrations. A calcium concentration calculator can be used to determine the precise amounts of CaCl₂ to add.[11]

  • Initiate the Reaction:

    • For single cuvette assays, add the assay mix and a specific volume of CaCl₂ to a cuvette and incubate at the desired temperature (e.g., 25°C or 37°C).[11]

    • Add the SERCA-containing sample and a calcium ionophore to initiate the reaction.[11]

    • For 96-well plate assays, add the assay mix and varying volumes of CaCl₂ to the wells. Add the SERCA sample to each well to start the reaction.[11]

  • Measure NADH Depletion: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. The rate of this decrease is proportional to the rate of ATP hydrolysis by SERCA.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the change in absorbance over time. To determine the effect of 2-APB, perform the assay in the presence of various concentrations of the compound and compare the activity to a control without 2-APB.

Protocol 2: Differentiating SERCA Inhibition from Other Off-Target Effects using Intracellular Calcium Imaging

This protocol uses the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration and helps to distinguish the effects of 2-APB on different calcium signaling pathways.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fura-2 AM

  • HEPES-buffered saline (HBS)

  • 2-APB

  • Thapsigargin (specific SERCA inhibitor)

  • An IP₃-generating agonist (e.g., ATP, carbachol)

  • A specific TRP channel modulator (agonist or antagonist relevant to your cell type)

  • Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Loading: Load the cells with Fura-2 AM according to the manufacturer's protocol.

  • Establish Baseline: Perfuse the cells with HBS and record the baseline 340/380 nm fluorescence ratio.

  • Experimental Groups:

    • Control (Agonist only): Stimulate the cells with an IP₃-generating agonist and record the calcium response.

    • 2-APB + Agonist: Pre-incubate the cells with 2-APB for a defined period (e.g., 10-15 minutes) and then stimulate with the agonist.

    • Thapsigargin Control: Treat the cells with thapsigargin to deplete ER stores and observe the subsequent calcium response upon re-introduction of extracellular calcium (to measure SOCE).

    • 2-APB on SOCE: After store depletion with thapsigargin, apply 2-APB before or during the re-introduction of extracellular calcium to assess its effect on SOCE.

    • TRP Channel Control: Use a specific TRP channel modulator to see if it mimics or blocks the effects observed with 2-APB.

  • Data Analysis: Analyze the changes in the Fura-2 ratio to quantify changes in intracellular calcium. By comparing the responses across the different experimental groups, you can start to dissect the specific targets of 2-APB in your system.

Visualizing Signaling Pathways and Experimental Workflows

Diagram 2: Experimental Workflow for Differentiating 2-APB's Off-Target Effects

Experimental_Workflow start Start: Observe Ca²⁺ change with 2-APB is_serca Is the effect due to SERCA inhibition? start->is_serca compare_thapsigargin Compare with Thapsigargin/CPA is_serca->compare_thapsigargin Yes is_ip3r Is the effect due to IP₃R inhibition? is_serca->is_ip3r No direct_assay Direct SERCA ATPase Assay compare_thapsigargin->direct_assay direct_assay->is_ip3r compare_xestospongin Compare with Xestospongin C is_ip3r->compare_xestospongin Yes is_soce Is the effect on Store-Operated Ca²⁺ Entry? is_ip3r->is_soce No compare_xestospongin->is_soce soce_protocol Thapsigargin-induced SOCE protocol is_soce->soce_protocol Yes is_trp Is the effect due to TRP channel modulation? is_soce->is_trp No soce_protocol->is_trp specific_modulators Use specific TRP channel modulators is_trp->specific_modulators Yes conclusion Conclusion: Identify primary target(s) of 2-APB is_trp->conclusion No specific_modulators->conclusion

Caption: A logical workflow for systematically dissecting the off-target effects of 2-APB.

By utilizing the information and protocols provided in this technical support center, researchers can design more robust experiments, accurately interpret their findings, and confidently navigate the complexities of using 2-APB in their studies of calcium signaling.

References

Validation & Comparative

Validating 2-APB's TRP Channel Effects: A Comparative Guide to Specific Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a widely used pharmacological tool for studying transient receptor potential (TRP) channels. However, its promiscuous nature, acting as both an agonist and antagonist on various TRP channel subtypes, necessitates rigorous validation of experimental findings. This guide provides a comparative overview of specific TRP channel antagonists that can be employed to validate the effects of 2-APB, supported by experimental data and detailed protocols.

Unraveling the Complexity of 2-APB's Actions

2-APB's interaction with TRP channels is multifaceted. It has been shown to activate members of the TRPV subfamily, including TRPV1, TRPV2, and TRPV3.[1] Conversely, it acts as an inhibitor for several other TRP channels, such as TRPC1, TRPC3, TRPC5, TRPC6, TRPM2, TRPM3, TRPM7, and TRPM8.[2] This broad activity profile underscores the critical need for specific antagonists to dissect the precise contribution of individual TRP channels in a given physiological or pathological context where 2-APB is used.

Quantitative Comparison of TRP Channel Antagonists

To aid in the selection of appropriate validation tools, the following tables summarize the inhibitory potency (IC50) of various specific antagonists for TRP channels known to be modulated by 2-APB.

Table 1: Antagonists for TRP Channels Activated by 2-APB

TRP ChannelAntagonistReported IC50Species
TRPV1 Capsazepine~562 nM[3][4]Rat
AMG 981024.5 nM[1][5]Human
85.6 nM[1][5]Rat
TRPV2 TranilastInhibits TRPV2-mediated responses-
TRPV3 TRPV3 74aSelective Antagonist-

Table 2: Antagonists for TRP Channels Inhibited by 2-APB

TRP ChannelAntagonistReported IC50Species
TRPC3 Pyr3700 nM[6]-
Pyr 10720 nM-
GSK2833503A21-100 nM-
TRPC4 ML2040.96 µM (fluorescent assay)[7][8][9]Mouse
2.6 µM (electrophysiology)[7]Mouse
TRPC5 AC19034.0 - 13.6 µM[10][11]Rat, Human
14.7 µM[2][12]Human
TRPC6 GSK2833503A3-16 nM[13]-
TRPM2 JNJ-28583113126 nM[14][15][16][17]Human
25 nM[14]Rat
TRPM8 PF-05105679103 nM[18][19][20]-

Experimental Protocols for Validating 2-APB's Effects

To confirm that the observed effects of 2-APB are mediated by a specific TRP channel, it is essential to demonstrate that these effects are blocked or reversed by a selective antagonist of that channel. Below are detailed methodologies for two common experimental approaches.

Electrophysiology (Patch-Clamp) Protocol

This protocol is designed to measure ion channel currents in response to 2-APB and to test for inhibition by a specific antagonist.

1. Cell Preparation:

  • Culture cells endogenously expressing the target TRP channel or a cell line (e.g., HEK293) stably or transiently expressing the recombinant channel.
  • Plate cells on glass coverslips suitable for patch-clamp recording.

2. Recording Setup:

  • Use a standard whole-cell patch-clamp setup.
  • The extracellular (bath) solution should be a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).
  • The intracellular (pipette) solution should contain appropriate ions and buffering agents.

3. Experimental Procedure:

  • Establish a whole-cell recording from a selected cell.
  • Apply a voltage protocol (e.g., a voltage ramp or step) to elicit baseline currents.
  • Perfuse the cell with a solution containing 2-APB at a concentration known to activate or inhibit the target channel.
  • Observe and record the change in current.
  • After the 2-APB effect has stabilized, co-apply the specific TRP channel antagonist with 2-APB.
  • Record the current to determine if the antagonist blocks the 2-APB-induced effect.
  • Perform a washout with the bath solution to check for the reversibility of the effects.

4. Data Analysis:

  • Measure the peak current amplitude in the presence of 2-APB and in the presence of 2-APB plus the antagonist.
  • Calculate the percentage of inhibition by the antagonist.

Calcium Imaging Protocol

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in a population of cells in response to 2-APB and its blockade by a specific antagonist.

1. Cell Preparation and Dye Loading:

  • Seed cells expressing the target TRP channel in a 96-well black-walled, clear-bottom plate.
  • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., HBSS).[21][22][23][24][25]
  • Remove the culture medium and wash the cells with the physiological buffer.
  • Incubate the cells with the dye loading solution for 30-60 minutes at 37°C, protected from light.[22]
  • Wash the cells to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.[22]

2. Imaging Setup:

  • Use a fluorescence microplate reader (e.g., FlexStation 3) or a fluorescence microscope equipped for live-cell imaging.[21][23]
  • Set the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

3. Experimental Procedure:

  • Acquire a stable baseline fluorescence signal from the dye-loaded cells in the physiological buffer.
  • To validate an inhibitory effect of 2-APB, first stimulate the cells with a known agonist for the target TRP channel and record the increase in [Ca2+]i. Then, pre-incubate the cells with 2-APB before applying the agonist and measure the response.
  • To validate an activating effect of 2-APB, add 2-APB to the cells and record the change in fluorescence.[26]
  • To confirm specificity, pre-incubate a separate group of cells with the specific TRP channel antagonist before the application of 2-APB (for activating effects) or the agonist in the presence of 2-APB (for inhibitory effects).
  • Measure the fluorescence signal to determine if the antagonist blocks the 2-APB-mediated change in [Ca2+]i.

4. Data Analysis:

  • Quantify the change in fluorescence intensity over baseline (ΔF/F0).
  • Compare the response to 2-APB in the presence and absence of the specific antagonist.

Visualizing the Validation Strategy

The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships involved in validating 2-APB's effects on TRP channels.

G cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway 2-APB 2-APB TRPV1/V2/V3 TRPV1/V2/V3 2-APB->TRPV1/V2/V3 Activates Ca2+ Influx Ca2+ Influx TRPV1/V2/V3->Ca2+ Influx Cellular Response Cellular Response Ca2+ Influx->Cellular Response Agonist Agonist TRPC/M Channel TRPC/M Channel Agonist->TRPC/M Channel Activates Blocked Ca2+ Influx Blocked Ca2+ Influx TRPC/M Channel->Blocked Ca2+ Influx 2-APB_inhibitor 2-APB 2-APB_inhibitor->TRPC/M Channel Inhibits

Caption: Signaling pathways of 2-APB's dual actions on TRP channels.

G Start Start Cell Culture Culture cells with target TRP channel Start->Cell Culture Measure Baseline Measure baseline activity (Electrophysiology or Ca2+ Imaging) Cell Culture->Measure Baseline Apply 2-APB Apply 2-APB Measure Baseline->Apply 2-APB Measure Effect Measure 2-APB effect Apply 2-APB->Measure Effect Apply Antagonist Co-apply specific TRP channel antagonist Measure Effect->Apply Antagonist Measure Blockade Measure effect of antagonist Apply Antagonist->Measure Blockade Analyze Data Analyze and compare results Measure Blockade->Analyze Data Conclusion Conclusion Analyze Data->Conclusion

Caption: Experimental workflow for validating 2-APB's effect on a TRP channel.

G Hypothesis Hypothesis: 2-APB effect is mediated by TRP Channel X Prediction Prediction: Specific antagonist of TRP Channel X will block the 2-APB effect Hypothesis->Prediction Experiment Experiment: Test 2-APB effect in the presence and absence of the antagonist Prediction->Experiment Result Result Experiment->Result Observe Confirmation Conclusion: Hypothesis is supported Result->Confirmation Antagonist blocks effect Refutation Conclusion: Hypothesis is refuted. Effect may be off-target. Result->Refutation Antagonist has no effect

Caption: Logical framework for validating 2-APB's on-target effects.

References

A Comparative Guide to 2-Aminoethoxydiphenyl Borate (2-APB) and Xestospongin C in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, the precise modulation of intracellular calcium (Ca²⁺) is paramount. Among the key players governing Ca²⁺ homeostasis are the inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs), which mediate the release of Ca²⁺ from the endoplasmic reticulum (ER). Pharmacological manipulation of these receptors is a cornerstone of research in this field. This guide provides an objective comparison of two widely used modulators of IP₃R-mediated signaling: 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) and xestospongin C. We present a comprehensive analysis of their mechanisms of action, target selectivity, and off-target effects, supported by quantitative data and detailed experimental protocols.

Mechanism of Action and Target Profile

2-Aminoethoxydiphenyl borate (2-APB) is a cell-permeable compound initially identified as an inhibitor of IP₃Rs.[1][2] However, its pharmacological profile is now understood to be far more complex. 2-APB exhibits a bimodal, concentration-dependent effect on store-operated calcium entry (SOCE), potentiating it at low concentrations (<10 μM) and inhibiting it at higher concentrations (≥30 μM).[2][3] This is attributed to its direct interaction with both the ER Ca²⁺ sensor, STIM1, and the plasma membrane Ca²⁺ channel, Orai1.[4] Furthermore, 2-APB is a promiscuous modulator of several Transient Receptor Potential (TRP) channels, acting as a blocker for some (e.g., TRPC3, TRPC5, TRPC6, TRPM7) and an activator for others (e.g., TRPV1, TRPV2, TRPV3).[5][6] Its lack of specificity is a critical consideration in experimental design.[3]

Xestospongin C , a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia exigua, is a potent, selective, and reversible antagonist of the IP₃ receptor.[3] It is reported to block IP₃-induced Ca²⁺ release with high affinity, showing a 30-fold selectivity over ryanodine (B192298) receptors. Unlike 2-APB, xestospongin C's mechanism of action is thought to be independent of the IP₃ binding site.[7] However, its efficacy can be inconsistent across different cell types.[3] Notably, xestospongin C has also been shown to inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump and, at higher concentrations, voltage-dependent Ca²⁺ and K⁺ channels.[8][9]

Quantitative Data Comparison

The following table summarizes the inhibitory concentrations (IC₅₀) of 2-APB and xestospongin C on their primary and key off-targets, providing a comparative overview of their potency.

CompoundTargetIC₅₀ ValueCell/System TypeKey Characteristics
2-APB IP₃ Receptor42 µM[2][5]-Membrane-permeable, complex pharmacology.[3]
SOCE (inhibition)≥30 µM[2]Various cell linesBimodal effect: potentiation at low concentrations.[2][3]
TRPC520 µMHEK-293 cellsActs from the extracellular face of the membrane.
TRPM21 µM[10]HEK-293 cells-
TRPM770-170 µMJurkat T cellsInhibition is indirect, via cytoplasmic acidification.
Xestospongin C IP₃ Receptor350 nM[7]Cerebellar microsomesPotent, selective, and reversible IP₃R antagonist.
SERCA PumpPotent inhibitor[9]Vertebrate synapseAlso inhibits SERCA, complicating interpretation.[8][9]
Voltage-dependent Ca²⁺ channels0.63 µMGuinea-pig ileum smooth muscleInhibits at concentrations similar to IP₃R inhibition.
Voltage-dependent K⁺ channels0.13 µMGuinea-pig ileum smooth muscleInhibits at concentrations similar to IP₃R inhibition.

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes a high-throughput method to measure agonist-mediated intracellular Ca²⁺ responses using a fluorescence plate reader.[8][11]

Materials:

  • Cells of interest (e.g., HEK293, HeLa)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-Buffered Saline (HBS) or other suitable assay buffer

  • Agonist of interest (e.g., ATP, carbachol)

  • Test compounds (2-APB, xestospongin C)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual-wavelength excitation capabilities and injectors

Procedure:

  • Cell Plating: Seed cells in a 96-well plate to achieve 90-100% confluency on the day of the experiment.

  • Dye Loading Solution Preparation: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.05%) in HBS.

  • Cell Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with HBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.

  • Compound Incubation: Add HBS containing the desired concentration of 2-APB, xestospongin C, or vehicle control to the respective wells. Incubate as required by the experimental design.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at ~340 nm (Ca²⁺-bound Fura-2) and ~380 nm (Ca²⁺-free Fura-2).

    • Establish a baseline fluorescence ratio (340/380) for a short period.

    • Inject the agonist and continue recording the fluorescence ratio to monitor the change in intracellular Ca²⁺ concentration.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular Ca²⁺ concentration. Normalize the data to the baseline to determine the response to the agonist in the presence and absence of the inhibitors.

Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Activity

This protocol provides a method to directly measure ion channel currents in response to 2-APB or other modulators.[12][13]

Materials:

  • Cells expressing the TRP channel of interest

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Intracellular solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)

  • 2-APB solution

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution. Fire-polish the tip.

  • Cell Preparation: Plate cells on coverslips suitable for microscopy. Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Filling and Positioning: Fill the micropipette with intracellular solution and mount it on the headstage. Apply positive pressure to the pipette. Under visual guidance, lower the pipette and approach a target cell.

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Recording:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit channel currents.

    • Establish a stable baseline recording.

    • Perfuse the cell with the extracellular solution containing 2-APB at the desired concentration.

    • Record the changes in current to determine the effect of 2-APB on the TRP channel.

  • Data Analysis: Analyze the recorded currents to determine changes in amplitude, kinetics, and voltage-dependence induced by 2-APB.

Visualizing the Mechanisms of Action

To further elucidate the distinct and overlapping effects of 2-APB and xestospongin C, the following diagrams illustrate their impact on key signaling pathways.

G cluster_plasma_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates Ca_ER Ca²⁺ (ER) Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Agonist Agonist Agonist->GPCR Agonist XestoC Xestospongin C XestoC->IP3R Inhibits TwoAPB 2-APB TwoAPB->IP3R Inhibits

Fig 1. Inhibition of the IP₃ Receptor Signaling Pathway.

G cluster_plasma_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Orai1 Orai1 Channel Ca_ext Ca²⁺ (Extracellular) TRP TRP Channel STIM1 STIM1 STIM1->Orai1 Activates SERCA SERCA Pump Ca_ER Ca²⁺ (ER) SERCA->Ca_ER Uptake Ca_ER->STIM1 Depletion Activates Ca_cyto Ca²⁺ (Cytosol) Ca_cyto->SERCA Uptake Ca_ext->Ca_cyto SOCE TwoAPB 2-APB TwoAPB->Orai1 Modulates TwoAPB->TRP Modulates TwoAPB->STIM1 Inhibits XestoC Xestospongin C XestoC->SERCA Inhibits

Fig 2. Off-Target Effects on SOCE and Other Channels.

start Start: Plate Cells in 96-well Plate load Load Cells with Fura-2 AM start->load wash1 Wash to Remove Extracellular Dye load->wash1 incubate Incubate with 2-APB or Xestospongin C wash1->incubate measure Measure Baseline Fluorescence (340/380 nm ratio) incubate->measure inject Inject Agonist measure->inject record Record Post-Injection Fluorescence inject->record analyze Analyze Data: Calculate ΔRatio record->analyze

Fig 3. Experimental Workflow for Intracellular Ca²⁺ Measurement.

Conclusion

Both 2-APB and xestospongin C are valuable tools for dissecting Ca²⁺ signaling pathways. However, their utility is dictated by their distinct pharmacological profiles. Xestospongin C offers high potency and selectivity for the IP₃R, but its potential inhibition of SERCA pumps and variable efficacy in different cell systems necessitate careful validation.[3][9] In contrast, 2-APB is a broad-spectrum modulator of Ca²⁺ signaling, affecting not only IP₃Rs but also SOCE and a variety of TRP channels.[3][5] This lack of specificity can be a significant confounder, but it also makes 2-APB a useful tool for probing the interactions between these different pathways. The choice between these two compounds must be guided by the specific research question, and experimental results should be interpreted with a thorough understanding of their respective off-target effects. The use of multiple, mechanistically distinct inhibitors is often the most rigorous approach to validating the role of a specific Ca²⁺ signaling component.

References

A Head-to-Head Comparison: 2-APB versus Thapsigargin for Probing Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of intracellular calcium signaling, the selection of appropriate pharmacological tools is paramount. Store-operated calcium entry (SOCE) is a crucial mechanism regulating a vast array of cellular processes, and its study heavily relies on chemical modulators. Among the most common are 2-aminoethoxydiphenyl borate (B1201080) (2-APB) and thapsigargin (B1683126). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the informed selection of the most suitable compound for your research needs.

Store-operated calcium entry is a fundamental process where the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER) triggers the influx of extracellular Ca²⁺ across the plasma membrane. This pathway is primarily mediated by the ER Ca²⁺ sensor, stromal interaction molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, Orai1. Both 2-APB and thapsigargin are widely employed to manipulate and study SOCE, yet they do so through vastly different mechanisms, each with its own set of advantages and limitations.

Mechanism of Action: A Tale of Two Modulators

Thapsigargin: The Specific SERCA Inhibitor

Thapsigargin's utility in studying SOCE stems from its highly specific and irreversible inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps.[1][2] These pumps are responsible for sequestering Ca²⁺ into the ER, maintaining a steep concentration gradient. By blocking SERCA, thapsigargin effectively prevents the reuptake of Ca²⁺, leading to a passive depletion of ER Ca²⁺ stores.[3][4] This depletion is the physiological trigger for the activation of STIM1, its subsequent translocation to ER-plasma membrane junctions, and the opening of Orai channels to initiate SOCE.[5] The action of thapsigargin is therefore indirect but highly specific to the initiation of the SOCE cascade through store depletion.

2-APB: The Complex and Multifaceted Modulator

In contrast to the targeted action of thapsigargin, 2-aminoethoxydiphenyl borate (2-APB) exhibits a more complex and often dose-dependent pharmacological profile.[6][7] It has been shown to interact with multiple components of the SOCE machinery and other Ca²⁺ signaling proteins.[6][8]

At low concentrations (typically <10 µM), 2-APB can potentiate SOCE.[7][9] Conversely, at higher concentrations (≥ 30-50 µM), it acts as an inhibitor of SOCE.[6][9] The inhibitory effects of 2-APB are multifaceted. It can disrupt the interaction between STIM1 and Orai1, and at higher concentrations, it can also directly block Orai channels.[10][11][12] Furthermore, 2-APB is known to have off-target effects, including the inhibition of inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors and, to a lesser extent, SERCA pumps, which can complicate the interpretation of experimental results.[13][14][15]

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for 2-APB and thapsigargin based on published experimental data.

Table 1: this compound (2-APB) Data

ParameterValueCell Types/ConditionsReferences
Potentiation of SOCE≤ 5-10 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells[7][16]
Inhibition of SOCE≥ 30-50 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells[6][16]
IC₅₀ for IP₃ Receptor Inhibition42 µMRat cerebellar microsomes[8]
Inhibition of STIM1 Puncta FormationHigh concentrations (>30 µM)HEK293 cells[6][10]
Direct Orai1 InhibitionHigh concentrationsHeterologous expression systems[12]

Table 2: Thapsigargin Data

ParameterValueCell Types/ConditionsReferences
Effective Concentration for SOCE Activation1-2 µMHEK293, Jurkat T cells, various cell lines[3][17]
IC₅₀ for SERCA Inhibition~25 nMHEK293 cells[18]
SpecificityHighly selective for all SERCA isoformsMultiple cell types and isolated microsomes[1]

Signaling Pathways and Mechanisms

To visualize the distinct mechanisms of these compounds, the following diagrams illustrate the store-operated calcium entry pathway and the points of intervention for both 2-APB and thapsigargin.

SOCE_Pathway cluster_activation SOCE Activation ER_Lumen ER Lumen [High Ca²⁺] STIM1_inactive STIM1 (inactive) SERCA SERCA Pump SERCA->ER_Lumen Ca²⁺ pumping Orai1_closed Orai1 (closed) Cytosol Cytosol [Low Ca²⁺] Cytosol->SERCA Extracellular Extracellular Space [High Ca²⁺] Ca_out Ca²⁺ Orai1_open Orai1 Opening Ca_in Ca²⁺ Ca_ER Ca²⁺ Store_Depletion ER Ca²⁺ Store Depletion STIM1_active STIM1 Activation & Translocation Store_Depletion->STIM1_active STIM1_active->Orai1_open Ca_Influx Ca²⁺ Influx Orai1_open->Ca_Influx Ca_Influx->Cytosol ↑ [Ca²⁺]i

Caption: The canonical store-operated calcium entry (SOCE) signaling pathway.

Inhibitor_Mechanisms cluster_Thapsigargin Thapsigargin cluster_2APB 2-APB Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibits Store_Depletion ER Ca²⁺ Store Depletion SERCA->Store_Depletion Leads to SOCE_Activation SOCE Activation Store_Depletion->SOCE_Activation Triggers Two_APB 2-APB STIM1_Orai1 STIM1-Orai1 Interaction Two_APB->STIM1_Orai1 Inhibits (high conc.) Orai1_Channel Orai1 Channel Two_APB->Orai1_Channel Inhibits (high conc.) Potentiates (low conc.) IP3R IP₃ Receptor Two_APB->IP3R Inhibits SOCE_Modulation SOCE Modulation

Caption: Mechanisms of action for thapsigargin and 2-APB in modulating SOCE.

Experimental Protocols

Below are detailed methodologies for utilizing thapsigargin and 2-APB to study SOCE, primarily through intracellular Ca²⁺ imaging with fluorescent indicators like Fura-2 AM.

Protocol 1: Measuring Thapsigargin-Induced SOCE

This protocol is designed to measure SOCE by first depleting ER Ca²⁺ stores with thapsigargin in the absence of extracellular Ca²⁺, followed by the reintroduction of Ca²⁺ to measure the influx.

Materials:

  • Cells of interest cultured on glass-bottom dishes or 96-well plates.

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM).

  • Pluronic F-127.

  • Calcium-free buffer (e.g., Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺, supplemented with 1 mM EGTA and 10 mM HEPES, pH 7.4).

  • Calcium-containing buffer (e.g., HBSS with 2 mM CaCl₂ and 10 mM HEPES, pH 7.4).

  • Thapsigargin stock solution (e.g., 1-2 mM in DMSO).

  • Fluorescence microscope or plate reader capable of ratiometric measurement.

Procedure:

  • Cell Loading: Load cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with Ca²⁺-free buffer to remove extracellular dye.

  • Baseline Measurement: Perfuse the cells with Ca²⁺-free buffer and record the baseline Fura-2 fluorescence ratio (F340/F380) for 1-2 minutes.

  • Store Depletion: Add thapsigargin to the Ca²⁺-free buffer to a final concentration of 1-2 µM.[9] A transient increase in intracellular Ca²⁺ due to leakage from the ER will be observed. Continue recording until the fluorescence returns to a stable baseline, indicating store depletion.

  • SOCE Initiation: Reintroduce extracellular Ca²⁺ by perfusing with or adding the Ca²⁺-containing buffer. This will trigger Ca²⁺ influx through store-operated channels.

  • Data Acquisition: Continuously record the fluorescence signal throughout the experiment.

  • Data Analysis: Quantify the SOCE response by measuring the peak increase in fluorescence after Ca²⁺ re-addition or by calculating the area under the curve.

Thapsigargin_Workflow Start Start Load_Dye Load Cells with Fura-2 AM Start->Load_Dye Wash Wash with Ca²⁺-free Buffer Load_Dye->Wash Baseline Measure Baseline in Ca²⁺-free Buffer Wash->Baseline Add_TG Add Thapsigargin (in Ca²⁺-free Buffer) Baseline->Add_TG Readd_Ca Re-add Extracellular Ca²⁺ Add_TG->Readd_Ca Measure_Influx Measure Ca²⁺ Influx (SOCE) Readd_Ca->Measure_Influx End End Measure_Influx->End

Caption: Experimental workflow for measuring thapsigargin-induced SOCE.

Protocol 2: Investigating the Effects of 2-APB on SOCE

This protocol can be adapted to study either the potentiating or inhibitory effects of 2-APB on SOCE.

Materials:

  • Same as Protocol 1.

  • 2-APB stock solution (e.g., 50-100 mM in DMSO).

Procedure (for Inhibition):

  • Follow steps 1-4 of Protocol 1 to deplete ER stores with thapsigargin.

  • 2-APB Incubation: After store depletion and before Ca²⁺ re-addition, incubate the cells with the desired concentration of 2-APB (e.g., 50 µM for inhibition) in Ca²⁺-free buffer for 5-10 minutes.

  • SOCE Initiation: While maintaining the presence of 2-APB, reintroduce the Ca²⁺-containing buffer.

  • Data Acquisition and Analysis: Record and analyze the data as described in Protocol 1. Compare the SOCE response in the presence and absence of 2-APB.

Procedure (for Potentiation):

  • Follow steps 1-5 of Protocol 1 to initiate SOCE with thapsigargin.

  • 2-APB Application: A few minutes after initiating SOCE, add a low concentration of 2-APB (e.g., 5 µM) to the Ca²⁺-containing buffer.

  • Data Acquisition and Analysis: Observe the effect of 2-APB on the sustained Ca²⁺ influx.

Concluding Remarks: Making the Right Choice

The choice between 2-APB and thapsigargin for studying store-operated calcium entry depends critically on the specific research question.

Thapsigargin is the preferred tool for reliably and specifically initiating the SOCE cascade through its natural trigger: ER Ca²⁺ store depletion. Its high specificity for SERCA pumps ensures that the observed Ca²⁺ influx is indeed store-operated.[1]

2-APB , on the other hand, is a more complex pharmacological tool. While it can be used to probe the function of the SOCE machinery, its pleiotropic effects necessitate careful experimental design and interpretation. Its dose-dependent dual activity can be exploited to study the potentiation and inhibition of SOCE, but researchers must be mindful of its off-target effects on IP₃ receptors and other channels.[6][7] When using 2-APB, it is often advisable to use it in conjunction with other, more specific inhibitors to confirm the observed effects.

References

Validating 2-APB Specificity: A Critical Comparison Using TRP Channel Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of pharmacological agents is paramount. This guide provides an objective comparison of the effects of 2-aminoethoxydiphenyl borate (B1201080) (2-APB), a widely used modulator of Transient Receptor Potential (TRP) channels, and demonstrates the indispensable role of TRP channel knockout models in validating its specificity.

2-aminoethoxydiphenyl borate (2-APB) has a complex pharmacological profile, acting as both an agonist and antagonist on various TRP channel subtypes.[1][2][3] Its promiscuous nature necessitates rigorous validation to ensure that observed physiological effects are correctly attributed to the intended target channel.[4] The use of knockout animal models, in which a specific TRP channel gene is deleted, provides the most definitive method for confirming the on-target action of 2-APB.[4][5] This guide synthesizes experimental data from studies utilizing these models to provide a clear comparison of 2-APB's activity.

Quantitative Comparison of 2-APB's Effects on TRP Channels

The following tables summarize the reported effects and potency of 2-APB on various TRP channels, highlighting studies that have employed knockout models for validation. The absence of a 2-APB-induced effect in knockout models is the gold standard for confirming its specificity.

Inhibitory Activity of 2-APB
TRP ChannelReported IC₅₀Knockout Model ValidationKey Findings in Knockout Models
TRPM2 ~1 µM[6]YesIn TRPM2 knockout mice, the protective effects of 2-APB against H₂O₂-induced cell death are absent.[4] Aβ-induced pathological changes were not observed in the hippocampus of TRPM2-knockout mice.[7]
TRPC3 Inhibition observedYesIn TRPC3 knockout mice, mGluR1-mediated slow synaptic currents in Purkinje cells are abolished, a process where 2-APB was shown to be inhibitory in wild-type.[8]
TRPC5 20 µM[4]Not explicitly stated-
TRPC6 Inhibition observed[4][9][10]Not explicitly stated-
TRPM3 Inhibition observed[4]Not explicitly stated-
TRPM7 IC₅₀ in the 70–170 µM rangeNot explicitly stated2-APB inhibits TRPM7 channels indirectly through cytoplasmic acidification.[11]
TRPM8 IC₅₀ ~3.1 µM (at pH 5.5)[4]Not explicitly stated-
Activatory/Potentiating Activity of 2-APB
TRP ChannelReported EC₅₀/EffectKnockout Model ValidationKey Findings in Knockout Models
TRPV1 Potentiation observed[1]YesResponses to 2-APB are attenuated in TRPV1 knockout mice.[12]
TRPV2 18 µM (rat), 22 µM (mouse)[4]Yes2-APB failed to augment heat-evoked responses in DRG cultures from TRPV1 KO mice, suggesting a potential role for TRPV2 that can be dissected with specific knockouts.[13] Rat TRPV2 has a higher sensitivity to 2-APB than mouse TRPV2.[14]
TRPV3 Activation observed[1]Yes2-APB-induced Ca2+ influx is mediated by TRPV3 channels in mouse eggs, as demonstrated using Trpv3-KO models.[15]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are representative protocols for validating 2-APB's specificity using TRP channel knockout models.

Calcium Imaging to Assess Channel Activity

Objective: To determine if 2-APB's effect on intracellular calcium concentration ([Ca²⁺]i) is dependent on a specific TRP channel.

Methodology:

  • Cell Culture: Primary neurons or other relevant cell types are cultured from both wild-type (WT) and TRP channel knockout (e.g., TRPM2-KO) mice.[4]

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM.[4]

  • Baseline Measurement: The baseline [Ca²⁺]i is recorded.

  • Stimulation: Cells are stimulated with a known activator of the TRP channel (e.g., H₂O₂ for TRPM2).

  • 2-APB Application: 2-APB is applied to both WT and knockout cells, and the change in [Ca²⁺]i is monitored.

  • Data Analysis: The change in fluorescence, indicative of [Ca²⁺]i, is compared between WT and knockout cells.

Expected Outcome: A significant change in [Ca²⁺]i in WT cells upon stimulation and/or 2-APB application, with this effect being absent or significantly attenuated in the knockout cells, confirms the channel's role as the target of 2-APB.

Cell Viability Assay

Objective: To confirm that the protective or cytotoxic effects of 2-APB are mediated through a specific TRP channel.

Methodology:

  • Cell Culture and Treatment: WT and TRP channel knockout cells are cultured and exposed to a stressor (e.g., oxidative stress via H₂O₂).[4] A subset of cells is pre-treated with 2-APB.[4]

  • Viability Assessment: Cell viability is quantified using a method such as the MTT assay.[4]

  • Data Analysis: The percentage of viable cells is compared across all treatment groups (WT, WT + stressor, WT + stressor + 2-APB, KO, KO + stressor, KO + stressor + 2-APB).

Expected Outcome: If 2-APB's protective effect is on-target, it will increase the viability of stressed WT cells but will have no effect on the viability of stressed knockout cells.[4]

Visualizing the Validation Process and Underlying Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and signaling pathways involved in validating 2-APB's specificity.

G cluster_wt Wild-Type (WT) Model cluster_ko Knockout (KO) Model wt_stimulus Stimulus (e.g., H₂O₂) wt_channel TRP Channel (e.g., TRPM2) wt_stimulus->wt_channel Activates wt_calcium Ca²⁺ Influx wt_channel->wt_calcium wt_response Cellular Response (e.g., Cell Death) wt_calcium->wt_response wt_2apb 2-APB wt_2apb->wt_channel Inhibits ko_stimulus Stimulus (e.g., H₂O₂) ko_channel TRP Channel (Absent) ko_stimulus->ko_channel ko_response No Cellular Response ko_channel->ko_response ko_2apb 2-APB ko_2apb->ko_channel No Target

Caption: Logical workflow for validating 2-APB specificity.

G GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC DAG Diacylglycerol (DAG) PLC->DAG TRPC3_6_7 TRPC3/6/7 DAG->TRPC3_6_7 Activates Ca_Influx Ca²⁺ Influx TRPC3_6_7->Ca_Influx TwoAPB_Inhibit 2-APB TwoAPB_Inhibit->TRPC3_6_7 Inhibits

Caption: 2-APB's inhibitory role in TRPC3/6/7 signaling.

G cluster_exp Experimental Workflow start Start culture Culture WT and TRP Channel KO Cells start->culture stimulate Apply Stimulus +/- 2-APB culture->stimulate measure Measure Endpoint (e.g., Calcium Imaging, Cell Viability) stimulate->measure compare Compare WT vs. KO Response measure->compare conclusion Conclusion on 2-APB Specificity compare->conclusion

Caption: General experimental workflow for 2-APB validation.

Conclusion

References

A Comparative Guide to Alternative Inhibitors of Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Store-operated calcium entry (SOCE) is a fundamental and ubiquitous Ca²⁺ influx mechanism in eukaryotic cells, playing a critical role in a vast array of physiological processes, including immune responses, gene expression, and cell proliferation.[1][2] The discovery of the core molecular players, the endoplasmic reticulum (ER) Ca²⁺ sensor STIM1 and the plasma membrane Ca²⁺ channel Orai1, has propelled the development of pharmacological tools to dissect and target this pathway.[1][2] While 2-aminoethoxydiphenyl borate (B1201080) (2-APB) has been a widely used modulator of SOCE, its utility is hampered by complex, concentration-dependent effects and a lack of specificity, often exhibiting off-target effects on TRP channels and IP₃ receptors.[3] This guide provides a comprehensive comparison of alternative, more selective, and potent inhibitors of SOCE, presenting quantitative performance data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflows.

Performance Comparison of SOCE Inhibitors

The potency of SOCE inhibitors can vary significantly depending on the cell type, the specific Orai isoforms expressed, and the experimental conditions. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for a selection of prominent SOCE inhibitors, providing a snapshot of their comparative efficacy.

InhibitorTarget(s)IC₅₀ (nM)Cell Line / SystemReference(s)
Lanthanides (Gd³⁺) Orai channels (pore blocker)34A7r5 (rat smooth muscle)[4]
BTP2 (YM-58483) CRAC channels100Jurkat T cells[5]
MLR330Mouse T cells[6]
Synta 66 Orai1209HEK293[4]
CRAC channels1400RBL cells[7]
SOCE~1000Jurkat T cells[4]
SOCE26VSMCs, HUVECs[4]
GSK-7975A Orai1, Orai3, TRPV6638HEK293[4]
Orai1/STIM1~4000HEK293 (patch clamp)[7]
SOCE~3400Murine pancreatic acinar cells[8]
GSK-5503A Orai1, Orai3200HEK293[4]
Orai1/STIM1~4000HEK293 (patch clamp)[7]
RO2959 Orai1, Orai3457HEK293[4]
CRAC channels402RBL-2H3[9][10][11][12][13]
Orai1/STIM125CHO cells[9][10][12][13]
Orai3/STIM1530CHO cells[10][12][13]
SOCE265CD4⁺ T lymphocytes[10][12][13]
CM4620 (Zegocractin) Orai1, Orai2119 (Orai1), 895 (Orai2)Recombinant systems[14][15][16]
JPIII Orai1185HEK293[4]
7-azaindole 14d SOCE132HEK293[4]
SOCE150Jurkat T cells[4]
ML-9 STIM1~10000HEK293[7]
SKF-96365 TRP channels, SOCE~4000Rat peritoneal mast cells (patch clamp)[4]

Signaling Pathways and Inhibition Mechanisms

The canonical activation of SOCE begins with the stimulation of cell surface receptors, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum (ER) membrane, causing the release of Ca²⁺ from the ER stores.[7] This depletion of ER Ca²⁺ is sensed by STIM1, which then translocates to ER-plasma membrane junctions to interact with and activate Orai channels, leading to Ca²⁺ influx.[2]

Alternative SOCE inhibitors target different stages of this pathway. Lanthanides, for instance, are thought to directly block the pore of the Orai channel.[3] Others, like ML-9, may interfere with the translocation and clustering of STIM1.[3] A number of pyrazole-containing compounds, such as BTP2, GSK-7975A, and RO2959, are potent inhibitors, with some demonstrating selectivity for different Orai isoforms.[4][7] The precise mechanisms of action for many of these compounds are still under investigation, with some suggested to allosterically modulate the channel or interfere with the STIM1-Orai1 interaction.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca2+_out Ca²⁺ Orai1 Orai1 Channel Ca2+_out->Orai1 Receptor GPCR/RTK PLC PLC Receptor->PLC activates IP3 IP₃ PLC->IP3 produces Ca2+_in Ca²⁺ Orai1->Ca2+_in influx IP3R IP₃R IP3->IP3R binds Ca2+_er Ca²⁺ IP3R->Ca2+_er releases STIM1 STIM1 STIM1->Orai1 activates Ca2+_er->STIM1 sensed by depletion Agonist Agonist Agonist->Receptor Inhibitors_Pore Lanthanides (Gd³⁺) SKF-96365 Inhibitors_Pore->Orai1 Inhibitors_STIM_Orai BTP2 (YM-58483) Synta 66 GSK-7975A RO2959 CM4620 Inhibitors_STIM_Orai->STIM1 Inhibitors_STIM ML-9 Inhibitors_STIM->STIM1 inhibits translocation

Figure 1: Simplified signaling pathway of store-operated calcium entry (SOCE) and points of intervention for various classes of inhibitors.

Experimental Protocols

Accurate assessment of SOCE and the efficacy of its inhibitors requires robust and well-controlled experimental procedures. Below are detailed protocols for two of the most common methods used to study SOCE.

Calcium Imaging using Fura-2 AM

This method allows for the measurement of changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in a population of cells or at the single-cell level.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips.

  • Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in anhydrous DMSO).

  • Pluronic F-127 (20% solution in DMSO).

  • HEPES-buffered saline (HBS) or other physiological salt solution, with and without Ca²⁺.

    • Ca²⁺-containing HBS: 130 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM D-glucose, 10 mM HEPES, pH 7.4.

    • Ca²⁺-free HBS: Same as above, but with 0.5 mM EGTA and no added CaCl₂.

  • Thapsigargin (B1683126) (TG) stock solution (e.g., 1 mM in DMSO).

  • SOCE inhibitor stock solution (in DMSO).

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission) and a perfusion system.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading: a. Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 1-5 µM in Ca²⁺-containing HBS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersal. b. Wash the cells once with Ca²⁺-containing HBS. c. Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells 2-3 times with Ca²⁺-containing HBS to remove extracellular dye and allow for de-esterification of the AM ester within the cells.

  • Baseline Measurement: Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse with Ca²⁺-containing HBS and record the baseline 340/380 nm fluorescence ratio.

  • Store Depletion: Switch the perfusion to Ca²⁺-free HBS. Once a stable baseline is achieved, add thapsigargin (e.g., 1-2 µM) to the perfusion solution to irreversibly inhibit the SERCA pumps and deplete ER Ca²⁺ stores. This will cause a transient increase in cytosolic Ca²⁺ due to leakage from the ER.

  • SOCE Measurement: After the cytosolic Ca²⁺ level returns to a stable baseline in the Ca²⁺-free HBS, reintroduce the Ca²⁺-containing HBS. The subsequent sharp increase in the 340/380 nm ratio represents SOCE.

  • Inhibitor Testing: To test the effect of an inhibitor, it can be added to the perfusion buffer at various stages:

    • Pre-incubation: Incubate the cells with the inhibitor for a defined period before starting the experiment.

    • Co-application with TG: Add the inhibitor along with thapsigargin in the Ca²⁺-free buffer.

    • Application before Ca²⁺ re-addition: Add the inhibitor to the Ca²⁺-free buffer after store depletion but before re-introducing the Ca²⁺-containing buffer.

  • Data Analysis: Quantify the SOCE response by measuring the peak amplitude of the Ca²⁺ increase upon re-addition of extracellular Ca²⁺ or the area under the curve. Compare the response in the presence and absence of the inhibitor to determine the IC₅₀.

Electrophysiological Measurement of ICRAC

Whole-cell patch-clamp is the gold-standard technique for directly measuring the Ca²⁺ release-activated Ca²⁺ (CRAC) current (ICRAC), which underlies SOCE.

Materials:

  • Cells of interest cultured on glass coverslips.

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External (bath) solution: 130 mM NaCl, 4.5 mM KCl, 20 mM CaCl₂, 1 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES, pH 7.4.

  • Internal (pipette) solution: 135 mM Cs-glutamate, 8 mM MgCl₂, 10 mM BAPTA, 10 mM HEPES, pH 7.2. The high concentration of the Ca²⁺ chelator BAPTA in the pipette solution ensures passive depletion of ER Ca²⁺ stores upon establishing the whole-cell configuration.

Procedure:

  • Cell Preparation: Plate cells at a low density on glass coverslips to allow for easy access for patching.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the external solution. b. Approach a cell with the patch pipette and form a giga-ohm seal. c. Rupture the cell membrane to establish the whole-cell configuration. This allows the internal pipette solution to dialyze the cell, leading to passive store depletion and activation of ICRAC. d. Clamp the cell at a holding potential of 0 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) every 2 seconds to elicit the current. ICRAC is characterized by its strong inward rectification.

  • Inhibitor Application: The inhibitor can be applied via the bath perfusion system. Record the current before and after the application of the inhibitor to determine its effect on ICRAC.

  • Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) to quantify the magnitude of ICRAC. Plot the current amplitude against the inhibitor concentration to determine the IC₅₀.

Experimental Workflow and Logic

The following diagrams illustrate a typical workflow for screening and characterizing SOCE inhibitors and the logical relationships in the experimental design.

SOCE_Inhibitor_Workflow cluster_workflow Experimental Workflow for SOCE Inhibitor Characterization Start Start: Cell Culture Plate_Cells Plate cells on glass-bottom dishes Start->Plate_Cells Dye_Loading Load cells with Fura-2 AM Plate_Cells->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Mount Mount on microscope and perfuse with Ca²⁺-containing buffer Wash->Mount Baseline Record baseline fluorescence Mount->Baseline Ca_Free Perfuse with Ca²⁺-free buffer Baseline->Ca_Free Store_Depletion Add Thapsigargin to deplete stores Ca_Free->Store_Depletion Inhibitor_Add Add SOCE inhibitor at various concentrations Store_Depletion->Inhibitor_Add Ca_Readdition Re-introduce Ca²⁺-containing buffer Inhibitor_Add->Ca_Readdition Measure_SOCE Measure SOCE response (peak or AUC) Ca_Readdition->Measure_SOCE Analyze Analyze data and calculate IC₅₀ Measure_SOCE->Analyze End End: Characterized Inhibitor Analyze->End

Figure 2: A typical experimental workflow for the characterization of SOCE inhibitors using Fura-2 AM-based calcium imaging.

By providing a more selective and potent means of modulating SOCE, the inhibitors discussed in this guide offer valuable tools for advancing our understanding of Ca²⁺ signaling in health and disease, and for the development of novel therapeutic strategies.

References

A Comparative Analysis of 2-APB and its Synthetic Analogues as Modulators of Cellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-aminoethoxydiphenyl borate (B1201080) (2-APB), a widely utilized yet non-specific modulator of intracellular calcium (Ca²⁺) signaling, and its emerging synthetic analogues. By examining their structure-activity relationships, target-specific effects, and the experimental methodologies used for their characterization, this document aims to equip researchers with the necessary information to select the most appropriate tool for their specific research needs.

Introduction to 2-APB and the Rationale for Analogue Development

2-aminoethoxydiphenyl borate (2-APB) is a membrane-permeable compound renowned for its broad-spectrum effects on various components of the cellular Ca²⁺ signaling machinery. It is most recognized for its bimodal influence on store-operated calcium entry (SOCE), a crucial Ca²⁺ influx pathway. At low micromolar concentrations, 2-APB potentiates SOCE, while at higher concentrations, it acts as an inhibitor.[1][2][3] Beyond SOCE, 2-APB also modulates the activity of inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs), sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, and a variety of transient receptor potential (TRP) channels. This polypharmacology, while making it a versatile research tool, presents a significant challenge in dissecting its precise mechanism of action in any given physiological context.

The quest for more potent and selective modulators has driven the synthesis of numerous 2-APB analogues. These efforts have largely focused on modifications of the phenyl rings of the core diaryl borinate moiety, which has been identified as crucial for biological activity. These synthetic endeavors have yielded compounds with significantly improved potency and selectivity for specific targets, such as the SOCE machinery or particular TRP channel subtypes.

Comparative Pharmacological Profiles

The primary targets of 2-APB and its analogues are key players in Ca²⁺ homeostasis. Understanding their differential effects on these targets is paramount for their effective application in research.

Store-Operated Calcium Entry (SOCE)

SOCE is a fundamental process where the depletion of Ca²⁺ from the endoplasmic reticulum (ER) triggers the influx of extracellular Ca²⁺. This process is mediated by the interaction of the ER Ca²⁺ sensor, stromal interaction molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, Orai1. 2-APB's dualistic effect on SOCE is a well-documented phenomenon.[1][2] Several synthetic analogues have been developed that exhibit purely inhibitory effects with significantly enhanced potency. For instance, DPB162-AE and DPB163-AE are reported to be approximately 100-fold more potent than 2-APB in inhibiting SOCE.[4] Halogenation of the phenyl rings has also proven to be an effective strategy for generating more potent SOCE inhibitors.[2]

Transient Receptor Potential (TRP) Channels

The TRP superfamily of cation channels is another major target for 2-APB. Its effects are highly variable across different TRP channel subtypes. For instance, 2-APB is known to activate TRPV1, TRPV2, and TRPV3, while inhibiting others.[5] Synthetic analogues have been explored to achieve greater selectivity. For example, substitutions on the aryl rings of 2-APB can influence the selectivity between TRPV6 and SOCE inhibition.

Quantitative Comparison of 2-APB and its Analogues

The following table summarizes the reported inhibitory (IC₅₀) and effective (EC₅₀) concentrations of 2-APB and a selection of its synthetic analogues on their primary targets. This data provides a quantitative basis for comparing their potency.

CompoundTargetCell TypeAssay TypeIC₅₀ / EC₅₀Reference
2-APB SOCE (Inhibition)DT40Ca²⁺ Imaging4.8 ± 0.6 µM (IC₅₀)[4]
SOCE (Potentiation)DT40Ca²⁺ Imaging3.6 ± 0.6 µM (EC₅₀)[4]
IP₃RCerebellar MicrosomesCa²⁺ Release Assay42 µM (IC₅₀)[6]
TRPV3HEK293Electrophysiology28 µM (EC₅₀)[7]
DPB162-AE SOCE (Inhibition)DT40Ca²⁺ Imaging27 ± 2 nM (IC₅₀)[4]
IICRDT40Ca²⁺ Imaging6.3 ± 0.9 µM (IC₅₀)[4]
DPB163-AE SOCE (Inhibition)DT40Ca²⁺ Imaging42 ± 3 nM (IC₅₀)[4]
SOCE (Activation)DT40Ca²⁺ Imaging5.9 ± 0.9 nM (EC₅₀)[4]
IICRDT40Ca²⁺ Imaging6.3 ± 0.9 µM (IC₅₀)[4]
P11 SOCE (Inhibition)JurkatCa²⁺ Imaging~75 nM (Kᵢ)[3]
m-Cl-2APB SOCE (Inhibition)MDA-MB-231FLIPR AssayMore potent than 2-APB[2]
p-I-2APB SOCE (Inhibition)MDA-MB-231FLIPR AssayMore potent than 2-APB[2]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context in which these compounds are studied, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow for their characterization.

SOCE_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active, Oligomerized) STIM1_inactive->STIM1_active ER Ca²⁺ Depletion Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Translocates & Binds IP3R IP₃ Receptor IP3R->ER_Ca Releases PLC PLC IP3 IP₃ PLC->IP3 IP3->IP3R Binds Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Conformational Change GPCR GPCR GPCR->PLC Agonist Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Orai1_open Influx

Figure 1: STIM1-Orai1 Signaling Pathway for Store-Operated Calcium Entry.

Experimental_Workflow cluster_Assay_Prep Assay Preparation cluster_SOCE_Protocol SOCE Measurement Protocol cluster_Data_Analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293, Jurkat) dye_loading 2. Dye Loading (e.g., Fura-2 AM, FLIPR Calcium Assay Kit) cell_culture->dye_loading thapsigargin 3. ER Store Depletion (Thapsigargin in Ca²⁺-free buffer) dye_loading->thapsigargin compound_add 4. Compound Addition (2-APB or Analogue) thapsigargin->compound_add ca_readdition 5. Ca²⁺ Re-addition (Measure fluorescence change) compound_add->ca_readdition data_acquisition 6. Data Acquisition (Fluorometric Imaging Plate Reader or Microscope) ca_readdition->data_acquisition quantification 7. Quantification (Peak fluorescence, Area Under Curve) data_acquisition->quantification dose_response 8. Dose-Response Analysis (Calculate IC₅₀/EC₅₀ values) quantification->dose_response

References

A Comparative Guide to the Neuroprotective Effects of 2-APB and Memantine in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of 2-Aminoethoxydiphenyl Borate (2-APB) and Memantine (B1676192), two compounds that modulate intracellular calcium signaling, in preclinical models of Alzheimer's disease (AD). The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate a comprehensive evaluation of these potential therapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative data on the neuroprotective effects of 2-APB and Memantine in rodent models of Alzheimer's disease.

Table 1: Comparison of Cognitive Enhancement in Aβ(25-35)-Induced Amnesia Rat Models

CompoundDoseAdministration RouteBehavioral TestKey Finding
2-APB 10 mg/kgIntraperitoneal (i.p.)Y-mazeSignificant increase in percentage alternation compared to Aβ-treated animals.[1]
10 mg/kgi.p.Novel Arm of Y-mazeSignificant improvement in time spent in the novel arm compared to Aβ-treated animals.[1]
Memantine Clinically relevant doseNot specifiedNovel Object RecognitionPrevention of long-term memory impairment induced by soluble Aβ.

Table 2: Comparison of Effects on Neuronal Signaling Pathways and Markers

CompoundAnimal ModelKey Protein/MarkerEffect
2-APB Aβ(25-35) rat modelp-CaMKII (Thr-286)Significant increase in the hippocampus.[1]
Aβ(25-35) rat modelp-GSK-3β (Ser-9)Significant increase in the hippocampus.[1]
Aβ(25-35) rat modelp-CREB (Ser-133)Significant enhancement in the hippocampus.[1]
Aβ(25-35) rat modelPSD-95Significant increase in the hippocampus.[1]
Aβ(25-35) rat modelTRPM2Significant down-regulation of protein expression in the hippocampus.[1]
Aβ(25-35) rat modelAChE ActivitySignificant reduction in the cortex.[1]
Memantine NMDA-treated cortical neuronsGSK-3βInhibits NMDA-induced truncation.[2]
AAV1-I1PP2A rat modelp-CREB (Ser-133)Rescued phosphorylation in the hippocampus.[3]
Normal male ratsCaMKIIIncreased protein expression in the amygdala.[4]
Aβ(1-40)-injected ratsPSD-95Attenuates Aβ(1-40)-induced decreases in cultured cortical neurons.[5]

Experimental Protocols

Protocol 1: Evaluation of 2-APB Neuroprotective Effects in an Aβ-Induced Rat Model of Alzheimer's Disease

1. Animal Model:

  • Adult male Wistar rats are used.

  • Amyloid-β (Aβ25-35) peptide is administered via intracerebroventricular (I.C.V.) injection to induce cognitive impairment.[6] Sham animals receive a vehicle injection.

2. Drug Administration:

  • 2-APB is dissolved in a suitable vehicle.

  • Following Aβ administration, rats are treated with 2-APB at a dose of 10 mg/kg via intraperitoneal (i.p.) injection daily for three weeks.[1]

3. Behavioral Assessment (Y-maze Test):

  • The Y-maze apparatus consists of three arms.

  • To assess spatial working memory, rats are placed in the center of the maze and allowed to explore freely for a set duration.

  • The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation. An alternation is defined as consecutive entries into three different arms.

4. Biochemical Analysis:

  • At the end of the treatment period, animals are euthanized, and brain tissues (hippocampus and cortex) are collected.

  • Western Blotting: Hippocampal lysates are used to determine the protein expression levels of p-CaMKII, p-GSK-3β, p-CREB, and PSD-95.

  • AChE Activity Assay: Cortical tissue is used to measure acetylcholinesterase (AChE) activity using a colorimetric assay kit.

Protocol 2: Evaluation of Memantine Neuroprotective Effects in an Aβ-Induced Rat Model of Alzheimer's Disease

1. Animal Model:

  • Adult male Sprague-Dawley rats are used.

  • Soluble Aβ(25-35) is administered via intracerebroventricular (i.c.v.) infusion.[7]

2. Drug Administration:

  • Memantine is administered to the rats, with the specific dose and route determined by the study design, often aiming for clinically relevant concentrations.[7]

3. Behavioral Assessment (Novel Object Recognition Test):

  • The test is conducted in an open field arena.

  • Familiarization Phase: Rats are allowed to explore two identical objects.

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object.

  • The time spent exploring the novel and familiar objects is recorded to assess recognition memory.

4. Immunohistochemical and Biochemical Analysis:

  • Following behavioral testing, brain tissue is collected.

  • Immunohistochemistry: Brain sections are stained for markers of glial activation (GFAP for astrocytes, CD11b for microglia) and neuropeptides.[7]

  • Biochemical Assays: Levels of neuropeptides (e.g., somatostatin, substance P) and the activity of peptide-degrading enzymes are measured in brain homogenates.[7]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Signaling Pathways

G 2-APB's Neuroprotective Signaling Pathway Abeta Amyloid-β TRPM2 TRPM2 Channel Abeta->TRPM2 Upregulates Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Increases Calcineurin Calcineurin Ca_influx->Calcineurin Activates CaMKII p-CaMKII Calcineurin->CaMKII Dephosphorylates GSK3b p-GSK-3β Calcineurin->GSK3b Dephosphorylates CREB p-CREB CaMKII->CREB Phosphorylates GSK3b->CREB Phosphorylation Inhibition PSD95 PSD-95 CREB->PSD95 Promotes Expression Neuroprotection Neuroprotection & Cognitive Improvement PSD95->Neuroprotection twoAPB 2-APB twoAPB->TRPM2 Inhibits

Caption: 2-APB's neuroprotective mechanism in Alzheimer's models.

G Memantine's Neuroprotective Signaling Pathway Glutamate Excessive Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Overactivates Ca_influx Excessive Ca²⁺ Influx (Excitotoxicity) NMDAR->Ca_influx Calpain Calpain Activation Ca_influx->Calpain GSK3b_trunc GSK-3β Truncation Calpain->GSK3b_trunc Neuronal_Damage Neuronal Damage GSK3b_trunc->Neuronal_Damage Memantine Memantine Memantine->NMDAR Blocks Neuroprotection Neuroprotection Memantine->Neuroprotection

Caption: Memantine's mechanism of action in preventing excitotoxicity.

Experimental Workflows

G In Vivo Evaluation of Neuroprotective Compounds cluster_model Animal Model Induction cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment Abeta_injection Aβ(25-35) Injection (i.c.v.) in Rats drug_admin Daily i.p. Injection (2-APB or Memantine) Abeta_injection->drug_admin behavior Cognitive Testing (e.g., Y-maze, NOR) drug_admin->behavior biochem Biochemical Analysis (Western Blot, Enzyme Assays) behavior->biochem

Caption: Workflow for in vivo evaluation of neuroprotective agents.

References

Confirming On-Target Effects of 2-APB in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers venturing into the study of intracellular calcium (Ca2+) signaling in a novel cell line, 2-aminoethoxydiphenyl borate (B1201080) (2-APB) presents as a valuable but complex pharmacological tool. This guide provides a comprehensive framework for confirming the on-target effects of 2-APB, focusing on its primary targets: the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) and store-operated calcium entry (SOCE). We offer a comparative analysis with alternative modulators, detailed experimental protocols, and visual workflows to ensure robust and reliable data interpretation.

Understanding the Multifaceted Nature of 2-APB

2-Aminoethoxydiphenyl borate (2-APB) is a cell-permeable compound widely used to modulate intracellular Ca2+ signaling.[1] Its primary intended targets are IP3Rs, where it acts as an antagonist, and SOCE, which it can either potentiate at low concentrations or inhibit at higher concentrations.[2][3] However, the utility of 2-APB is complicated by its numerous off-target effects, which are crucial to consider for accurate data interpretation.

On-Target Effects:

  • IP3R Inhibition: 2-APB is known to inhibit IP3-induced Ca2+ release from the endoplasmic reticulum (ER).[1][3] The reported IC50 for IP3R antagonism is approximately 42 µM.

  • Modulation of SOCE: 2-APB exhibits a biphasic effect on SOCE. At low micromolar concentrations (<10 µM), it can enhance SOCE, while at higher concentrations (≥10 µM), it is inhibitory.[2][3]

Known Off-Target Effects:

  • Transient Receptor Potential (TRP) Channels: 2-APB modulates a wide array of TRP channels. It can inhibit TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM2, TRPM3, TRPM7, TRPM8, and TRPP2, while activating TRPV1, TRPV2, and TRPV3 at higher concentrations.

  • Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps: 2-APB can inhibit SERCA pumps, which are responsible for pumping Ca2+ back into the ER, potentially leading to a gradual depletion of intracellular Ca2+ stores.[4]

Due to this complex pharmacological profile, it is imperative to perform a thorough dose-response analysis and utilize alternative pharmacological agents to validate the on-target effects of 2-APB in any new cell line.

Comparative Analysis of Pharmacological Modulators

To confidently attribute an observed effect to the modulation of a specific target by 2-APB, it is essential to compare its activity with more selective compounds. The following tables summarize the on-target and off-target effects of 2-APB and its alternatives.

Table 1: Comparison of IP3R Inhibitors

CompoundMechanism of ActionTypical Working ConcentrationKey AdvantagesKey Disadvantages
2-APB Non-competitive IP3R antagonist10 - 100 µM for inhibitionCell-permeableNumerous off-target effects (SOCE, TRP channels, SERCA)
Xestospongin C Non-competitive IP3R antagonist1 - 5 µMCell-permeable, more potent than 2-APBCan have inconsistent efficacy across cell types; may inhibit SERCA pumps
Heparin Competitive IP3R antagonistMicroinjection or patch pipetteHighly specific for IP3RNot cell-permeable, limiting its use to permeabilized cells

Table 2: Comparison of SOCE Modulators

CompoundEffect on SOCETypical Working ConcentrationKey AdvantagesKey Disadvantages
2-APB Potentiation (low conc.), Inhibition (high conc.)1 - 10 µM (potentiation), >30 µM (inhibition)Cell-permeable, biphasic effect can be usefulAlso targets IP3Rs and TRP channels
DPB161-2 Inhibition1 - 10 µMMore selective SOCE inhibitor than 2-APBLimited commercial availability and characterization
GSK-7975A Inhibition1 - 10 µMPotent and selective Orai1 channel blockerMay have off-target effects on other ion channels
SKF-96365 Inhibition10 - 50 µMBroadly used SOCE inhibitorNot highly selective, also inhibits TRPC channels

Table 3: Comparison of TRP Channel and SERCA Pump Inhibitors

TargetInhibitorTypical Working ConcentrationKey Considerations
TRPC Channels Pico145 10 - 100 nMHighly potent and selective inhibitor of TRPC1/4/5
ML204 1 - 10 µMSelective inhibitor of TRPC4/5
TRPV1 Capsazepine 1 - 10 µMCompetitive antagonist of TRPV1
SERCA Pumps Thapsigargin (B1683126) 1 - 2 µMIrreversible inhibitor of SERCA pumps, used to deplete ER Ca2+ stores
Cyclopiazonic acid (CPA) 10 - 30 µMReversible inhibitor of SERCA pumps

Experimental Protocols

To dissect the on-target effects of 2-APB, a series of well-controlled experiments measuring intracellular Ca2+ dynamics is required. The following protocols provide a general framework that should be optimized for the specific cell line and experimental setup.

Protocol 1: Determining the Dose-Response of 2-APB on Agonist-Induced Ca2+ Release

This experiment aims to establish the concentration range at which 2-APB inhibits IP3R-mediated Ca2+ release in your cell line.

Materials:

  • Your new cell line cultured on glass-bottom dishes or 96-well plates

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • HEPES-buffered saline (HBS) or other physiological buffer

  • 2-APB stock solution (e.g., 100 mM in DMSO)

  • IP3-generating agonist (e.g., carbachol, ATP, histamine)

  • Fluorescence microscope or plate reader capable of kinetic measurements

Procedure:

  • Cell Loading: Load the cells with the chosen Ca2+ indicator according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

  • Baseline Measurement: Wash the cells with HBS to remove excess dye and acquire a stable baseline fluorescence signal for 1-2 minutes.

  • 2-APB Pre-incubation: Incubate the cells with various concentrations of 2-APB (e.g., 1, 5, 10, 25, 50, 100 µM) for 10-15 minutes. Include a vehicle control (DMSO).

  • Agonist Stimulation: While still in the presence of 2-APB or vehicle, stimulate the cells with a known concentration of an IP3-generating agonist.

  • Data Acquisition: Record the fluorescence changes over time until the signal returns to baseline.

  • Data Analysis: Quantify the peak Ca2+ response for each 2-APB concentration and normalize it to the vehicle control. Plot the normalized response against the 2-APB concentration to generate a dose-response curve.

Protocol 2: Differentiating between IP3R Inhibition and SOCE Modulation

This protocol helps to distinguish the effect of 2-APB on IP3R-mediated Ca2+ release from its effect on SOCE.

Materials:

  • Same as Protocol 1

  • Thapsigargin (SERCA inhibitor)

  • Ca2+-free HBS

Procedure:

  • Cell Loading and Baseline: Follow steps 1 and 2 of Protocol 1.

  • Store Depletion: In a Ca2+-free HBS, treat the cells with thapsigargin (1-2 µM) to deplete ER Ca2+ stores and activate SOCE.

  • 2-APB Application:

    • To test for SOCE inhibition: After store depletion, add a high concentration of 2-APB (e.g., 50 µM) and then reintroduce Ca2+ to the extracellular solution.

    • To test for SOCE potentiation: After store depletion and reintroduction of extracellular Ca2+, add a low concentration of 2-APB (e.g., 5 µM).

  • Data Acquisition and Analysis: Record the Ca2+ influx and compare the response in the presence and absence of 2-APB.

Protocol 3: Using Alternative Inhibitors to Confirm On-Target Effects

This experiment uses more selective inhibitors to confirm that the observed effects of 2-APB are indeed due to the modulation of its intended targets.

Procedure:

  • Repeat Protocol 1, but instead of 2-APB, pre-incubate the cells with a specific IP3R inhibitor like Xestospongin C . A similar inhibition of the agonist-induced Ca2+ peak would support an on-target effect of 2-APB on IP3Rs.

  • Repeat Protocol 2, but use a selective SOCE inhibitor like GSK-7975A instead of high-concentration 2-APB. A similar blockade of Ca2+ influx would confirm that the effect of high-dose 2-APB is likely due to SOCE inhibition.

  • To rule out off-target effects on TRP channels, pre-incubate cells with a relevant TRP channel blocker (see Table 3) before applying 2-APB and the agonist. If the effect of 2-APB is unchanged, it suggests that the observed response is not mediated by that specific TRP channel.

Mandatory Visualizations

To facilitate a clear understanding of the experimental logic and underlying signaling pathways, the following diagrams are provided.

G IP3 Signaling Pathway and 2-APB's Points of Modulation cluster_PM Plasma Membrane cluster_ER ER Lumen Agonist Agonist (e.g., Carbachol, ATP) GPCR G-protein Coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R activates PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum (ER) STIM STIM ER->STIM Ca2+ depletion activates Ca_ER Ca2+ IP3R->Ca_ER releases Ca_cyto Cytosolic Ca2+ Increase Ca_ER->Ca_cyto SOCE Store-Operated Ca2+ Entry (SOCE) SOCE->Ca_cyto Orai Orai Channel Orai->SOCE mediates STIM->Orai activates PM Plasma Membrane TwoAPB_high 2-APB (High Conc.) TwoAPB_high->IP3R inhibits TwoAPB_high->Orai inhibits TwoAPB_low 2-APB (Low Conc.) TwoAPB_low->Orai potentiates Xesto Xestospongin C Xesto->IP3R inhibits GSK GSK-7975A GSK->Orai inhibits

Caption: IP3 signaling pathway and points of modulation by 2-APB and other inhibitors.

G Experimental Workflow to Confirm 2-APB's On-Target Effects start Start with New Cell Line protocol1 Protocol 1: Determine 2-APB Dose-Response on Agonist-Induced Ca2+ Release start->protocol1 decision1 Does 2-APB inhibit agonist response? protocol1->decision1 protocol3a Protocol 3a: Confirm with Xestospongin C decision1->protocol3a Yes protocol2 Protocol 2: Investigate 2-APB's effect on SOCE (using Thapsigargin) decision1->protocol2 No conclusion1 On-target effect on IP3R likely protocol3a->conclusion1 conclusion1->protocol2 decision2 Does 2-APB modulate SOCE? protocol2->decision2 protocol3b Protocol 3b: Confirm with GSK-7975A decision2->protocol3b Yes off_target Consider Off-Target Effects (TRP channels, SERCA) decision2->off_target No conclusion2 On-target effect on SOCE likely protocol3b->conclusion2 conclusion2->off_target end Characterization Complete off_target->end

Caption: Logical workflow for confirming 2-APB's on-target effects in a new cell line.

Conclusion

Confirming the on-target effects of 2-APB in a new cell line is a critical step for any researcher studying Ca2+ signaling. Due to its complex pharmacology, a multi-faceted approach is necessary. By performing careful dose-response analyses, comparing its effects with more selective pharmacological agents, and ruling out potential off-target interactions, researchers can confidently utilize 2-APB as a powerful tool to dissect the intricate roles of IP3Rs and SOCE in their specific cellular context. The provided protocols and visualizations serve as a guide to design and interpret these crucial validation experiments, ultimately leading to more robust and reproducible scientific findings.

References

A Comparative Guide to the Potency of 2-APB on TRP Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-aminoethoxydiphenyl borate (B1201080) (2-APB) is a widely utilized pharmacological tool in the study of Transient Receptor Potential (TRP) channels. Initially identified as an inhibitor of inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors, its application in TRP channel research is extensive due to its ability to modulate a wide array of these channels.[1] However, 2-APB exhibits a complex pharmacological profile, acting as an antagonist for some TRP channel subtypes and an agonist for others.[1][2] This promiscuity necessitates a careful and context-dependent interpretation of experimental results.

This guide provides an objective comparison of 2-APB's potency on various TRP channel subtypes, supported by quantitative experimental data. It also outlines common methodologies used to assess these effects, offering a valuable resource for researchers designing experiments and interpreting data related to TRP channel pharmacology.

Quantitative Comparison of 2-APB Potency

The activity of 2-APB varies significantly across the TRP channel superfamily. The following tables summarize its reported potency, distinguishing between its inhibitory and activatory effects. Potency is primarily reported as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Table 1: Inhibitory Activity of 2-APB on TRP Channels

TRP Channel SubtypeReported IC₅₀EffectKey References
TRPM2 ~1 µMInhibition[1][3]
TRPC5 20 µMInhibition[1][4]
TRPM8 ~3.1 µM (at pH 5.5)Inhibition[1][5]
TRPM7 70-170 µMInhibition (Indirect)¹
TRPC3 -Partial Inhibition
TRPC6 -Inhibition[4][5]
TRPM3 -Inhibition[4]

¹The inhibitory action of 2-APB on TRPM7 channels is suggested to be an indirect effect resulting from cytoplasmic acidification rather than direct channel binding.

Table 2: Activatory & Potentiating Activity of 2-APB on TRP Channels

TRP Channel SubtypeReported EC₅₀EffectKey References
TRPV3 28-34 µMActivation[6][7]
TRPV1 114 µMActivation & Potentiation²[2][6]
TRPV2 18-129 µM³Activation[1][6]

²2-APB not only activates TRPV1 directly but also strongly potentiates its response to other stimuli like capsaicin, heat, and protons.[2][5][8] ³The reported EC₅₀ for TRPV2 shows significant variability, with some studies on rodent channels indicating a very low affinity (EC₅₀ > 1 mM).[9]

Signaling and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams were generated.

cluster_cell Cell Membrane cluster_response TRP_Channel TRP Channel Activation Activation (Cation Influx) TRP_Channel->Activation Inhibition Inhibition (Cation Flow Blocked) TRP_Channel->Inhibition Ligand 2-APB (Ligand) Ligand->TRP_Channel Binds to Channel (Extracellularly) Response_A Cellular Response Activation->Response_A Response_B Altered Cellular Response Inhibition->Response_B A Cell Culture (e.g., HEK293 cells) B Transfection with TRP Channel cDNA A->B C Functional Assay Selection B->C D Electrophysiology (Patch-Clamp) C->D Direct Measurement E Calcium Imaging (Fluorescent Indicators) C->E Indirect Measurement F Application of 2-APB (Varying Concentrations) D->F E->F G Data Acquisition (Currents or Fluorescence) F->G H Analysis (Dose-Response Curve) G->H I Calculation of IC50 / EC50 H->I

References

Safety Operating Guide

2-Aminoethoxydiphenyl borate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Aminoethoxydiphenyl borate (B1201080) (2-APB), a common laboratory chemical, is critical for ensuring personnel safety and environmental compliance. Due to its hazardous properties, including potential reproductive toxicity, it cannot be disposed of as common waste. Adherence to a strict disposal protocol is mandatory.

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 2-Aminoethoxydiphenyl borate waste, intended for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Information

Before handling 2-APB, it is essential to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard Category Description Source
GHS Classification Reproductive toxicity (Category 1B), Skin irritation, Serious eye irritation, May cause respiratory irritation, Harmful if swallowed.[1][2][3][4]Sigma-Aldrich, Fisher Scientific, ECHEMI
Signal Word Danger[2][3]Sigma-Aldrich, Fisher Scientific
Hazard Statements H360: May damage fertility or the unborn child. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H402: Harmful to aquatic life.[1][2]ECHEMI, Sigma-Aldrich
Other Hazards May form combustible dust concentrations in air.[5]Global Safety Management

Required Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 2-APB, including during disposal procedures.

Protection Type Specification Rationale
Hand Protection Appropriate protective gloves.To prevent skin contact and irritation.[3][4]
Eye/Face Protection Chemical safety goggles or face shield.To protect against dust, splashes, and eye irritation.[3][4]
Skin/Body Protection Protective clothing, lab coat.To prevent skin exposure.[2][3]
Respiratory Protection Required when dusts are generated.To prevent respiratory irritation from inhaling fine particulates.[2][4]

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Characterization and Container Selection
  • Characterize the Waste: All unused, spilled, or contaminated 2-APB must be treated as hazardous chemical waste.[6] This includes pure chemical, solutions, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves).

  • Select a Compatible Container:

    • Use a container that is chemically compatible with 2-APB and any solvents used. Glass containers are often suitable for solvent-based waste.[7]

    • The container must be in good condition, with no cracks or leaks, and have a secure, screw-top cap.[8]

    • Ensure the container is large enough for the waste but do not fill it more than 80-90% full to allow for expansion and prevent spills.[7][9]

Step 2: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.

  • Attach a Hazardous Waste Label: Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label: As soon as the first drop of waste enters the container, fill out the label with the following information:[8]

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]

    • List all constituents and their approximate percentages.

    • The name of the Principal Investigator (PI) or laboratory group.[7]

    • The accumulation start date (the date the first waste was added).[9]

Step 3: Waste Collection and Segregation
  • Transfer Waste: While wearing appropriate PPE, carefully transfer the 2-APB waste into the prepared container. Minimize the generation of dust.[4][5]

  • Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[8][9] Funnels should not be left in the container opening.[10]

  • Segregate Incompatibles: Store the 2-APB waste container away from incompatible materials.[9] Based on its SDS, 2-APB waste should not be stored with:

    • Strong acids[5]

    • Strong bases[3][5]

    • Strong oxidizing agents[3]

Step 4: Spill and Decontamination Procedures
  • Contain the Spill: In case of a spill, contain the material using an inert absorbent.[5]

  • Clean the Area: Sweep or scoop up the spilled material and place it into your labeled hazardous waste container.[4] Avoid creating dust.[1][5]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.

  • Rinsate: Any rinsate from decontaminating empty containers must be collected and disposed of as hazardous waste.[6][10]

Step 5: Storage and Disposal
  • Designated Storage Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[8] This area should be near the point of generation.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin, such as a plastic tub, to contain any potential leaks.[9][10]

  • Request Pickup: Once the container is full or has been in storage for the maximum allowable time (typically 9-12 months, check with your institution), request a pickup from your EHS or hazardous waste management department.[6][8][9] Do not transport hazardous waste yourself.[6]

  • Final Disposal: The contents must be disposed of via an approved waste disposal plant; do not dispose of it with household garbage.[2][3][4][5]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase gen Waste Generation (Solid 2-APB, Solutions, Contaminated Labware) ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) gen->ppe container Step 2: Prepare & Label Hazardous Waste Container ppe->container spill Spill Occurs? ppe->spill transfer Step 3: Transfer Waste into Container (Minimize Dust) container->transfer cap Step 4: Securely Cap Container transfer->cap segregate Step 5: Segregate from Incompatibles (Acids, Bases, Oxidizers) cap->segregate store Step 6: Store in Secondary Containment in Satellite Accumulation Area segregate->store pickup Step 7: Request Pickup by Institutional EHS store->pickup spill->transfer No cleanup Contain with inert absorbent. Collect all materials as hazardous waste. spill->cleanup Yes cleanup->transfer

Caption: Workflow for the safe disposal of 2-APB waste.

Disclaimer: This document provides general guidelines for the disposal of this compound. Researchers must always consult their institution's specific Environmental Health & Safety (EHS) protocols and the chemical's Safety Data Sheet (SDS) before handling or disposing of any hazardous material, as local regulations may vary.

References

Personal protective equipment for handling 2-Aminoethoxydiphenyl borate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Aminoethoxydiphenyl borate (B1201080)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Aminoethoxydiphenyl borate (2-APB). The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][3]

Signal Word: Warning[1][2][3]

GHS Hazard Statements Code
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Physical and Chemical Properties
Physical State Powder Solid[3][4]
Appearance White[3][4]
Molecular Formula C14H16BNO[3][4]
Molecular Weight 225.1 g/mol [2][3][4]
Melting Point 190 - 194 °C / 374 - 381.2 °F[3]
Storage Store at -20°C[5]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Protection Type Required PPE Specifications and Rationale
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against dust particles and splashes.[1]
Skin Protection Chemical-resistant GlovesWear chemical impermeable gloves.[1] Regularly inspect gloves for any signs of degradation or perforation.
Lab Coat/CoverallsWear a lab coat or coveralls to prevent skin contact.[1] For larger quantities or risk of splashing, impervious clothing may be necessary.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] Ensure adequate ventilation to minimize the need for respiratory protection.

Operational and Disposal Plans

Handling and Storage Procedures
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid Dust Formation: Handle as a crystalline solid to minimize the generation of dust.[1][4][5] Avoid actions that could cause dust clouds.

  • Grounding: Dry powders can build static electricity; take precautionary measures against static discharges.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6] Store at -20°C for long-term stability.[5]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.[1]

    • Use forceps to pick up any broken glass.

    • Cover the spill with an inert absorbent material (e.g., sand or vermiculite).[6]

    • Collect the material and place it in a sealed container for disposal.[1]

    • Clean the spill area with soap and water.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][3] Seek medical attention if symptoms persist.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[1] If skin irritation persists, consult a physician.[3]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Disposal Plan
  • Chemical Waste: Dispose of this compound waste at an approved waste disposal plant.[4] Do not dispose of it with household garbage.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.